Technical Documentation Center

5-Allyl-2-methyl-4,6-pyrimidinediol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Allyl-2-methyl-4,6-pyrimidinediol
  • CAS: 85826-32-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Structural Dynamics, and Application of 5-Allyl-2-methyl-4,6-pyrimidinediol

Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring a pyrimidine core decorated with a reactive allyl moiety and two hydroxyl groups, this compound serves as a critical building block for cross-coupling reactions, halogenations, and the development of complex kinase inhibitors. This whitepaper provides a comprehensive, self-validating guide to its synthesis, structural behavior, and downstream applications, tailored for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties and tautomeric behavior of 5-Allyl-2-methyl-4,6-pyrimidinediol is paramount for optimizing reaction conditions, predicting solubility, and establishing analytical validation standards[2].

Quantitative Data Summary

Table 1: Key Physicochemical Properties

ParameterValue
IUPAC Name 5-Allyl-2-methylpyrimidine-4,6-diol
CAS Registry Number 85826-32-0
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Density ~1.245 g/cm³
Boiling Point 319 °C at 760 mmHg
Structural Features Pyrimidine core, C5-allyl group, C2-methyl
Tautomeric Equilibrium

In solution, 5-Allyl-2-methyl-4,6-pyrimidinediol exists in a dynamic tautomeric equilibrium. While formally drawn as a diol (an aromatic pyrimidine), it predominantly adopts the 4,6-dione (barbituric acid-like) or 6-hydroxy-4-pyrimidone forms in polar protic solvents. This tautomerism dictates its reactivity profile, rendering the oxygen atoms highly susceptible to nucleophilic displacement via chlorination, while the C5 position remains sterically hindered but electronically stabilized.

Mechanistic Synthesis & Self-Validating Protocol

The de novo construction of the pyrimidine ring is achieved via the base-catalyzed condensation of an amidine with a substituted malonic ester[3]. Specifically, acetamidine hydrochloride is reacted with diethyl allylmalonate in the presence of sodium ethoxide[4].

Theory & Causality

The choice of sodium ethoxide (NaOEt) in absolute ethanol is not arbitrary. Water must be strictly excluded to prevent the competitive saponification of diethyl allylmalonate, which would yield an unreactive dicarboxylic acid and permanently stall the condensation. Acetamidine is introduced as a hydrochloride salt; the initial equivalent of NaOEt serves to liberate the free amidine base, while subsequent equivalents deprotonate the active methylene of the malonate, facilitating the dual nucleophilic acyl substitution that closes the pyrimidine ring[5].

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system to ensure high-fidelity synthesis.

  • Alkoxide Generation: Under an inert nitrogen atmosphere, dissolve sodium metal (2.2 eq) in anhydrous absolute ethanol to generate sodium ethoxide.

    • Validation Checkpoint: The complete dissolution of the sodium metal with the cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide base.

  • Amidine Liberation: Add acetamidine hydrochloride (1.0 eq) to the NaOEt solution at 0–5 °C.

    • Validation Checkpoint: A fine white precipitate of NaCl must immediately form. The absence of this precipitate indicates degraded or wet alkoxide, requiring the batch to be aborted.

  • Condensation: Dropwise add diethyl allylmalonate (1.0 eq) over 30 minutes. Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Solvent Exchange: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the resulting crude sodium salt in distilled water.

  • Isoelectric Precipitation: Slowly acidify the aqueous solution using 2M HCl while monitoring the pH.

    • Validation Checkpoint: The target compound will precipitate at its isoelectric point (pH 4.5–5.5). Over-acidification (pH < 2) will protonate the pyrimidine nitrogens, causing the product to re-dissolve into the aqueous phase as a soluble hydrochloride salt.

  • Isolation: Filter the precipitated off-white solid, wash thoroughly with cold water, and dry under vacuum at 50 °C.

SynthesisWorkflow A Diethyl Allylmalonate + Acetamidine HCl B NaOEt / EtOH Reflux 4-6h A->B Condensation C Sodium Salt of Pyrimidine-4,6-diol B->C Deprotonation D Acidification (HCl, pH 4-5) C->D Neutralization E 5-Allyl-2-methyl- 4,6-pyrimidinediol D->E Crystallization

Figure 1: Step-by-step synthetic workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol.

Downstream Functionalization & API Development

The primary utility of 5-Allyl-2-methyl-4,6-pyrimidinediol lies in its conversion into highly reactive electrophiles. Treatment with phosphorus oxychloride (POCl3) under reflux conditions converts the diol/dione into 5-allyl-4,6-dichloro-2-methylpyrimidine[4].

This dichloro intermediate is a highly sought-after electrophile for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[5]. Furthermore, the preserved allyl group provides an orthogonal secondary handle for olefin metathesis, hydroboration, or epoxidation, enabling the rapid diversification of complex molecular scaffolds in advanced drug discovery.

Functionalization A 5-Allyl-2-methyl- 4,6-pyrimidinediol B Tautomeric Shift: 4,6-dione form A->B Equilibrium C POCl3 / Reflux (Chlorination) A->C Nucleophilic Substitution D 5-Allyl-4,6-dichloro- 2-methylpyrimidine C->D E Cross-Coupling (Suzuki/SNAr) D->E Functionalization F Target API (Kinase Inhibitor) E->F

Figure 2: Tautomeric equilibrium and downstream functionalization pathways.

References

  • [1] Title: 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL | CAS#:85826-32-0 Source: Chemsrc URL: [Link]

  • [2] Title: 5-烯丙基-6-羟基-2-甲基嘧啶-4(3h)-酮 - cas号查询 Source: Chemsrc URL: [Link]

  • [3] Title: US8222261B2 - Chemical compounds Source: Google Patents URL:

  • [4] Title: US5292740A - Pyrimidine derivatives Source: Google Patents (googleapis.com) URL:

  • [5] Title: The Organic Chemistry of Drug Synthesis Source: The Swiss Bay URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Allyl-2-methyl-4,6-pyrimidinediol

Executive Summary In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse pharmacological intera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in diverse pharmacological interactions. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1] is a highly versatile building block. The presence of the allyl group at the C5 position provides a unique handle for subsequent olefin metathesis, hydroboration, or oxidative cleavage, while the diol (or dione) functionality allows for orthogonal activation and derivatization.

This whitepaper synthesizes the physicochemical properties, structural dynamics, and field-proven synthetic workflows associated with this compound, providing a rigorous foundation for its application in medicinal chemistry.

Physicochemical Profiling & Thermodynamic Causality

Understanding the physical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is critical for optimizing reaction conditions, solubility, and downstream purification.

Quantitative Data Summary
PropertyValueCausality / Field Note
CAS Number 85826-32-0Standard registry identifier[2].
Molecular Formula C8H10N2O2-
Molecular Weight 166.18 g/mol -
Density 1.245 g/cm³High density is driven by tight crystal lattice packing and strong intermolecular forces[1].
Boiling Point (Standard) 319 °C at 760 mmHgElevated boiling point results from an extensive intermolecular hydrogen-bonding network between the pyrimidine nitrogens and hydroxyl/oxo groups[1].
Boiling Point (Vacuum) 146.8 °CSignificant reduction under vacuum due to the disruption of the hydrogen-bonded lattice[2].

Scientist's Insight: The stark difference between the atmospheric and reduced-pressure boiling points highlights the compound's strong cohesive energy. In practical terms, this means the compound exhibits poor solubility in non-polar solvents (like hexane or ether) but dissolves readily in polar aprotic solvents (like DMF or DMSO) that can disrupt its hydrogen-bonded network.

Structural Dynamics: Tautomerism in Pyrimidinediols

A common pitfall in handling "pyrimidinediols" is assuming they exist purely in the aromatic diol form. In reality, 5-Allyl-2-methyl-4,6-pyrimidinediol undergoes complex tautomeric equilibria dictated by the solvent environment and pH.

The thermodynamic driving force favors the dione or hydroxy-pyrimidinone forms in aqueous or polar media because the carbon-oxygen double bond (C=O) bond energy significantly exceeds the stabilization energy gained from full pyrimidine ring aromaticity.

TautomericEquilibrium Diol Pyrimidinediol Form (Aromatic, Minor) HydroxyOxo Hydroxy-Pyrimidinone (Intermediate Stability) Diol->HydroxyOxo Proton Transfer Dione Pyrimidinedione Form (Dominant in Aqueous) HydroxyOxo->Dione Proton Transfer

Caption: Tautomeric equilibrium of 5-Allyl-2-methyl-4,6-pyrimidinediol across different environments.

Synthetic Utility: Activation and Derivatization Workflow

To utilize this scaffold in drug development, the relatively unreactive hydroxyl/oxo groups must be converted into excellent leaving groups. The standard industry protocol involves chlorination to yield 5-Allyl-4,6-dichloro-2-methylpyrimidine (CAS: 85826-33-1)[3], which is primed for Nucleophilic Aromatic Substitution (SNAr).

SyntheticWorkflow Start 5-Allyl-2-methyl-4,6-pyrimidinediol (Starting Material) Chlorination Chlorination (POCl3) Reflux, 3-4 hours Start->Chlorination Intermediate 5-Allyl-4,6-dichloro-2-methylpyrimidine (Reactive Intermediate) Chlorination->Intermediate Halogenation Derivatization Nucleophilic Substitution (Amines/Alkoxides) Intermediate->Derivatization Product Substituted Pyrimidine Scaffold (Drug Candidate) Derivatization->Product SNAr Reaction

Caption: Synthetic workflow for derivatizing 5-Allyl-2-methyl-4,6-pyrimidinediol via chlorination.

Step-by-Step Protocol: Chlorination (Self-Validating System)

This protocol is designed with built-in causality and validation to ensure reproducibility.

  • Preparation : Charge a flame-dried round-bottom flask with 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq). Ensure the system is purged with inert nitrogen to prevent premature hydrolysis of the reagents.

  • Reagent Addition : Slowly add (5.0 eq) at 0 °C[1].

    • Causality: POCl3 acts as both the solvent and the chlorinating agent. The low temperature controls the initial exothermic reaction between the moisture/hydroxyl groups and POCl3.

  • Catalysis : Add a catalytic amount of N,N-Dimethylaniline or DMF (0.2 eq).

    • Causality: This acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-type intermediate that facilitates the displacement of the oxygen atoms.

  • Thermal Activation : Heat the mixture to reflux (approx. 105 °C) for 3-4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the substitution of the sterically hindered C4 and C6 positions.

  • In-Process Validation (TLC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The starting material will remain at the baseline, while the dichloro-product will migrate rapidly (Rf ~ 0.7).

  • Quenching & Extraction : Cool to room temperature and carefully drip the mixture over vigorously stirred crushed ice. Extract with dichloromethane (DCM), wash with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Characterization Protocol

To ensure the integrity of the synthesized intermediate before proceeding to complex library synthesis, employ the following self-validating analytical workflow.

Step 1: LC-MS Isotopic Validation
  • Sample Prep : Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Execution : Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.

  • Validation Check : Analyze the parent mass [M+H]+. Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl), a molecule with two chlorine atoms must show a distinct isotopic pattern. You must observe an M : M+2 : M+4 peak ratio of approximately 9:6:1 . If this pattern is missing, incomplete chlorination (mono-chloro derivative) has occurred.

Step 2: NMR Structural Confirmation
  • Sample Prep : Dissolve 15 mg of the purified product in CDCl3.

  • Execution : Acquire 1H and 13C NMR spectra at 400 MHz.

  • Validation Check :

    • Disappearance : Confirm the complete disappearance of the broad -OH / -NH tautomeric signals (typically >10 ppm in the starting material).

    • Retention : Verify the integrity of the allyl group. You should observe a complex multiplet at ~5.8 ppm (for the internal -CH=) and a set of overlapping doublets at ~5.0 ppm (for the terminal =CH2).

By strictly adhering to these protocols, researchers can confidently utilize 5-Allyl-2-methyl-4,6-pyrimidinediol as a robust anchor for generating novel therapeutic agents.

References

  • Chemsigma - 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL (CAS 85826-32-0) Physical Properties. Retrieved from:[Link][2]

  • ChemSrc - 5-Allyl-2-methyl-4,6-pyrimidinediol CAS#:85826-32-0 MSDS, density, boiling point. Retrieved from:[Link][1]

  • Chembopharma (WordPress) - List 27: 5-Allyl-4,6-dichloro-2-methylpyrimidine (85826-33-1). Retrieved from:[Link][3]

Sources

Foundational

Comprehensive Synthesis and Characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Technical Guide

Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1], also referred to as 5-allyl-2-methylpyrimidine-4,6-diol[2], is a highly functionalized heterocyclic building block (Molecular Formula: C8H10N2O2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1], also referred to as 5-allyl-2-methylpyrimidine-4,6-diol[2], is a highly functionalized heterocyclic building block (Molecular Formula: C8H10N2O2; MW: 166.18 g/mol )[3]. It serves as a critical intermediate in the development of complex pyrimidine-based therapeutics, agricultural chemicals, and specialized ligands. This whitepaper provides an in-depth, self-validating synthetic protocol grounded in the Pinner pyrimidine synthesis principles[4], detailing the mechanistic causality, experimental workflow, and analytical characterization required for high-yield production.

Retrosynthetic Analysis & Pathway Rationale

The target molecule features a pyrimidine core substituted with a C2-methyl group, a C5-allyl group, and C4/C6 hydroxyl (or oxo) groups.

Disconnection Approach: Retrosynthetic cleavage of the C–N bonds at positions 4 and 6 reveals two commercially available and highly atom-economical precursors:

  • Acetamidine Hydrochloride : Provides the N−C(CH3​)−N fragment.

  • Diethyl Allylmalonate : Provides the C3​ unit bearing the allyl appendage.

Causality of Reagent Selection: The condensation of an amidine with a malonic ester is chosen over the corresponding diacid or di-acid chloride. Esters provide a controlled electrophilic center that reacts cleanly with amidines under basic conditions, preventing violent exotherms or premature polymerization[5]. Sodium ethoxide (NaOEt) in anhydrous ethanol is strictly selected as the base. Using aqueous bases (like NaOH) would result in the saponification of diethyl allylmalonate into allylmalonic acid, effectively killing its electrophilicity and halting the condensation.

Mechanistic Pathway (The Core Science)

The synthesis proceeds via a base-catalyzed double condensation cascade[5]:

  • Amidine Free-Basing : Acetamidine hydrochloride is neutralized by NaOEt to generate the highly nucleophilic free acetamidine.

  • Nucleophilic Acyl Substitution : The primary amine nitrogen of acetamidine attacks one of the ester carbonyls of diethyl allylmalonate. The elimination of ethoxide (which abstracts a proton to become ethanol) forms a mono-amide intermediate.

  • Intramolecular Cyclization : The second amidine nitrogen attacks the remaining ester carbonyl intramolecularly, closing the six-membered pyrimidine ring and expelling a second equivalent of ethanol.

  • Tautomerization & Salt Formation : In the highly basic medium, the product exists as a soluble sodium pyrimidinolate salt.

  • Isoelectric Precipitation : Upon acidic workup, the salt is protonated. The compound exists in a complex tautomeric equilibrium (diol, keto-enol, and dione forms), with the 4,6-dione (6-hydroxy-2-methylpyrimidin-4(1H)-one) form often predominating in the solid state.

Mechanism A Acetamidine HCl + NaOEt B Free Acetamidine (Nucleophile) A->B Deprotonation D Mono-amide Intermediate (- EtOH) B->D Attack Ester 1 C Diethyl Allylmalonate (Electrophile) C->D Nucleophilic Addition E Cyclization (- EtOH) D->E Intramolecular Attack F Sodium Pyrimidinolate Salt E->F Tautomerization G Acidic Workup (HCl, pH 3-4) F->G Dissolve in H2O H 5-Allyl-2-methyl- 4,6-pyrimidinediol G->H Precipitation

Mechanistic pathway of 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis via double condensation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The success of the reaction is visually confirmed during the acidification step: if the cyclization was successful, adjusting the pH to the exact isoelectric point will trigger massive precipitation[6].

Reagents & Equipment
  • Acetamidine hydrochloride (1.0 equiv)

  • Diethyl allylmalonate (1.05 equiv)

  • Sodium metal (3.0 equiv)

  • Anhydrous ethanol (Solvent, strictly <50 ppm H2O)

  • Concentrated HCl (for workup)

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

Step-by-Step Methodology
  • Alkoxide Generation : Under a nitrogen atmosphere, carefully dissolve sodium metal (3.0 equiv) in anhydrous ethanol at 0–5 °C to generate a fresh solution of sodium ethoxide. Causality: 1 equivalent neutralizes the amidine HCl; the remaining 2 equivalents drive the condensation equilibrium.

  • Amidine Free-Basing : Add acetamidine hydrochloride (1.0 equiv) to the alkoxide solution in portions. Stir the resulting white suspension (due to NaCl precipitation) at room temperature for 30 minutes.

  • Condensation : Add diethyl allylmalonate (1.05 equiv) dropwise via the dropping funnel over 20 minutes to prevent localized thermal spikes.

  • Reflux & Cyclization : Heat the reaction mixture to gentle reflux (75–80 °C) for 4 to 6 hours. Reaction completion can be monitored by TLC (disappearance of the malonate spot).

  • Solvent Removal : Cool the mixture to room temperature and distill off the ethanol under reduced pressure to yield a crude solid (the sodium salt of the product mixed with NaCl).

  • Acidification (The Validation Step) : Dissolve the crude solid in a minimum amount of ice-cold distilled water. Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches strictly 3.0–4.0. Causality: The pyrimidinediol is highly soluble at pH > 8 (as a sodium salt) and pH < 1 (as a hydrochloride salt). The isoelectric point lies between pH 3–4, where the neutral tautomer exhibits minimum aqueous solubility, forcing quantitative precipitation.

  • Isolation : Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual NaCl, followed by cold acetone (10 mL) to remove unreacted organics. Dry under vacuum at 50 °C to constant weight.

Workflow S1 Step 1: Alkoxide Generation Dissolve Na metal in anhydrous EtOH at 0-5°C under N2 S2 Step 2: Amidine Free-Basing Add Acetamidine HCl to NaOEt Stir 30 min at RT S1->S2 S3 Step 3: Condensation Dropwise addition of Diethyl Allylmalonate S2->S3 S4 Step 4: Reflux & Cyclization Heat to 75-80°C for 4-6 hours Monitor by TLC S3->S4 S5 Step 5: Solvent Removal Distill off EtOH under vacuum S4->S5 S6 Step 6: Acidification Dissolve in H2O, adjust pH to 3-4 using conc. HCl S5->S6 S7 Step 7: Isolation Filter precipitate, wash with cold H2O, dry under vacuum S6->S7

Standard operating workflow for the synthesis and isolation of the target pyrimidinediol.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters & Optimization Metrics
ParameterOptimal ConditionCausality / Impact of Deviation
Base Equivalents 3.0 eq NaOEt< 2.0 eq leads to incomplete cyclization; > 3.5 eq causes side-reactions.
Solvent Grade Anhydrous EtOHTraces of H2O cause malonate saponification, drastically reducing yield.
Reflux Time 4 – 6 hoursShorter times trap the reaction at the mono-amide intermediate stage[5].
Precipitation pH 3.0 – 4.0Overshooting to pH < 2 re-dissolves the product as a hydrochloride salt.
Expected Yield 65% – 75%Losses primarily occur during the aqueous precipitation step.
Table 2: Analytical Characterization Markers
Analytical MethodKey Spectral Markers (Expected)
1H NMR (DMSO-d6) δ ~11.5 (br s, 2H, -OH/NH tautomers); δ 5.7-5.9 (m, 1H, allyl -CH=); δ 4.9-5.1 (m, 2H, allyl =CH2); δ 3.0 (d, 2H, allyl -CH2-); δ 2.2 (s, 3H, C2-CH3).
13C NMR (DMSO-d6) δ ~164 (C4, C6); δ ~152 (C2); δ ~135 (allyl -CH=); δ ~115 (allyl =CH2); δ ~105 (C5); δ ~21 (C2-CH3).
ESI-MS (Positive) m/z 167.08 [M+H]+
FT-IR (ATR) Broad bands at 3100-2800 cm⁻¹ (O-H/N-H stretching); strong sharp band at ~1650 cm⁻¹ (C=O stretching of the dione tautomer).

Troubleshooting & Optimization

  • Low Yield / No Precipitation at pH 3-4 : This is the most common failure mode and is almost exclusively caused by moisture in the ethanol or atmospheric moisture entering the reflux setup. Water reacts with NaOEt to form NaOH, which hydrolyzes the diethyl allylmalonate. Ensure strict anhydrous conditions and use freshly cut sodium metal.

  • Impure Product (High Salt Content) : If the final product burns with a persistent yellow flame (sodium) or shows a high ash content, the water washes during filtration were insufficient. Resuspend the solid in cold water, stir for 10 minutes, and refilter.

References

  • [1] ChemSigma. 85826-32-0 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL. Retrieved from:

  • [2] BidePharm. CAS:1185103-07-45-Allyl-2-propylpyrimidine-4,6-diol. Retrieved from:

  • [3] YankaiSci. 5-Allyl-2-methylpyrimidine-4,6-diol. Retrieved from:

  • [4] SlideShare. Pinner pyrimidine synthesis. Retrieved from:

  • [5] Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Retrieved from:

  • [6] Google Patents. US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases. Retrieved from:

Sources

Exploratory

Advanced Technical Guide on 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0): Synthesis, Structural Dynamics, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for the development of targeted therapeutics, including kinase inhibitors, antiviral agents, and CNS-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for the development of targeted therapeutics, including kinase inhibitors, antiviral agents, and CNS-active compounds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly versatile, functionalized heterocyclic building block. The presence of the 5-allyl group provides a bio-orthogonal handle for late-stage functionalization (e.g., olefin metathesis, hydroboration, or epoxidation), while the 4,6-diol moiety serves as a critical precursor for halogenation and subsequent cross-coupling reactions. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, de novo synthesis mechanisms, and downstream applications in drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 85826-32-0 is essential for optimizing reaction conditions and purification protocols. In solution, pyrimidine-4,6-diols exhibit complex tautomeric equilibria, predominantly existing as 4,6-dihydroxypyrimidines or pyrimidine-4,6-diones depending on solvent polarity and pH[1]. This tautomerism significantly increases the polarity and melting point of the compound, necessitating specific isoelectric precipitation techniques during isolation.

Table 1: Physicochemical Properties of CAS 85826-32-0
PropertyValueMethod / Condition
Chemical Name 5-Allyl-2-methyl-4,6-pyrimidinediolIUPAC Standard
CAS Number 85826-32-0Registry
Molecular Formula C8H10N2O2-
Molecular Weight 166.18 g/mol Calculated
Density 1.245 g/cm³Standard Conditions[2]
Boiling Point 319 ºCAt 760 mmHg[2]
Structural Features 2-methyl, 5-allyl, 4,6-diolTautomeric (Diol ⇌ Dione)

De Novo Synthesis & Mechanistic Pathway

The construction of the 5-allyl-2-methyl-4,6-pyrimidinediol core is classically achieved via a Pinner-type pyrimidine condensation[3]. This multicomponent reaction involves the cyclocondensation of an amidine donor with a 1,3-dicarbonyl compound.

Causality in Experimental Design
  • Reactant Selection: Acetamidine hydrochloride serves as the N-C-N bis-nucleophile, while diethyl allylmalonate acts as the C-C-C bis-electrophile.

  • Base Catalysis (Sodium Ethoxide): Acetamidine hydrochloride is a stable salt and must be free-based in situ. Sodium ethoxide (NaOEt) is the optimal base because its conjugate acid (ethanol) matches the solvent, preventing unwanted transesterification side reactions that would occur if methanol/methoxide were used[4].

  • Mechanistic Progression: The reaction proceeds via the nucleophilic attack of the amidine nitrogen onto the ester carbonyl, forming an open-chain enamide intermediate[1]. Subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic (or highly conjugated tautomeric) pyrimidine ring.

SynthesisWorkflow A Acetamidine HCl (Amidine Donor) B Diethyl Allylmalonate (1,3-Dicarbonyl) C Sodium Ethoxide / EtOH (Base Catalyst) D Open-chain Enamide (Intermediate) C->D Nucleophilic Attack E Cyclization & Reflux (Thermodynamic Sink) D->E Ring Closure F CAS 85826-32-0 (Isoelectric Precipitation) E->F Acidification (pH 4-5) AB AB AB->C

Figure 1: Mechanistic workflow for the synthesis of CAS 85826-32-0.

Downstream Functionalization & Drug Development Applications

In drug discovery, the 4,6-diol moiety of CAS 85826-32-0 is rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, it is transformed into a highly reactive 4,6-dichloro intermediate via chlorination with phosphoryl chloride (POCl3)[4].

The Role of Chlorination in API Synthesis

The conversion to 4,6-dichloro-5-allyl-2-methylpyrimidine is a critical activation step.

  • Catalytic Causality: The addition of a catalytic base, such as N,N-dimethylaniline or pyridine, is strictly required during POCl3 chlorination[5]. The base neutralizes the generated HCl and forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl3, which dramatically accelerates the substitution of the tautomeric enol oxygen with chlorine[6].

  • Orthogonal Reactivity: The resulting dichloro-pyrimidine allows for regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-position using amines or anilines, followed by Suzuki-Miyaura cross-coupling at the 6-position. The 5-allyl group can then be independently functionalized to tune the lipophilicity or target-binding affinity of the resulting kinase inhibitor.

BiologicalPathway A CAS 85826-32-0 (Diol Scaffold) B POCl3 Chlorination (Dichloro Intermediate) A->B Activation C SNAr / Suzuki Coupling (Functionalized API) B->C Diversification D Kinase Target (e.g., EGFR / CDK) C->D Binding E Inhibition of Phosphorylation D->E Blockade

Figure 2: Downstream functionalization of CAS 85826-32-0 into targeted kinase inhibitors.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific pH controls and stoichiometric balances.

Protocol A: Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol
  • Preparation of Alkoxide: In an oven-dried, argon-purged round-bottom flask, dissolve sodium metal (2.2 equivalents) in absolute ethanol (0.5 M relative to sodium) at 0 °C to generate sodium ethoxide in situ. Caution: Highly exothermic.

  • Amidine Free-Basing: Add acetamidine hydrochloride (1.0 equivalent) portion-wise to the ethoxide solution. Stir for 30 minutes at room temperature. A white precipitate of NaCl will form, validating the free-basing step.

  • Condensation: Slowly add diethyl allylmalonate (1.05 equivalents) dropwise via a syringe.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours. The reaction progress should be monitored by TLC (DCM:MeOH 9:1).

  • Isoelectric Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal distilled water. Slowly add 2M HCl dropwise while monitoring with a pH meter until the solution reaches pH 4.5–5.0[6].

  • Validation: The target compound (CAS 85826-32-0) will precipitate as a white to off-white solid at its isoelectric point. Filter, wash with ice-cold water, and dry under high vacuum.

Protocol B: Activation to 4,6-Dichloro-5-allyl-2-methylpyrimidine
  • Reagent Mixing: Suspend 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 equivalent) in neat POCl3 (10.0 equivalents).

  • Catalysis: Add N,N-dimethylaniline (0.5 equivalents) dropwise. The solution will turn slightly yellow, indicating the formation of the active chlorinating species.

  • Reflux: Heat the mixture to 110 °C for 4–6 hours. The suspension will gradually become a homogeneous dark solution, validating the consumption of the highly polar diol[6].

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl3. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to yield the dichloro-intermediate.

References

  • Chemsrc. (2025). 5-烯丙基-6-羟基-2-甲基嘧啶-4(3h)-酮 - cas号查询.
  • Slideshare.Pinner pyrimidine synthesis | PPTX.
  • Canadian Science Publishing. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas.
  • TÜBİTAK Academic Journals. (2018). Recent synthetic methodologies for pyrimidine and its derivatives.
  • Clausius Scientific Press.Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.

Sources

Foundational

Technical Whitepaper: Nomenclature, Synthesis, and Derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol

Executive Summary In the landscape of medicinal chemistry and agrochemical development, functionalized pyrimidines serve as indispensable scaffolds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, functionalized pyrimidines serve as indispensable scaffolds. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile synthetic intermediate. Characterized by its reactive allyl appendage and modifiable pyrimidine core, this compound is a critical precursor for synthesizing complex fused-ring systems, including furo[2,3-d]pyrimidines and various bioactive heterocycles. This guide provides an authoritative breakdown of its IUPAC nomenclature, physicochemical properties, validated synthetic protocols, and downstream applications.

IUPAC Nomenclature and Structural Tautomerism

The structural core of the molecule is a pyrimidine ring. Applying standard IUPAC nomenclature rules:

  • Position 2: A methyl group (-CH₃).

  • Positions 4 and 6: Hydroxyl groups (-OH) in the diol form.

  • Position 5: An allyl group. The preferred IUPAC term for the allyl radical is prop-2-en-1-yl .

Consequently, the systematic IUPAC name is 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol .

The Tautomeric Reality

While named as a "diol," pyrimidine-4,6-diols rarely exist purely in the di-hydroxy state under standard conditions. In solution and solid states, the molecule undergoes extensive lactam-lactim tautomerism. The equilibrium heavily favors the keto forms, specifically 6-hydroxy-2-methyl-5-(prop-2-en-1-yl)pyrimidin-4(1H)-one or the dione form. Understanding this causality is critical for researchers: when analyzing ¹H NMR spectra, the expected hydroxyl protons will often manifest as broad amide (-NH) singlets, and the C5 carbon hybridization will reflect the dominant tautomer.

Physicochemical Profile

The following table summarizes the core quantitative data for the compound, sourced from 1[1].

ParameterValue
Common Name 5-Allyl-2-methyl-4,6-pyrimidinediol
Systematic IUPAC Name 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol
CAS Registry Number 85826-32-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Density ~1.245 g/cm³
Boiling Point ~319 °C at 760 mmHg

Synthetic Methodology: Base-Catalyzed Cyclocondensation

The most efficient and scalable route to synthesize 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol is the base-catalyzed cyclocondensation of diethyl allylmalonate with acetamidine hydrochloride [2].

Mechanistic Causality: The reaction requires a strong alkoxide base (typically sodium ethoxide). The base serves a dual purpose: it first neutralizes the acetamidine hydrochloride to liberate the highly nucleophilic free amidine, and it subsequently deprotonates the α-carbon of the malonate. The amidine nitrogens execute a dual nucleophilic attack on the ester carbonyls of the malonate, driving the elimination of two equivalents of ethanol to close the pyrimidine ring.

SynthesisWorkflow A Acetamidine HCl + NaOEt / EtOH B Free Acetamidine Intermediate A->B Deprotonation D Cyclocondensation (Reflux 4-6h) B->D C Diethyl Allylmalonate C->D Nucleophilic Attack E Sodium Salt of Pyrimidine D->E - 2 EtOH F Acidification (HCl) pH 3-4 E->F Neutralization G 2-methyl-5-(prop-2-en-1-yl) pyrimidine-4,6-diol F->G Crystallization

Workflow for the base-catalyzed synthesis of 5-allyl-2-methyl-4,6-pyrimidinediol.

Validated Experimental Protocol

To ensure high yields and scientific integrity, the following protocol is designed as a self-validating system based on established 2[2].

Step 1: Preparation of the Base In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (2.5 equivalents) in anhydrous ethanol to generate a solution of sodium ethoxide.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the malonate ester.

Step 2: Amidine Liberation Add acetamidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1: The precipitation of fine, white sodium chloride (NaCl) crystals confirms the successful generation of the free amidine base.

Step 3: Reagent Addition Dropwise, add diethyl allylmalonate (1.0 equivalent) to the stirring suspension.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing side reactions such as malonate self-condensation.

Step 4: Reflux & Cyclization Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Validation Checkpoint 2: TLC monitoring (e.g., 9:1 DCM:MeOH) should indicate the complete consumption of the UV-active diethyl allylmalonate.

Step 5: Workup and Isolation Cool the mixture to room temperature and remove the bulk of the ethanol in vacuo. Dissolve the residue in minimal distilled water. Slowly acidify the aqueous layer with 1M HCl until the pH reaches 3-4.

  • Validation Checkpoint 3: The pyrimidinediol exists as a highly water-soluble sodium salt in basic conditions. It will only precipitate when the pH drops to 3-4, protonating the core and drastically reducing its aqueous solubility. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

Downstream Derivatization and Applications

The true value of 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4,6-diol lies in its capacity for downstream derivatization, particularly in the synthesis of fused heterocyclic systems[3].

  • Chlorination (Electrophilic Activation): Treatment with phosphorus oxychloride (POCl₃) at reflux converts the diol/dione into 4,6-dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine . This transforms the C4 and C6 positions into highly reactive hubs for Nucleophilic Aromatic Substitution (SNAr) with various amines or thiols[2].

  • Ozonolysis (Ring Fusion): The terminal alkene of the allyl group can be cleaved via ozonolysis (followed by reductive workup) to yield a (4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivative. This aldehyde is a direct precursor for intramolecular cyclization, yielding complex furo[2,3-d]pyrimidines [3].

DownstreamPathways Core 2-methyl-5-(prop-2-en-1-yl) pyrimidine-4,6-diol Chlorination POCl3 / Reflux Core->Chlorination Dichloro 4,6-dichloro-2-methyl-5- (prop-2-en-1-yl)pyrimidine Chlorination->Dichloro Ozonolysis O3, then reductive workup Dichloro->Ozonolysis Alkene Cleavage SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloro->SNAr Amine/Thiol attack Aldehyde (4,6-dichloro-2-methyl- pyrimidin-5-yl)acetaldehyde Ozonolysis->Aldehyde Furo Furo[2,3-d]pyrimidines Aldehyde->Furo Cyclization

Downstream derivatization pathways for 5-allyl-2-methyl-4,6-pyrimidinediol.

Sources

Exploratory

Solvation Dynamics and Protocol Standardization for 5-Allyl-2-methyl-4,6-pyrimidinediol in Dimethyl Sulfoxide (DMSO)

Executive Summary In early-stage drug development and high-throughput screening (HTS), the physicochemical characterization of heterocyclic building blocks is paramount. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and high-throughput screening (HTS), the physicochemical characterization of heterocyclic building blocks is paramount. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile pyrimidine derivative. However, like many 4,6-pyrimidinediols, it presents unique solvation challenges. As a Senior Application Scientist, I frequently observe that the primary failure mode in assay development is not an inherent lack of biological efficacy, but rather the uncharacterized precipitation of the compound during serial dilution.

This technical guide provides an in-depth, mechanistic approach to achieving, quantifying, and validating the thermodynamic solubility of 5-Allyl-2-methyl-4,6-pyrimidinediol in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Solvation Thermodynamics

Pyrimidinediols are notorious for their complex tautomeric equilibria—often shifting between the 4,6-diol and 6-hydroxy-pyrimidin-4(3H)-one forms. This tautomerism facilitates the formation of robust intermolecular hydrogen-bonded networks (N-H···O and O-H···N). These networks result in high crystal lattice energies, which directly restrict solubility in aqueous and non-polar media.

The introduction of the allyl group at the 5-position and a methyl group at the 2-position adds lipophilic character (Molecular Weight: 166.18 g/mol , Density: 1.245 g/cm³), yet the 1 remains intact[1].

To overcome this poor solubility, DMSO is utilized as the universal solvent. DMSO is a highly polar aprotic solvent with a high dielectric constant. More importantly, the oxygen atom of its sulfoxide group acts as an aggressive hydrogen-bond acceptor, effectively2 and dismantling the crystal lattice[2].

Quantitative Data Summary
ParameterValue / ObservationAnalytical Method / Source
CAS Number 85826-32-0Literature[1]
Molecular Weight 166.18 g/mol Calculated
Boiling Point 319 ºC at 760 mmHgLiterature[1]
Density 1.245 g/cm³Pycnometry[1]
Solubility in DMSO Soluble (Target > 50 mg/mL)3[3]
Aqueous Crash-Out Limit < 2% DMSO in BufferNephelometry

Standardized Experimental Protocol: Thermodynamic Solubility Assay

To ensure reproducibility in pharmacological assays, one must measure the thermodynamic solubility rather than the kinetic solubility. Kinetic solubility often overestimates the true solubility due to transient supersaturation. The following self-validating protocol ensures absolute trustworthiness in your stock concentrations.

Step 1: Excess Solid Addition

  • Action: Weigh approximately 15 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol into a 1.5 mL amber glass HPLC vial. Add 100 µL of anhydrous DMSO (≥99.9%, stored under argon).

  • Causality: Amber glass prevents potential UV-induced isomerization or degradation of the allyl double bond. Anhydrous DMSO is critical; even trace water absorption from the atmosphere drastically reduces the hydrogen-bond accepting capacity of DMSO, leading to premature precipitation.

Step 2: Sonication and Thermal Equilibration

  • Action: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by orbital shaking at 300 rpm for 24 hours at 25.0 ± 0.1 °C.

  • Causality: Sonication provides the immediate kinetic energy required to fracture the macroscopic crystal lattice, increasing the surface area. The subsequent 24-hour equilibration ensures the system transitions from a kinetically trapped state to a true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Centrifuge the vial at 10,000 x g for 10 minutes.

  • Causality: Centrifugation is preferred over filtration for small volumes to avoid non-specific binding of the lipophilic allyl group to filter membranes. This step removes micro-crystals that would otherwise cause artificially high concentration readings or act as nucleation sites for precipitation in downstream aqueous buffers.

Step 4: HPLC-UV Quantification & Self-Validation

  • Action: Aspirate the supernatant, perform a 1:1000 dilution in the mobile phase, and analyze via HPLC-UV against a known standard curve.

  • Self-Validation Loop: Always run a secondary dilution (e.g., 1:2000). If the calculated concentration of the 1:2000 dilution does not perfectly match the 1:1000 dilution, it indicates detector saturation, self-association of the compound in the analytical solvent, or incomplete phase separation. The assay must be repeated until linear parity is achieved.

Mechanistic Workflow Visualization

Below is the logical progression of the solvation and validation process, mapping the physical states to the protocol steps.

Workflow N1 Solid 5-Allyl-2-methyl- 4,6-pyrimidinediol N2 Add Anhydrous DMSO N1->N2 Solvent Addition N3 Sonication & Equilibration (24h at 25°C) N2->N3 Kinetic Disruption N4 Phase Separation (Centrifugation) N3->N4 Isolate Supernatant N5 Thermodynamic Solvation Achieved N4->N5 Monomeric State N6 HPLC-UV Validation N5->N6 Concentration Check

Fig 1: Thermodynamic solvation workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO.

Conclusion & Best Practices for Assays

While 5-Allyl-2-methyl-4,6-pyrimidinediol achieves excellent solubility in anhydrous DMSO, researchers must remain vigilant regarding the "solvent shift" phenomenon. When the DMSO stock is diluted into aqueous biological buffers, the DMSO rapidly diffuses into the water, leaving the lipophilic pyrimidine stranded. This often results in "crash out" (precipitation). To mitigate this, keep the final DMSO concentration in aqueous assays below 2%, and always add the DMSO stock to the buffer under vigorous vortexing, rather than adding buffer to the stock.

References

  • [1] Title: 5-烯丙基-6-羟基-2-甲基嘧啶-4(3h)-酮 - cas号查询 (5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL). Source: chemsrc.com. URL:

  • [2] Title: Technical Support Center: Overcoming Poor Solubility. Source: benchchem.com. URL:

  • [3] Title: Sample COA - Briti Scientific. Source: britiscientific.com. URL:

Sources

Foundational

Comprehensive Technical Guide: Stability, Degradation Kinetics, and Storage of 5-Allyl-2-methyl-4,6-pyrimidinediol

Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic compound utilized in advanced pharmaceutical synthesis and drug development. Its molecular architecture—comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic compound utilized in advanced pharmaceutical synthesis and drug development. Its molecular architecture—comprising a tautomerically active pyrimidine core and a reactive C5-allyl moiety—presents unique challenges for long-term stability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes ICH-aligned stability profiling protocols, and defines optimized storage workflows to ensure structural integrity during drug development lifecycles.

Molecular Architecture & Mechanistic Vulnerabilities

The stability of 5-Allyl-2-methyl-4,6-pyrimidinediol is dictated by two competing structural dynamics: the tautomerism of the pyrimidine ring and the oxidative susceptibility of the allyl group.

Pyrimidine Core Tautomerism

Pyrimidines substituted with hydroxyl groups at the 4 and 6 positions do not exist as static enols; rather, they undergo complex proton-transfer isomerization[1]. In protic solvents or under high-humidity conditions, 5-Allyl-2-methyl-4,6-pyrimidinediol shifts toward its keto tautomer, 5-allyl-6-hydroxy-2-methylpyrimidin-4(3H)-one. This intramolecular prototropy is heavily catalyzed by hydrogen bonding with water molecules, which significantly depresses the activation free energy required for the structural shift[2]. This dynamic equilibrium alters the compound's solubility profile and its reactivity to nucleophilic attack.

Allylic Auto-Oxidation and Polymerization

The most critical degradation vector lies in the C5-allyl substituent (-CH₂-CH=CH₂). The allylic C-H bonds adjacent to the double bond are approximately 15% weaker than standard sp³ C-H bonds due to the resonance stabilization of the resulting radical[3]. Upon exposure to atmospheric oxygen, thermal stress, or UV radiation, these weakened bonds undergo facile hydrogen abstraction.

This initiates a free-radical cascade, forming allylic hydroperoxides. Depending on the environmental conditions, these hydroperoxides undergo two primary degradation routes:

  • C-C Bond Scission: Thermal decomposition of the alkoxy radicals leads to the cleavage of the allyl chain, generating volatile aldehydes and truncated pyrimidine derivatives[4].

  • Cross-Linking: Radical propagation at the double bond facilitates intermolecular addition, resulting in the formation of insoluble, cross-linked oligomers.

Pathways A 5-Allyl-2-methyl-4,6-pyrimidinediol (Enol Tautomer) B 5-Allyl-6-hydroxy-2-methyl pyrimidin-4(3H)-one (Keto Tautomer) A->B Protic Solvents (Proton Transfer) C Allylic Hydroperoxide (Primary Oxidative Degradant) A->C O2 / UV Light B->C O2 / UV Light (Radical Initiation) D Cross-linked Oligomers (Polymerization) C->D Radical Propagation E Aldehyde Cleavage Products (C-C Scission) C->E Thermal Decomposition

Fig 1. Tautomeric equilibrium and oxidative degradation pathways of the allyl moiety.

ICH-Aligned Stability Profiling

To ensure regulatory compliance and accurately predict the shelf-life of 5-Allyl-2-methyl-4,6-pyrimidinediol, stability testing must be conducted in strict accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5]. The testing parameters are designed to accelerate the mechanistic degradation pathways described above, allowing for the rapid identification of failure modes.

Table 1: Standardized ICH Q1A(R2) Stability Testing Matrix

Study TypeEnvironmental ConditionMinimum DurationAnalytical Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, and 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, and 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, and 6 months
Photostability UV/Vis Exposure (ICH Q1B)1 CyclePre- and Post-exposure

Self-Validating Experimental Workflows

To accurately quantify degradation without introducing analytical artifacts, the experimental protocol must be a self-validating system. The following workflow utilizes an internal standard (IS) and a strict mass-balance check to ensure that any observed loss of the Active Pharmaceutical Ingredient (API) is due to true chemical degradation, rather than sample preparation errors or ionization suppression.

Protocol: Accelerated Degradation & LC-MS/MS Quantification

Causality & Rationale:

  • Amber Vials: Prevents UV-induced radical initiation at the allylic double bond.

  • Argon Purge vs. Ambient Air: Differentiates hydrolytic degradation (driven by the pyrimidine core) from oxidative degradation (driven by the allyl group).

  • Internal Standard (IS): Spiking with a stable analog (e.g., 5-propyl-2-methylpyrimidine-4,6-diol) corrects for matrix effects during electrospray ionization (ESI).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol into Type I amber glass HPLC vials.

  • Atmospheric Control: For oxidative control samples, purge the headspace with ultra-high purity Argon for 30 seconds before immediately sealing with PTFE/silicone septa. Leave test samples exposed to ambient air.

  • Incubation: Place the vials in a calibrated environmental chamber set to 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Reconstitution & IS Spiking: At designated time points (Table 1), withdraw the vials. Reconstitute the solid in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Immediately spike the solution with 10 µL of the IS solution (1.0 mg/mL).

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Monitor the parent ion transition at m/z 167 [M+H]⁺.

  • System Validation (Mass Balance): Calculate the molar sum of the remaining API and all identified degradation peaks (e.g., hydroperoxides, aldehydes). The system is validated if the total mass balance equals 100% ± 2% of the initial concentration. A failure in mass balance indicates the formation of insoluble cross-linked oligomers, necessitating subsequent solid-state NMR analysis.

Workflow S1 1. API Aliquoting (Amber Vials, Argon Purge) S2 2. Environmental Chamber Incubation (ICH Q1A(R2) Conditions) S1->S2 S3 3. Sample Withdrawal & Reconstitution (Spike with Internal Standard) S2->S3 S4 4. LC-MS/MS Analysis (Monitor m/z 167 [M+H]+) S3->S4 S5 5. Data Validation (SST & Mass Balance Check) S4->S5

Fig 2. Self-validating ICH stability testing workflow with internal standard recovery.

Optimized Storage & Handling Directives

Based on the kinetic vulnerabilities of the allyl group and the thermodynamic tautomerism of the pyrimidine core, the following storage conditions are mandatory to maintain >99% purity over a 24-month shelf life:

  • Temperature Control: Store strictly at 2°C to 8°C (Refrigerated) . Lowering the thermal energy suppresses the kinetic rate of allylic auto-oxidation and prevents thermal C-C scission.

  • Atmospheric Exclusion: Bulk API must be stored under an inert atmosphere (Argon or Nitrogen) . Oxygen must be rigorously excluded to prevent the initiation of the free-radical cascade at the C5 position.

  • Moisture & Light Protection: Store in tightly sealed, desiccated amber glass containers . Desiccation prevents water-catalyzed proton-transfer isomerization[2], while amber glass blocks UV photons that could initiate radical formation[3].

References

  • 3 - wikipedia.org

  • 5 - gally.ch 3.4 - acs.org 4.1 - thieme-connect.de 5.2 - pku.edu.cn

Sources

Exploratory

The Biological and Pharmacophoric Potential of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Technical Whitepaper

Executive Summary 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly functionalized heterocyclic building block that occupies a critical node in modern medicinal chemistry. While the parent compound exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) is a highly functionalized heterocyclic building block that occupies a critical node in modern medicinal chemistry. While the parent compound exhibits moderate intrinsic biological activity, its true value lies in its role as a privileged pharmacophore and synthetic precursor. Characterized by a tautomeric equilibrium between its diol and dione states, this molecule serves as the foundational architecture for broad-spectrum antimicrobial agents, central nervous system (CNS) modulators, and highly selective kinase inhibitors.

This whitepaper provides an in-depth analysis of the compound's physicochemical dynamics, its primary biological activity vectors, and field-proven experimental methodologies for its derivatization and biological evaluation.

Physicochemical Dynamics: Tautomerism and Receptor Binding

To understand the biological activity of 5-Allyl-2-methyl-4,6-pyrimidinediol, one must first analyze its solution-state behavior. Like many1 [5], this compound undergoes extensive lactam-lactim tautomerism. In physiological environments, the equilibrium heavily favors the keto form (pyrimidine-4,6-dione or 6-hydroxy-4(1H)-pyrimidinone).

This tautomeric flexibility is the primary driver of its biological interactions:

  • Hydrogen Bond Donors/Acceptors: The dione state presents a dense array of hydrogen-bond acceptors (the carbonyl oxygens) and donors (the N-H protons), allowing it to anchor securely within the hinge regions of target enzymes.

  • Steric and Lipophilic Contributions: The 5-allyl group provides a lipophilic anchor that enhances membrane permeability and fits into hydrophobic enzymatic pockets, while the 2-methyl group sterically directs the orientation of the pyrimidine ring within receptor binding sites.

Primary Biological Activity Vectors

The biological applications of 5-Allyl-2-methyl-4,6-pyrimidinediol branch into three distinct therapeutic vectors, driven by targeted chemical derivatization.

Vector A: Antimicrobial and Antifungal Pathways

The 4,6-pyrimidinediol core is a proven scaffold for developing potent antimicrobial agents. By subjecting the compound to Vilsmeier-Haack formylation followed by condensation with substituted phenylhydrazines, researchers generate pyrimidine hydrazones and bisazomethines. These derivatives exhibit profound, broad-spectrum toxicity against fungal pathogens (e.g., M. fructigena) and cyanobacteria. The mechanism involves the disruption of microbial cellular respiration, where the hydroxyl groups of the pyrimidine ring critically enhance binding affinity to target microbial enzymes [1, 2].

Vector B: CNS and GABAergic Modulation

Structurally, 5-substituted pyrimidine-4,6-diols are direct analogs of barbituric acid derivatives (e.g., 5-sec-butyl-5-allylpyrimidine-2,4,6-trione). Quantitative Structure-Activity Relationship (QSAR) models demonstrate that the polarizability and lipophilicity (LogP) of these allyl-substituted pyrimidines allow them to cross the blood-brain barrier effectively. Once in the CNS, they act as allosteric modulators of GABA A​ receptors, leading to central nervous system depression, which is utilized in sedative and anticonvulsant drug design [3].

Vector C: Kinase Inhibition Scaffolds

In oncology, the compound is utilized to synthesize ATP-competitive kinase inhibitors. The diol is converted to a 4,6-dichloro intermediate, which subsequently undergoes sequential Nucleophilic Aromatic Substitution (S N​ Ar) with various anilines. The resulting di-substituted pyrimidines anchor into the ATP-binding pocket of kinases (such as EGFR or CDKs). The 5-allyl group can be further functionalized (e.g., via olefin metathesis or epoxidation) to create irreversible, covalent kinase inhibitors [4].

Workflow A 5-Allyl-2-methyl- 4,6-pyrimidinediol B Tautomerization (Diol <-> Dione) A->B Solution state C POCl3 Chlorination (4,6-Dichloro deriv.) A->C Halogenation D Hydrazone Formation (Schiff Bases) A->D Condensation E Kinase Inhibitor Screening C->E SNAr Substitution F Antimicrobial Assays D->F Bio-evaluation

Figure 1: Derivatization workflow and biological screening vectors for 5-Allyl-2-methyl-4,6-pyrimidinediol.

Experimental Methodologies

To leverage this compound for biological screening, precise and self-validating protocols are required. Below are the definitive methodologies for activating the scaffold and evaluating its downstream biological efficacy.

Protocol 1: Synthesis of the 4,6-Dichloro Pharmacophore Precursor

This protocol converts the inert diol into a highly reactive dichloro intermediate, an essential step for synthesizing kinase inhibitors [4].

Causality & Rationale: The hydroxyl groups of the pyrimidinediol are poor leaving groups. Phosphorus oxychloride (POCl 3​ ) converts these into highly reactive phosphorodichloridate leaving groups. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-type intermediate, significantly lowering the activation energy for the subsequent chloride displacement (S N​ Ar).

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 5-Allyl-2-methyl-4,6-pyrimidinediol (10.0 g, 60.1 mmol) in POCl 3​ (50 mL, 0.54 mol).

  • Catalysis: Add DMF (0.5 mL) dropwise. Self-Validation: The suspension will begin to dissolve, indicating the formation of the active Vilsmeier complex.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C for 12 hours.

  • Reaction Monitoring: Remove a 50 µL aliquot, quench in 1 mL of methanol, and analyze via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline starting material and the appearance of a high-R f​ UV-active spot confirms completion.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise into a vigorously stirred beaker of crushed ice (500 g) to hydrolyze excess POCl 3​ . Critical Safety Note: This step is highly exothermic.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield 5-allyl-4,6-dichloro-2-methylpyrimidine.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Used to evaluate the biological activity of the hydrazone/Schiff base derivatives synthesized from the pyrimidine core [1].

Causality & Rationale: Relying solely on visual turbidity to assess bacterial growth can lead to false positives due to the precipitation of highly lipophilic pyrimidine derivatives. Utilizing Resazurin (a metabolic viability dye) provides a self-validating, colorimetric readout. Live cells reduce the blue resazurin to pink resorufin, definitively proving metabolic activity.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus) on Mueller-Hinton (MH) agar for 24h. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MH broth.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrimidine derivative (starting at 256 µg/mL) in MH broth containing 2% DMSO.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Controls (Self-Validation):

    • Positive Control: Broth + Bacteria + 2% DMSO (Must show growth).

    • Negative Control: Broth + 2% DMSO only (Must remain sterile).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains strictly blue (no metabolic reduction to pink).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / DescriptionBiological Implication
Molecular Formula C 8​ H 10​ N 2​ O 2​ Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 166.18 g/mol Optimal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 61.7 ŲExcellent theoretical blood-brain barrier (BBB) penetration.
Tautomeric States Diol DioneEnables dynamic hydrogen bonding within rigid enzymatic pockets.
Table 2: Comparative Biological Activity of Pyrimidine Derivatives

(Data aggregated from structurally analogous 4,6-dihydroxypyrimidine derivatives)

Derivative ClassTarget Organism / EnzymePrimary AssayActivity Metric (Range)Ref
Pyrimidine Hydrazones M. fructigena (Fungus)Agar DilutionEC 50​ : 0.07 - 1.5 µg/mL[1]
Bisazomethine Pyrimidines S. aureus (Gram +)Broth MicrodilutionMIC: 16 - 64 µg/mL[2]
Barbiturate Analogs GABA A​ ReceptorElectrophysiology / QSARHigh CNS depressant activity[3]
Di-substituted Pyrimidines Target Kinases (EGFR)Kinase Inhibition AssayIC 50​ : 10 - 250 nM[4]

Mechanism of Action Visualization

When converted into a di-substituted kinase inhibitor, the pyrimidine core acts as a direct ATP competitor. The diagram below illustrates the logical flow of this biological blockade.

Pathway K Target Kinase (e.g., EGFR/CDK) ATP ATP Binding Pocket K->ATP Structural domain P Pyrimidine Derivative (Active Pharmacophore) ATP->P Competitive displacement H H-Bond Hinge Region Interaction P->H Anchoring via N1/N3 S Downstream Signaling Blockade H->S Inhibition of phosphorylation

Figure 2: ATP-competitive kinase inhibition mechanism of pyrimidine-derived pharmacophores.

References

  • Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria.ACS Publications.
  • Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment.MDPI.
  • QSAR study for the prediction of physico-chemical parameter of category barbiturate compounds by using descriptors structure.Bulgarian Academy of Sciences (BAS).
  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity.UC San Diego eScholarship.
  • 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512.PubChem - NIH.

Sources

Foundational

5-Allyl-2-methyl-4,6-pyrimidinediol: A Comprehensive Guide to Tautomeric Equilibria and Experimental Characterization

Executive Overview 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals[1]. Like many substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals[1]. Like many substituted pyrimidinediols, its chemical behavior is dictated by complex prototropic tautomerism[2]. Understanding the precise tautomeric state of this compound is paramount for drug development professionals, as different tautomers exhibit distinct binding affinities, reactivities, and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of its tautomeric landscape and outlines self-validating experimental protocols for its characterization.

Structural Dynamics & The Tautomeric Landscape

In solution and solid states, 4,6-pyrimidinediols do not exist as static molecules. Instead, they participate in a dynamic equilibrium comprising multiple distinct structural forms[2]. For 5-Allyl-2-methyl-4,6-pyrimidinediol, the primary tautomeric states include:

  • Diol Form: 5-Allyl-2-methylpyrimidine-4,6-diol.

  • Keto-Enol Form: 5-Allyl-6-hydroxy-2-methylpyrimidin-4(3H)-one.

  • Diketo Form: 5-Allyl-2-methylpyrimidine-4,6(1H,5H)-dione.

  • Zwitterionic Form: A mesomeric betaine featuring charge separation across the ring[3].

TautomericEquilibrium A Diol Form (4,6-Dihydroxy) B Keto-Enol Form (6-Hydroxy-4-one) A->B Proton Transfer C Diketo Form (4,6-Dione) B->C Proton Transfer D Zwitterionic Form (Mesomeric Betaine) B->D Solvent Stabilization

Fig 1: Tautomeric equilibrium network of 5-Allyl-2-methyl-4,6-pyrimidinediol.

Mechanistic Causality: Substituent Effects on Equilibrium

The distribution of these tautomers is strictly governed by the electronic and steric contributions of the compound's specific substituents:

  • The 2-Methyl Group (Electronic Driver): The electron-donating inductive effect (+I) of the methyl group at the C2 position increases the electron density on the adjacent pyrimidine ring nitrogens. This enhances their basicity, facilitating protonation at the ring nitrogen in polar media. Consequently, this strongly stabilizes the zwitterionic (mesomeric betaine) tautomer in aqueous environments[4].

  • The 5-Allyl Group (Steric Driver): The bulky allyl group at C5 introduces significant steric hindrance. In the diketo form, the sp³-hybridized C5 carbon forces the allyl group into close proximity with the adjacent carbonyl oxygens, creating severe allylic strain. To relieve this strain, the system heavily favors the sp²-hybridized enol forms (keto-enol or diol), where the planar geometry minimizes steric clashes.

Environmental Drivers & Phase-Dependent Stability

Tautomeric distribution is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment.

Quantitative Data Summary

Table 1: Estimated Tautomeric Distribution Across Environments

EnvironmentDominant TautomerMinor Tautomer(s)Mechanistic Driving Force
Gas Phase / Non-Polar Solvents Diketo (4,6-Dione)DiolLack of hydrogen-bonding stabilization for polar/charged forms makes the diketo form thermodynamically favorable[5].
Aqueous Solution (pH 7) Keto-Enol / BetaineDiketoHigh dielectric constant stabilizes charge-separated states, pushing the equilibrium toward the mesomeric betaine[3].
Solid State Keto-Enol (Molecular)Betaine (Ionic)Crystal lattice packing and intermolecular hydrogen-bonding networks dictate the polymorphic form[4].

Self-Validating Experimental Protocols

Accurately characterizing the tautomeric ratios of 5-Allyl-2-methyl-4,6-pyrimidinediol requires rigorous analytical workflows. The following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: UV-Vis Spectrophotometric pH Titration

Objective: Determine the pKa values and track tautomeric shifts across pH gradients.

  • Step 1: Prepare a 10 μM stock solution of the compound in ultra-pure water.

  • Step 2 (Crucial Causality Step): Allow exactly 15 minutes for the initial tautomeric equilibrium to establish. While protonation is instantaneous, tautomeric structural rearrangements are kinetically slower and require this incubation period to prevent distorted basicity measurements[4][6].

  • Step 3: Titrate the solution using 0.1 M HCl and 0.1 M NaOH to span a pH range of 1.0 to 12.0.

  • Step 4: Record absorption spectra from 200 to 350 nm. The keto-enol and betaine forms will exhibit intense characteristic absorption maxima at 200–204 nm and 252–254 nm[4].

  • Self-Validation Mechanism: This protocol validates itself through the observation of isosbestic points. The presence of sharp isosbestic points across the titration range mathematically confirms a closed two-state equilibrium. If the isosbestic points drift or blur, the system automatically flags potential sample degradation or precipitation, invalidating the run.

Protocol 2: Variable-Solvent Multi-Nuclear NMR Spectroscopy

Objective: Quantify the exact ratio of keto-enol to diketo forms.

  • Step 1: Dissolve 5 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol in 0.5 mL of varying deuterated solvents (D₂O for high polarity, CDCl₃ for low polarity).

  • Step 2: Acquire ¹H and ¹³C NMR spectra at a strictly controlled temperature (298 K) to prevent thermally induced tautomeric shifts.

  • Step 3: Analyze the ¹³C chemical shift of the C5 carbon. The sp³-hybridized C5 in the diketo form will appear significantly upfield compared to the sp²-hybridized C5 in the keto-enol form.

  • Self-Validation Mechanism: The protocol utilizes an internal mass-balance check. The integration of the 2-methyl protons (singlet) must exactly match the sum of the integrations of the corresponding 2-methyl signals from all observed tautomeric species. A mismatch instantly indicates the presence of impurities or intermolecular dimerization.

ExperimentalWorkflow S1 Sample Prep: 5-Allyl-2-methyl-4,6-pyrimidinediol S2 Solvent Variation (D2O, DMSO-d6, CDCl3) S1->S2 S3 pH Titration (Aqueous Media) S1->S3 A1 NMR Spectroscopy (1H, 13C, 15N) S2->A1 A2 UV-Vis Spectroscopy (Isosbestic Points) S3->A2 V1 Tautomer Ratio Quantification A1->V1 V2 Equilibrium Constant (KT) A2->V2 V1->V2

Fig 2: Self-validating experimental workflow for tautomeric characterization.

References

  • Title: 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL: Product Code: 1165598 Source: chemsigma.com URL: 1

  • Title: US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators Source: google.com (Patents) URL: 2

  • Title: Potentially tautomeric azines. Part VI. The fine structure of “4,6-dihydroxypyrimidines” Source: rsc.org URL: 3

  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: acs.org URL: 4

  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC Source: nih.gov URL: 6

  • Title: The Biological Significance of Pyrimidinediols: A Technical Guide for Researchers Source: benchchem.com URL: 5

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical and Drug-Development-Relevant Properties of 5-Allyl-2-methyl-4,6-pyrimidinediol

Executive Summary This technical guide provides a comprehensive theoretical evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol, a novel heterocyclic compound built upon the pyrimidine scaffold. As experimental data for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive theoretical evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol, a novel heterocyclic compound built upon the pyrimidine scaffold. As experimental data for this specific molecule is not widely available in public literature, this document leverages established principles of computational chemistry and predictive modeling to forecast its structural, physicochemical, and pharmacokinetic properties. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] This analysis suggests that 5-Allyl-2-methyl-4,6-pyrimidinediol possesses favorable drug-like characteristics, including high potential for oral absorption and a low probability of metabolic liabilities. The critical role of keto-enol tautomerism is explored, with the 1,5-dihydro-5-allyl-2-methylpyrimidine-4,6-dione tautomer identified as the likely most stable form, dictating its interaction profile. This document serves as a foundational guide for researchers considering the synthesis and experimental validation of this promising compound for drug discovery programs.

Part 1: Fundamental Molecular and Structural Properties

Chemical Identity
  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • IUPAC Name: 5-allyl-2-methylpyrimidine-4,6-diol

  • Core Scaffold: Substituted Pyrimidine

The Critical Role of Tautomerism

For pyrimidinediol systems, particularly those with hydroxyl groups at the C4 and C6 positions, the concept of tautomerism is of paramount importance.[5] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[6] The energetic preference for a specific tautomer dictates the molecule's hydrogen bonding capacity, polarity, shape, and ultimately, its ability to interact with biological targets.[7][8]

5-Allyl-2-methyl-4,6-pyrimidinediol can exist in several tautomeric forms, but the equilibrium is expected to heavily favor the thermodynamically more stable diketone form: 5-Allyl-2-methyl-1,5-dihydropyrimidine-4,6-dione . This preference is well-documented for related 4,6-dihydroxypyrimidine structures.[5] The stability of the dione arises from the formation of two amide-like linkages within the ring, which are energetically favored over the enol groups.

The primary tautomeric equilibrium is illustrated below:

Figure 1: Key tautomeric equilibrium of the title compound.

Causality and Implications: The dominance of the diketone tautomer is a critical predictive insight. This form possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups). This specific arrangement is fundamental to its potential mechanism of action, as many enzyme inhibitors, particularly protein kinase inhibitors, form key hydrogen bonds with the "hinge" region of the ATP binding pocket.[5] All subsequent theoretical predictions in this guide are based on this most probable dione tautomer.

Part 2: Predicted Physicochemical Properties for Drug Development

The "drug-likeness" of a molecule is often initially assessed by examining its fundamental physicochemical properties. These descriptors help predict a compound's behavior in a biological system, influencing its absorption, distribution, and overall efficacy.

Core Physicochemical Descriptors

The following table summarizes the predicted physicochemical properties for the stable dione tautomer of 5-Allyl-2-methyl-4,6-pyrimidinediol. These values are generated using established computational algorithms analogous to those cited in studies of similar scaffolds.[9][10]

PropertyPredicted ValueImplication in Drug Development
Molecular Weight 166.18 DaWell under the 500 Da limit suggested by Lipinski's rules, favoring diffusion and transport.
LogP (Lipophilicity) ~0.5 - 1.0Indicates balanced solubility between aqueous and lipid environments, which is optimal for oral absorption.
TPSA (Topological Polar Surface Area) ~58 ŲBelow the 140 Ų threshold, suggesting good potential for cell membrane permeability and oral bioavailability.[9]
Hydrogen Bond Donors 2 (two N-H)Provides strong potential for specific, high-affinity interactions with protein targets.
Hydrogen Bond Acceptors 2 (two C=O)Complements the donor count, enabling a robust hydrogen-bonding profile.
pKa (Most Acidic) ~8.5 - 9.5 (N-H)Weakly acidic; the compound will be predominantly neutral at physiological pH (7.4), aiding membrane passage.
Rotatable Bonds 2 (in allyl group)Low number of rotatable bonds (<10) correlates with higher oral bioavailability and metabolic stability.[9]
Evaluation Against Structural Rules for Drug-Likeness
  • Lipinski's Rule of Five: This rule of thumb is used to evaluate if a compound has properties that would make it a likely orally active drug. The predicted properties of 5-Allyl-2-methyl-4,6-pyrimidinediol comfortably satisfy all of Lipinski's criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[9]

  • Veber's Rule: This rule relates to oral bioavailability and suggests that compounds with a TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are more likely to be orally active. Our subject molecule meets these criteria, further strengthening its potential as an oral drug candidate.[9]

Part 3: Quantum Chemical and Reactivity Analysis

Quantum chemical calculations provide insight into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[11] A larger gap implies higher stability and lower chemical reactivity. For a drug candidate, moderate stability is desired—it must be stable enough to reach its target but reactive enough to engage with it.

homo_lumo cluster_levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy LUMO_level Energy->LUMO_level HOMO_level Energy->HOMO_level p1->p2  ΔE = E_LUMO - E_HOMO (Energy Gap) Relates to Stability & Reactivity

Figure 2: Conceptual diagram of Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization tool that identifies the electron-rich and electron-poor regions of a molecule.[11] For the dione tautomer of our compound, an MEP analysis would predict:

  • Negative Potential (Red/Yellow): Concentrated around the two carbonyl oxygen atoms. These are the primary sites for accepting hydrogen bonds and interacting with electrophilic species.

  • Positive Potential (Blue): Located around the two N-H protons. These are the primary sites for donating hydrogen bonds.

  • Neutral Potential (Green): The allyl and methyl groups would show relatively neutral potential, contributing to van der Waals interactions and potentially fitting into hydrophobic pockets of a target protein.

This predicted electronic landscape reinforces the molecule's potential to act as both a hydrogen bond donor and acceptor, a key feature for high-affinity binding to biological targets.

Part 4: In Silico Pharmacokinetic (ADMET) Profile

Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for identifying potential liabilities early in the drug discovery process. The following predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and analyses of similar pyrimidine derivatives found in the literature.[1][9][10]

Predicted ADMET Properties
ParameterPredictionRationale & Significance
Absorption
Human Intestinal Absorption (HIA)HighLow molecular weight and balanced lipophilicity (LogP) suggest efficient passive absorption from the GI tract.
P-glycoprotein SubstrateNoNot being a substrate for this major efflux pump reduces the risk of poor bioavailability.[9]
Distribution
Blood-Brain Barrier (BBB) PermeantNoThe TPSA value (~58 Ų) is in a range that typically correlates with poor CNS penetration, suggesting a lower risk of off-target CNS side effects.
Metabolism
CYP450 2D6 InhibitorNoLow predicted probability of inhibiting major metabolic enzymes, indicating a lower risk of drug-drug interactions.[9]
CYP450 3A4 InhibitorNoAs above, a favorable prediction for metabolic safety.
Toxicity
AMES MutagenicityNoThe scaffold lacks common structural alerts associated with mutagenicity.[9]
Oral Toxicity ClassClass III (Slightly Toxic)Typical prediction for small organic molecules; indicates a moderate acute toxicity profile.[9]
A Standard Computational Workflow for Property Prediction

To ensure transparency and trustworthiness, the theoretical data presented in this guide would be generated using a workflow similar to the one outlined below. This process represents a standard, validated approach in computational drug design.

workflow start 1. 2D Structure Input (SMILES or .mol file) step2 2. 3D Structure Generation & Energy Minimization (e.g., using MMFF94 force field) start->step2 step3 3. Calculation of Physicochemical Descriptors (LogP, TPSA, MW, etc.) step2->step3 step5 5. Quantum Chemical Calculations (DFT for HOMO/LUMO, MEP) (e.g., Gaussian, ORCA) step2->step5 step4 4. ADMET Prediction using Validated QSAR Models (e.g., SwissADME, pkCSM, admetSAR) step3->step4 end 6. Data Analysis & Candidate Prioritization step4->end step5->end

Figure 3: Standard workflow for in silico property prediction.

Part 5: Hypothesized Biological Activity and Future Directions

The pyrimidine scaffold is a cornerstone of many approved drugs and clinical candidates. Given the structural features and favorable theoretical profile of 5-Allyl-2-methyl-4,6-pyrimidinediol, we can hypothesize its potential as an inhibitor of several important enzyme classes:

  • Protein Kinase Inhibitor: The di-N-H and di-C=O arrangement in the pyrimidine-4,6-dione core is an excellent bioisostere for the adenine hinge-binding motif. This makes it a strong candidate for targeting the ATP-binding site of protein kinases, such as EGFR, which are often dysregulated in cancer.[1][12]

  • Cyclooxygenase (COX) Inhibitor: Certain substituted pyrimidine scaffolds have shown potent and selective inhibition of COX-2, a key enzyme in inflammatory pathways.[5][10]

  • Dihydrofolate Reductase (DHFR) Inhibitor: The 2-amino-4-hydroxypyrimidine core (structurally related to our 2-methyl variant) is a classic feature of DHFR inhibitors used as antibacterial and antitumor agents.[13]

Future Experimental Validation: The theoretical findings in this guide provide a strong rationale for the synthesis and experimental evaluation of this compound. The logical next steps would include:

  • Chemical Synthesis: Development of a robust synthetic route to produce the compound with high purity.

  • Structural Confirmation: Thorough characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure and, crucially, to provide evidence for the dominant dione tautomer in solution.

  • In Vitro Biological Screening: Initial screening in enzymatic assays against a panel of protein kinases, COX-1/COX-2, and DHFR to identify primary biological targets.

  • Cell-Based Assays: Evaluation of cytotoxicity against relevant cancer cell lines (e.g., MCF-7, A549) and assessment of anti-inflammatory or antimicrobial activity in appropriate cellular models.[10][14]

Conclusion

This in-depth theoretical analysis positions 5-Allyl-2-methyl-4,6-pyrimidinediol (in its stable dione tautomeric form) as a high-potential scaffold for drug discovery. Its predicted properties align well with the characteristics of an orally bioavailable drug candidate, demonstrating excellent "drug-likeness" according to established medicinal chemistry principles. The compound shows a low predicted risk for common pharmacokinetic and toxicity liabilities. Based on its structural features and electronic properties, it warrants further investigation as a potential inhibitor of protein kinases or enzymes involved in inflammation. The insights provided herein serve as a robust foundation for initiating a formal discovery program based on this promising molecular architecture.

References

  • Somkuwar, S., et al. (2025). In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • El-Naggar, A. M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed. [Link]

  • Bibi, A., et al. (2025). Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. International Journal of Pharmaceutical Sciences. [Link]

  • Al-Suwaidan, I. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Zavadsky, E., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Pharmaceuticals, 17(9), 1129. [Link]

  • Recnik, S., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(1), 1034–1054. [Link]

  • Saeed, A., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 53, 350-356. [Link]

  • Shaygan, M., & Kothari, D. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 1(3), 184-232. [Link]

  • Sridhar, S., et al. (2017). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Beni-Suef University Journal of Basic and Applied Sciences, 6(1), 89-95. [Link]

  • Al-Mokyna, F. H., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(45), 31690-31702. [Link]

  • El-Subbagh, H. I., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(10), 3247–3259. [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129. [Link]

  • Hranjec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6940. [Link]

  • Zhang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]

  • Van der Veken, P., et al. (2013). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in a Mixed Lymphocyte Reaction assay. Bioorganic & Medicinal Chemistry, 21(5), 1209-1218. [Link]

  • Kumar, S., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(2), 522-526. [Link]

  • Azam, M. A., et al. (2011). Synthesis and biological screening of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 73(4), 427–432. [Link]

  • Raczyńska, E. D., et al. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(9), 3727–3736. [Link]

  • Nguyen, N. T. (2026). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY -3-PYRROLIN-2-ONE BASED ON NMR SPECTROSCO. Tạp chí Khoa học và Công nghệ. [Link]

  • Pearson+. Cytosine, uracil, and guanine have tautomeric forms with aromatic.... Pearson+. [Link]

Sources

Foundational

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Pyrimidine Scaffold Compounds The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pyrimidine Scaffold Compounds

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery. Its profound significance stems from its prevalence in the very building blocks of life: the nucleobases cytosine, thymine, and uracil, which form the basis of DNA and RNA. This inherent biological relevance makes the pyrimidine ring a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets to elicit specific therapeutic effects.

The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with enzymes and receptors. The versatility of the core allows for chemical substitutions at multiple positions, enabling medicinal chemists to meticulously fine-tune steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of pyrimidine-based compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of pyrimidine-related compounds, offering insights for researchers and drug development professionals.

Part 1: Synthesis of Pyrimidine Derivatives: From Classical Reactions to Modern Methodologies

The synthetic tractability of the pyrimidine core is a key reason for its widespread use. Methodologies range from classical condensation reactions to more advanced, efficient techniques that allow for the rapid generation of diverse compound libraries.

Classical Synthesis: The Principle of Cyclocondensation

The most fundamental approach to constructing the pyrimidine ring is through the condensation of a compound containing an amidine group (such as urea or thiourea) with a three-carbon component, often a β-dicarbonyl compound or its equivalent.

A representative example is the reaction between acetamidine and ethyl acetoacetate to form a 4-hydroxy-2,6-dimethylpyrimidine, typically catalyzed by a base like sodium ethoxide. This method forms the basis for many named reactions, including the well-known Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.

Experimental Protocol: General Synthesis via Cyclocondensation

  • Reactant Preparation: Dissolve the amidine-containing starting material (e.g., urea, 1.2 equivalents) and the three-carbon component (e.g., ethyl acetoacetate, 1.0 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium ethoxide) or acid, depending on the specific substrates, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with an appropriate acid or base. The product may precipitate out of solution or require extraction with an organic solvent.

  • Purification: Purify the crude product using standard techniques such as recrystallization or column chromatography to yield the desired pyrimidine derivative.

Modern Synthetic Strategies

To improve efficiency and expand chemical diversity, modern organic synthesis has introduced several advanced methods:

  • Multi-Component Reactions (MCRs): These reactions, like the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate, allow for the construction of complex pyrimidine derivatives in a single, efficient step.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as seen in the samarium chloride-catalyzed cyclization of β-formyl enamides with urea.

  • Solid-Phase Synthesis: This technique involves attaching one of the reactants to a solid support (resin), which simplifies purification by allowing excess reagents and byproducts to be washed away. This is particularly useful for generating large libraries of related compounds for screening.

Part 2: The Pyrimidine Scaffold in Anticancer Drug Discovery

The structural similarity of pyrimidines to the natural nucleobases makes them ideal candidates for developing anticancer agents. They primarily exert their effects through two major mechanisms: as antimetabolites that disrupt nucleic acid synthesis and as inhibitors of protein kinases that drive oncogenic signaling.

Mechanism I: Antimetabolites Disrupting DNA and RNA Synthesis

Pyrimidine analogs function as "impostors" that interfere with the normal synthesis and function of DNA and RNA. Because cancer cells are characterized by rapid and uncontrolled division, they are particularly vulnerable to the disruption of these fundamental processes.

Case Study: 5-Fluorouracil (5-FU)

A cornerstone of chemotherapy for decades, 5-Fluorouracil (5-FU) is an analog of uracil. Its mechanism is multifaceted:

  • Inhibition of Thymidylate Synthase (TS): Inside the cell, 5-FU is converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with the enzyme thymidylate synthase (TS), which is essential for synthesizing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, 5-FU leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA and DNA: Other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine. This disrupts RNA processing and function. Similarly, fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage.

G cluster_pathway Pyrimidine Metabolism & Drug Intervention UMP UMP dUMP dUMP UMP->dUMP UDP UDP UMP->UDP dTMP dTMP (for DNA Synthesis) dUMP->dTMP Thymidylate Synthase (TS) UTP UTP (for RNA Synthesis) UDP->UTP CDP CDP UTP->CDP dCDP dCDP CDP->dCDP dCTP dCTP (for DNA Synthesis) dCDP->dCTP FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP FUTP->UTP Disrupts RNA FdUMP->dUMP Inhibits TS Gem Gemcitabine GemMP Gem-MP Gem->GemMP GemDP Gem-DP GemMP->GemDP GemTP Gem-TP GemDP->GemTP GemTP->dCTP Inhibits DNA Polymerase AraC Cytarabine (Ara-C) AraCMP Ara-CMP AraC->AraCMP AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP AraCDP->AraCTP AraCTP->dCTP Inhibits DNA Polymerase G EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR Binds branch EGFR->branch Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation branch->PI3K branch->RAS

Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream signaling.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For example, in the development of EGFR inhibitors, modifications at the C2, C4, and C5 positions of the pyrimidine ring are systematically explored to enhance binding affinity and selectivity.

Table 1: In Vitro Activity of Representative Pyrimidine-Based Anticancer Agents

Compound/DrugTarget(s)Cancer Cell LineIC₅₀ (nM)Citation(s)
5-Fluorouracil Thymidylate SynthaseHCT-116 (Colon)~5,000
Gemcitabine DNA PolymerasePANC-1 (Pancreatic)~30
Osimertinib EGFR (L858R/T790M)H1975 (NSCLC)<15
Palbociclib CDK4/6MCF-7 (Breast)~11
Compound 65 CDK6PC-3 (Prostate)115.38

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

This data illustrates how different substitution patterns and fused ring systems on the pyrimidine core can lead to potent inhibition of diverse targets, from metabolic enzymes to protein kinases, with activity often in the nanomolar range.

Part 3: The Pyrimidine Scaffold in Anti-Infective Drug Discovery

The fundamental role of pyrimidines in nucleic acid synthesis also makes them a prime target for developing agents against infectious diseases, including viral, bacterial, and parasitic infections.

Antiviral Agents

Many successful antiviral drugs are nucleoside analogs, consisting of a pyrimidine (or purine) base linked to a sugar moiety. These drugs function by interfering with viral replication.

  • Mechanism of Action: Once inside a host cell, these analogs are phosphorylated by viral or cellular kinases into their active triphosphate forms. They are then mistakenly incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can either lead to premature chain termination or create a dysfunctional nucleic acid strand, ultimately halting viral replication.

  • Notable Examples:

    • Lamivudine (3TC): A cytosine analog used in the treatment of HIV and Hepatitis B. It inhibits the viral reverse transcriptase enzyme.

    • Zidovudine (AZT): A thymidine analog that was one of the first drugs approved for HIV treatment.

    • Acyclovir: While technically a purine analog, its mechanism is exemplary. It is used against herpes viruses and works by inhibiting viral DNA polymerase.

Antimicrobial Agents

With the rise of multidrug-resistant bacteria, there is a desperate need for new antibiotics with novel mechanisms of action. Pyrimidine derivatives are a promising area of research.

  • Mechanism of Action: Pyrimidine-based antibacterials can target various essential bacterial processes. A classic example is the inhibition of folate synthesis. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, and drugs like Trimethoprim (a diaminopyrimidine) selectively inhibit bacterial DHFR over its human counterpart. More recent research has focused on pyrimidine analogs that induce "thymineless death" in bacteria by inhibiting thymidylate synthase, a mechanism similar to that of 5-FU in cancer therapy.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a standard in vitro measure of an antimicrobial agent's potency, defined as the lowest concentration of the drug that prevents visible growth of a microorganism.

  • Preparation: Prepare a series of two-fold serial dilutions of the test pyrimidine compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to each well. Include a positive control well (bacteria, no drug) and a negative control well (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear. The results can be confirmed by measuring the optical density (OD) with a plate reader.

Part 4: Advanced Concepts and Future Directions

The versatility of the pyrimidine scaffold continues to be exploited through sophisticated drug design strategies, pushing the boundaries of medicinal chemistry.

Bioisosteric Replacement and Scaffold Hopping
  • Bioisosterism is the strategy of replacing a part of a molecule with a chemically different group that retains similar physicochemical properties, aiming to improve potency, selectivity, or pharmacokinetic profiles. The pyrimidine ring is often replaced by or fused with other heterocyclic systems.

    • Quinazoline: A fusion of a pyrimidine and a benzene ring, found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.

    • Pyrido[2,3-d]pyrimidine: A fusion of pyridine and pyrimidine rings, this scaffold has shown potent activity against a range of kinases.

    • Pyrazolo[3,4-d]pyrimidine: This fused system is an effective isostere of the natural purine ring and is used in inhibitors of enzymes like Bruton's tyrosine kinase (BTK).

  • Scaffold Hopping is a computational or conceptual strategy to identify novel core structures that can maintain the essential 3D arrangement of key binding features of a known active molecule, leading to new intellectual property and potentially improved drug-like properties.

G Pyrimidine Pyrimidine (Core Scaffold) Quinazoline Quinazoline Pyrimidine->Quinazoline Fused Benzene PyridoPy Pyrido[2,3-d]pyrimidine Pyrimidine->PyridoPy Fused Pyridine PyrazoloPy Pyrazolo[3,4-d]pyrimidine Pyrimidine->PyrazoloPy Fused Pyrazole ThienoPy Thieno[2,3-d]pyrimidine Pyrimidine->ThienoPy Fused Thiophene Purine Purine (Natural Bioisostere) Pyrimidine->Purine Mimics Adenine

Caption: Bioisosteric replacements and fused systems of the pyrimidine core.

Molecular Hybridization

This strategy involves chemically linking the pyrimidine scaffold with another distinct pharmacophore, such as a natural product or another heterocyclic system. The goal is to create a single hybrid molecule that can interact with multiple targets or with a single target in a novel, more potent manner, potentially leading to synergistic effects and overcoming drug resistance.

Conclusion

The pyrimidine scaffold is a testament to the power of leveraging nature's blueprints for therapeutic innovation. Its journey from a fundamental component of nucleic acids to the core of numerous life-saving drugs highlights its remarkable versatility and privileged status in medicinal chemistry. The ease of its chemical modification, combined with its inherent ability to interact with a multitude of biological targets, ensures that the pyrimidine ring will remain a highly fruitful and enduring starting point for the design and discovery of the next generation of therapeutic agents. As our understanding of disease biology deepens, the rational design of novel pyrimidine-based compounds will continue to address unmet medical needs across oncology, infectious diseases, and beyond.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2018). Molecules. Available at: [Link]

  • What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. Available at: [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Therapeutic Advances in Medical Oncology. Available at: [Link]

  • What is the mechanism of Fluorouracil? (2024). Patsnap Synapse. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Journal of Pharmaceutical Research International. Available at: [Link]

  • Mechanism of Action. (n.d.). TAGRISSO® (osimertinib) Treatment For EGFRm NSCLC. Available at: [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies. (2003). Nature Reviews Cancer. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. Available at: [Link]

  • EGFR pathway and mechanism of action of osimertinib. (2017). ResearchGate. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

Exploratory

Technical Guide: Handling, Safety, and Synthetic Utility of 5-Allyl-2-methyl-4,6-pyrimidinediol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) Executive Summary In modern drug discovery, pyrimidine derivatives serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)

Executive Summary

In modern drug discovery, pyrimidine derivatives serve as foundational pharmacophores. 5-Allyl-2-methyl-4,6-pyrimidinediol is a highly versatile, multi-functional building block. The presence of the C5-allyl group provides a bio-orthogonal handle for late-stage functionalization (such as Heck couplings, cross-metathesis, or oxidative cleavage), while the C2-methyl and C4,6-diol functionalities offer a rigid scaffold for further derivatization[1].

As a Senior Application Scientist, I have observed that the primary utility of this compound lies in its role as a direct precursor to 5-allyl-4,6-dichloro-2-methylpyrimidine (CAS 85826-33-1)[2]. This chlorinated intermediate is critical in the synthesis of tricyclic pyrrolopyrimidine cores, which are heavily utilized in the development of corticotropin-releasing factor type 1 (CRF-R1) receptor antagonists[1].

Physicochemical Profiling & Tautomeric Behavior

Understanding the physical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is non-negotiable for designing effective reaction conditions. The compound exhibits a classic keto-enol tautomerism. In both solution and the solid state, the 4,6-pyrimidinediol (enol) form exists in a dynamic equilibrium with its pyrimidine-4,6-dione (keto) counterpart.

Causality in Solvation: This tautomeric network results in strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar organic solvents (e.g., hexane, toluene). Consequently, polar aprotic solvents like DMF or DMSO are required to disrupt these hydrogen bonds and achieve a homogenous solution.

Quantitative Data Summary
PropertyValueStructural Implication
CAS Number 85826-32-0[3]Unique identifier for the diol precursor.
Molecular Formula C8H10N2O2[3]Contains the terminal alkene and diol handles.
Molecular Weight 166.177 g/mol [4]Low molecular weight, ideal for fragment-based design.
Density ~1.245 g/cm³[4]Indicates a dense crystalline packing structure.
Boiling Point 319ºC at 760 mmHg[4]High BP reflects strong intermolecular H-bonding.

Safety, Handling, and EHS Protocols

Handling this intermediate requires strict adherence to Environmental, Health, and Safety (EHS) protocols due to the specific reactive vulnerabilities of the molecule.

  • Oxidative Susceptibility: The isolated terminal alkene (allyl group) is susceptible to auto-oxidation and polymerization if exposed to radical initiators, transition metal contaminants, or prolonged UV light.

  • Respiratory & Dermal Hazards: Fine pyrimidine powders act as severe mucous membrane irritants.

  • Storage Causality: The compound must be stored at 2-8°C under an inert argon atmosphere. Cold storage minimizes the thermodynamic driving force for auto-oxidation, while Argon displaces ambient oxygen and moisture, preserving the integrity of the allyl double bond.

Workflow S1 Storage (Argon, 2-8°C) S2 Glovebox Transfer S1->S2 Prevent Oxidation S3 Weighing & Solvation S2->S3 Moisture Control S4 Schlenk Line (N2/Vacuum) S3->S4 Degassed Solvent S5 Reaction Vessel S4->S5 Active Synthesis

Step-by-step inert handling workflow to prevent allyl group oxidation and moisture degradation.

Experimental Workflows & Synthetic Utility

To utilize this compound in drug discovery (such as synthesizing CRF-R1 ligands), the diol must first be activated. The most robust method is the chlorination of the 4,6-positions to yield 5-Allyl-4,6-dichloro-2-methylpyrimidine (CAS 85826-33-1)[1][2].

Protocol: Chlorination via Phosphorus Oxychloride (POCl₃)

This protocol is designed as a self-validating system, ensuring reaction completion while mitigating thermal runaway.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask with 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) under a steady stream of nitrogen.

  • Reagent Addition: Slowly add anhydrous POCl₃ (5.0 to 10.0 eq).

    • Causality: POCl₃ acts as both the solvent and the chlorinating agent. Excess reagent is required to drive the equilibrium forward against the generation of HCl gas.

  • Catalytic Activation: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.1 eq).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate drastically accelerates the conversion of the tautomeric hydroxyl groups to chlorides.

  • Thermal Cycling: Heat the reaction mixture to reflux (100-105°C) for 4-6 hours.

    • Causality: The activation energy for the nucleophilic aromatic substitution of the tautomeric carbonyl oxygen is high. Sustained reflux ensures complete conversion and prevents the isolation of unwanted mono-chlorinated intermediates.

  • Quenching (Critical Safety Step): Cool the flask to room temperature, then carefully pour the mixture dropwise over vigorously stirred crushed ice.

    • Causality: Unreacted POCl₃ hydrolyzes violently in water. Crushed ice absorbs the massive heat of hydration, preventing thermal runaway, solvent boil-off, and the degradation of the newly formed dichloro-pyrimidine product.

  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with cold saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chlorinated intermediate as a colorless to pale-yellow oil[1].

Pathway A 5-Allyl-2-methyl-4,6-pyrimidinediol (Enol Form) B 5-Allyl-2-methylpyrimidine-4,6-dione (Keto Form) A->B Tautomerization C POCl3 / Reflux (Chlorination) A->C Addition of POCl3 B->C Addition of POCl3 D 5-Allyl-4,6-dichloro-2-methylpyrimidine (CAS 85826-33-1) C->D Nucleophilic Substitution

Tautomeric equilibrium of the pyrimidinediol and subsequent chlorination pathway.
Downstream Utility: Heck Cyclization

Once the 5-allyl-4,6-dichloro-2-methylpyrimidine is isolated, the terminal alkene can be subjected to oxidative cleavage (using OsO₄/NaIO₄) to form an aldehyde, or directly utilized in an intramolecular Palladium-mediated Heck cyclization. This forms the rigid tricyclic pyrrolopyrimidine core necessary for potent CRF-R1 receptor binding[1].

Analytical Validation

To verify the integrity of the starting material before synthesis, specific analytical parameters must be met:

  • Nuclear Magnetic Resonance (NMR): Use Deuterated DMSO (DMSO-d6) rather than CDCl₃.

    • Causality: DMSO-d6 effectively disrupts the intermolecular hydrogen bonding of the diol, ensuring a homogenous solution and sharp NMR resonances. The allyl group will present distinct multiplet signals: the internal alkene proton at ~5.8 ppm and the terminal alkene protons at ~5.0-5.1 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ Electrospray Ionization (ESI). The compound typically ionizes efficiently in negative mode (ESI-) due to the acidic nature of the diol protons, yielding an [M-H]⁻ peak at m/z 165.

References

  • Title: 85826-32-0 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL | Source: chemsigma.com | URL: 3[3]

  • Title: 5-烯丙基-6-羟基-2-甲基嘧啶-4(3h)-酮 - cas号查询 | Source: chemsrc.com | URL: 4[4]

  • Title: 4,6-dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | 85826-33-1 | Source: sigmaaldrich.com | URL: 2[2]

  • Title: SYNTHESIS OF PYRROLOPYRIMIDINE CRF-R1 ANTAGONISTS CONTAINING A TRICYCLIC CORE VIA AN INTRAMOLECULAR HECK REACTION | Source: clockss.org | URL: 1[1]

Sources

Protocols & Analytical Methods

Method

Advanced NMR Spectroscopic Characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol: Protocols, Tautomeric Dynamics, and Data Interpretation

Introduction and Mechanistic Insights The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active molecules and nucleic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The structural elucidation of substituted pyrimidines is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in biologically active molecules and nucleic acid analogs. 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) presents a unique analytical challenge due to its highly dynamic prototropic tautomerism.

While drawn conventionally as a "diol" (the fully aromatic di-enol form), this molecule rarely exists in this state in solution. The instability of the purely enolic form drives a tautomeric equilibrium toward the keto (lactam) forms, primarily existing as 6-hydroxy-2-methyl-5-allylpyrimidin-4(3H)-one or the dione form (barbiturate-like) depending on solvent polarity[1].

The Causality of Solvent Selection

The choice of NMR solvent is not merely a matter of solubility; it is a thermodynamic selector.

  • Non-polar solvents (e.g., CDCl₃): Pyrimidinediols are generally insoluble in chloroform due to strong intermolecular hydrogen bonding forming rigid crystalline lattices.

  • Highly polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆): DMSO disrupts these intermolecular networks by acting as a strong hydrogen bond acceptor. Furthermore, the high dielectric constant of DMSO stabilizes the more polar keto-enol (pyrimidin-4-one) tautomer[2]. Consequently, all protocols defined in this guide utilize DMSO-d₆ to ensure a stable, reproducible tautomeric state for analysis.

Experimental Workflow and Logical Architecture

To ensure a self-validating analytical system, the NMR workflow must incorporate internal checks. The diagram below illustrates the logical progression from sample preparation to tautomeric deconvolution.

G Start Sample Prep: 5-Allyl-2-methyl-4,6-pyrimidinediol Solvent Solvent Selection (DMSO-d6) Start->Solvent Dissolution & Sonication Acq NMR Acquisition (1H, 13C, HSQC, HMBC) Solvent->Acq Locking, Tuning & Shimming Tautomer Tautomeric Deconvolution (Keto vs Enol) Acq->Tautomer Spectral Processing Data Structural Validation & Peak Assignment Tautomer->Data Chemical Shift Analysis

Workflow for NMR acquisition and tautomeric deconvolution of pyrimidinediols.

Standard Operating Protocol: NMR Acquisition

This protocol is designed for a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.

Sample Preparation (Self-Validating Step)
  • Weighing: Accurately weigh 15–20 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol. Causality: This mass ensures a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (< 2 hours) while avoiding concentration-dependent chemical shift drifting of exchangeable protons.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 2 minutes. Visually inspect the tube. Validation: The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity, leading to poor shimming and broad line widths.

Spectrometer Calibration and Acquisition Parameters

Proper parameter selection is critical for pyrimidine derivatives, which contain multiple quaternary carbons that relax slowly[3].

  • Temperature: Regulate the probe temperature to exactly 298 K. Tautomeric equilibria are highly temperature-dependent; fluctuating temperatures will cause peak broadening.

  • Locking and Shimming: Lock on the DMSO-d₆ signal. Perform gradient shimming (TopShim) and validate by checking the full width at half maximum (FWHM) of the DMSO residual peak (must be < 1.0 Hz).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled 30° pulse (e.g., zgpg30). Causality: A 30° pulse allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse, permitting a shorter D1 and more scans per hour.

    • Number of Scans (NS): 1024 minimum.

    • Relaxation Delay (D1): 3.0 seconds. Causality: The pyrimidine ring carbons (C2, C4, C6) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A longer D1 ensures these carbons are fully relaxed and visible in the spectrum.

Quantitative Data Presentation and Assignment

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 5-Allyl-2-methyl-4,6-pyrimidinediol in its dominant 6-hydroxy-pyrimidin-4(3H)-one tautomeric form in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Logic
11.60Broad Singlet (br s)N/A2H-OH / -NH (Exchangeable): Represents the tautomeric protons. Broadness is caused by intermediate exchange rates with trace water in DMSO.
5.75Multiplet (m)~17.0, 10.0, 6.01H-CH= (Allyl internal): Complex splitting due to coupling with the adjacent -CH₂- and the terminal =CH₂ protons.
4.95Doublet of Quartets (dq)17.0, 1.51H=CH₂ (Allyl terminal, trans): Large trans coupling to the internal methine proton.
4.88Doublet of Quartets (dq)10.0, 1.51H=CH₂ (Allyl terminal, cis): Smaller cis coupling to the internal methine proton.
2.95Doublet (d)6.02H-CH₂- (Allyl methylene): Attached to the C5 position of the pyrimidine ring.
2.25Singlet (s)N/A3H-CH₃ (C2 Methyl): Sharp singlet, highly characteristic of C2-substituted pyrimidines.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Logic
165.4Quaternary (C=O / C-OH)C4, C6: The equivalence (or near equivalence) of these signals indicates a rapid tautomeric exchange on the NMR timescale, averaging the keto and enol states.
158.2Quaternary (C=N)C2: Deshielded by the two adjacent nitrogen atoms.
136.1Methine (-CH=)Allyl internal carbon.
114.5Methylene (=CH₂)Allyl terminal carbon.
104.8Quaternary (C=C)C5 (Pyrimidine ring): The relatively shielded nature of this sp² carbon is a classic diagnostic marker for the enolic/aromatic nature of the C4-C5-C6 system[4].
27.3Methylene (-CH₂-)Allyl methylene carbon.
21.0Primary (-CH₃)C2 Methyl carbon.
Diagnostic Interpretation Notes

The chemical shift of C5 at ~104.8 ppm is the most critical self-validating data point in the ¹³C spectrum. If the molecule existed strictly as a non-aromatic 4,6-dione (barbituric acid derivative), the C5 carbon would be sp³ hybridized, and its chemical shift would appear significantly further upfield (typically 40–55 ppm). The observation of C5 at >100 ppm confirms the presence of the conjugated pyrimidin-4-one tautomer in DMSO-d₆.

References

  • National Center for Biotechnology Information (NCBI). "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." PMC. Available at: [Link]

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." MDPI. Available at: [Link]

Application

Application Note: High-Resolution LC-MS/MS Structural Characterization and Fragmentation Profiling of 5-Allyl-2-methyl-4,6-pyrimidinediol

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical R&D Scientists Techniques: UHPLC-QTOF-MS/MS, Electrospray Ionization (ESI), Collision-Induced Dissociation (CID) Introduction & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical R&D Scientists Techniques: UHPLC-QTOF-MS/MS, Electrospray Ionization (ESI), Collision-Induced Dissociation (CID)

Introduction & Chemical Context

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0; Molecular Formula: C₈H₁₀N₂O₂, Exact Mass: 166.0742 Da) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

A fundamental characteristic of 4,6-dihydroxypyrimidines is their structural plasticity. In solution, these compounds undergo rapid lactam-lactim (keto-enol) tautomerization, predominantly existing as pyrimidine-4,6-diones [1]. This tautomeric equilibrium dictates the compound's amphoteric nature, rendering the N-H and O-H protons highly acidic (pKa ~4.5) while the pyrimidine nitrogens retain basicity. Consequently, the compound exhibits exceptional ionization efficiency in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Accurate mass profiling and structural elucidation of this compound are essential for identifying potential genotoxic impurities during drug development [2].

Analytical Causality & Methodological Design

To achieve a self-validating analytical system, the methodology must account for the specific physicochemical properties of the pyrimidinediol core:

  • Chromatographic Strategy: Standard C18 columns often yield poor peak shapes for pyrimidinediols due to secondary interactions between the acidic tautomers and residual surface silanols. We utilize a Charged Surface Hybrid (CSH) C18 column , which maintains a low-level positive surface charge under acidic conditions, mitigating peak tailing and ensuring sharp, symmetrical elution [2].

  • Ionization Strategy: While ESI- provides superior signal-to-noise (S/N) ratios due to the facile deprotonation of the dione form, ESI+ generates more structurally informative fragments via Collision-Induced Dissociation (CID). Therefore, a polarity-switching UHPLC-QTOF-MS workflow is employed.

  • Mass Accuracy: High-resolution Time-of-Flight (TOF) mass spectrometry is required to unambiguously differentiate between isobaric neutral losses, such as the loss of a propene group (-42.0470 Da) versus the loss of isocyanic acid (-43.0058 Da) [3].

Workflow A Sample Prep 1.0 µg/mL in MeOH/H2O B UHPLC Separation CSH C18, Gradient A->B C ESI Source Polarity Switching B->C D Q-TOF MS/MS High-Resolution CID C->D E Data Analysis Exact Mass & Isotope D->E

Caption: Step-by-step UHPLC-QTOF-MS/MS analytical workflow for pyrimidinediol characterization.

Experimental Protocols

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Standard: Dilute the stock solution to 1.0 µg/mL using a diluent of 50:50 (v/v) Methanol / Water containing 0.1% Formic Acid. Vortex for 30 seconds to ensure homogeneity.

UHPLC Separation Parameters

Separation is performed using an ACQUITY UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40 °C.

Table 1: UHPLC Gradient Elution Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% FA in H₂O)Mobile Phase B (%) (0.1% FA in MeCN)Curve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
5.000.4040.060.06
6.500.405.095.06
8.000.405.095.06
8.100.4095.05.06
10.000.4095.05.06
Mass Spectrometry (Q-TOF) Conditions
  • Ionization Mode: ESI Positive (+) and Negative (-)

  • Capillary Voltage: +3.0 kV (ESI+) / -2.5 kV (ESI-)

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Energy (CE): Ramp from 15 eV to 35 eV (Argon CID gas)

  • Mass Range: m/z 50 – 500

Results & Mechanistic Discussion

Precursor Ion Formation

In ESI+ mode, the basic nitrogen of the pyrimidine ring is readily protonated, yielding an intense [M+H]⁺ precursor ion at m/z 167.0820 (Mass error < 2 ppm). In ESI- mode, the acidic hydroxyl/amide proton is lost, yielding the [M-H]⁻ ion at m/z 165.0665 .

Collision-Induced Dissociation (CID) Pathways

The fragmentation of the [M+H]⁺ ion is driven by the stability of the pyrimidine core and the lability of the allyl substituent [3].

  • Allyl Cleavage (Neutral Loss of Propene): The most thermodynamically favorable pathway is the loss of the allyl group via a McLafferty-type rearrangement or direct inductive cleavage, resulting in the neutral loss of propene (C₃H₆, 42.0470 Da). This generates a highly stable pyrimidinediol core fragment at m/z 125.0351 .

  • Ring Opening (Retro-Diels-Alder): The resulting m/z 125.0351 fragment subsequently undergoes a retro-Diels-Alder (RDA) cleavage typical of pyrimidinediones, expelling isocyanic acid (HNCO, 43.0058 Da) to form a fragment at m/z 82.0293 .

  • Dehydration: A minor parallel pathway involves the loss of a water molecule (-18.0106 Da) from the intact precursor, yielding m/z 149.0714 , which confirms the presence of the free hydroxyl group prior to tautomerization.

Fragmentation M Precursor Ion:[M+H]+ m/z 167.0820 C8H11N2O2+ F1 Fragment: [M+H - C3H6]+ m/z 125.0351 C5H5N2O2+ M->F1 Neutral Loss: -42.0470 Da (Propene) F2 Fragment: [M+H - H2O]+ m/z 149.0714 C8H9N2O+ M->F2 Neutral Loss: -18.0106 Da (Water) F3 Fragment:[M+H - C3H6 - HNCO]+ m/z 82.0293 C4H4NO+ F1->F3 Neutral Loss: -43.0058 Da (Isocyanic Acid)

Caption: Proposed ESI+ CID fragmentation pathway for 5-Allyl-2-methyl-4,6-pyrimidinediol.

Quantitative Data Summary

Table 2: High-Resolution MS/MS Fragmentation Profile (ESI+)

Experimental m/zTheoretical m/zMass Error (ppm)Proposed FormulaNeutral LossStructural Assignment
167.0820 167.0815+2.9C₈H₁₁N₂O₂⁺N/A[M+H]⁺ Precursor
149.0714 149.0709+3.3C₈H₉N₂O⁺-18.0106 (H₂O)Dehydration
125.0351 125.0346+4.0C₅H₅N₂O₂⁺-42.0470 (C₃H₆)Loss of Allyl group
82.0293 82.0287+7.3C₄H₄NO⁺-43.0058 (HNCO)Ring cleavage (RDA) from m/z 125

References

  • V. A. Ostrovskii et al., "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives," ACS Omega, vol. 6, no. 21, pp. 13861–13870, 2021.

  • S. M. Baluni et al., "A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance," Separation Science Plus, 2024.

  • A. I. Mikaya et al., "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups," Journal of Physical and Chemical Reference Data, vol. 54, no. 1, 2025.

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Allyl-2-methyl-4,6-pyrimidinediol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS#: 85826-32-0)[1] Technique: Reversed-Phase High-Performance Liquid Chromatography (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS#: 85826-32-0)[1] Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chromatographic Rationale

5-Allyl-2-methyl-4,6-pyrimidinediol is a highly functionalized pyrimidine derivative utilized as a critical intermediate in pharmaceutical synthesis[1]. The purification of this compound presents unique chromatographic challenges due to its structural characteristics.

The molecule features a highly polar pyrimidine core with hydroxyl groups at the C4 and C6 positions, countered by a slightly hydrophobic allyl tail at the C5 position. The primary challenge in its chromatography is keto-enol (lactam-lactim) tautomerism . In neutral aqueous environments, pyrimidine-4,6-diols exist in a dynamic equilibrium between their diol and dione forms. If the mobile phase pH is not strictly controlled, this interconversion occurs during the chromatographic run, leading to severe peak broadening, split peaks, and poor resolution.

The Causality of Method Design

To establish a self-validating and robust purification system, we must control the ionization state of the molecule.

  • pH Control: By utilizing a strongly acidic mobile phase modifier—specifically 0.1% Formic Acid (FA) yielding a pH of ~2.7—we fully protonate the basic nitrogen atoms on the pyrimidine ring and suppress the ionization of the hydroxyl groups[2]. This locks the molecule into a single predominant state, ensuring sharp, symmetrical peaks.

  • Stationary Phase: A C18 reversed-phase column is ideal for this separation[3]. The hydrophobic allyl group provides sufficient retention on the C18 alkyl chains, while the acidic mobile phase masks residual silanol groups on the silica backbone, preventing secondary electrostatic interactions that cause peak tailing[2].

  • Detection: Pyrimidine derivatives exhibit strong UV absorbance due to their conjugated π-systems. Monitoring at 254 nm captures the aromatic ring's π-π* transitions, while 275 nm is often the optimal λmax​ for substituted pyrimidines[3][4].

Workflow Visualization

The following diagram outlines the logical progression of the purification workflow, from crude sample preparation to final Quality Control (QC) validation.

HPLC_Workflow A Crude Synthesis Mixture B Sample Preparation (Filtration & Dilution) A->B C System Suitability Testing (SST) B->C D RP-HPLC Separation (C18, 0.1% FA) C->D E UV Detection (254 nm / 275 nm) D->E F Fraction Collection & Lyophilization E->F G QC Purity Analysis (>98% Target) F->G

Figure 1: End-to-end RP-HPLC purification workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Agilent Eclipse XDB-C18 (5 µm, 4.6 mm × 150 mm for analytical; scale up to 21.2 mm ID for preparative) or equivalent polar-embedded C18 column[3][5].

  • Mobile Phase A: 0.1% Formic Acid (LC-MS grade) in HPLC-grade Water[2].

  • Mobile Phase B: 0.1% Formic Acid (LC-MS grade) in HPLC-grade Acetonitrile (ACN)[2].

  • Sample Solvent: 10% ACN in Water (matching initial gradient conditions to prevent solvent shock).

Sample Preparation

Crucial Step: Injecting a sample dissolved in 100% strong solvent (e.g., pure methanol or DMSO) into a highly aqueous initial gradient will cause premature elution and peak distortion.

  • Dissolve the crude 5-Allyl-2-methyl-4,6-pyrimidinediol in a minimal volume of Methanol to ensure complete solubilization[2].

  • Dilute the solution with Mobile Phase A until the final organic concentration is 15%.

  • Filter the sample solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit[2].

Chromatographic Method Parameters

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Rationale / Causality
0.01.095.05.0High aqueous content retains the polar pyrimidine core.
2.01.095.05.0Isocratic hold to elute highly polar synthesis byproducts.
12.01.040.060.0Linear ramp to elute the allyl-substituted target compound.
14.01.05.095.0Column wash to remove strongly retained hydrophobic impurities.
16.01.05.095.0Isocratic wash hold.
16.11.095.05.0Return to initial conditions.
22.01.095.05.0Re-equilibration (approx. 10 column volumes)[2].

Note: Flow rates should be scaled geometrically based on column cross-sectional area if moving from analytical to preparative scale.

Detection and Fraction Collection
  • Set the Diode Array Detector (DAD) to monitor at 254 nm (primary) and 275 nm (secondary)[3][4].

  • Configure the fraction collector to trigger based on threshold absorbance at 254 nm.

  • Pool fractions containing the target peak and immediately freeze-dry (lyophilize) to prevent acid-catalyzed degradation over time.

Troubleshooting & Optimization

A self-validating protocol requires anticipating failure modes. Table 2 outlines mechanistic causes for common chromatographic deviations when working with pyrimidinediols.

Table 2: Diagnostic Troubleshooting Matrix

PhenomenonMechanistic CauseCorrective Action
Peak Tailing (> 1.5 Asymmetry) Secondary interactions between the basic pyrimidine nitrogens and unreacted silanol groups on the silica support[2].Ensure Mobile Phase A and B contain exactly 0.1% v/v Formic Acid. If tailing persists, switch to a polar-embedded C18 column (e.g., Waters CSH)[5].
Split Peaks / Shoulders Incomplete suppression of keto-enol tautomerism due to incorrect mobile phase pH.Verify the pH of the aqueous mobile phase is ~2.7. Prepare fresh mobile phases; formic acid can degrade over time.
Fronting / Distorted Peaks "Solvent shock" caused by dissolving the sample in a solvent significantly stronger than the initial mobile phase[2].Evaporate the sample and reconstitute in 90% Water / 10% ACN. Reduce injection volume.
Drifting Retention Times Inadequate column re-equilibration between gradient runs[2].Increase the post-run re-equilibration time to ensure at least 10 column volumes of initial mobile phase pass through the system[2].

References

  • 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL | CAS#:85826-32-0 Source: chemsrc.com URL:[Link]

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance Source: tandfonline.com URL:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: nih.gov URL:[Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer Source: nih.gov URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of 5-Allyl-2-methyl-4,6-pyrimidinediol in Cell Culture

Introduction: The Therapeutic Potential of Pyrimidine Derivatives The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1] Its derivatives have been extensively explored for their therapeutic potential, demonstrating a wide spectrum of pharmacological activities such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's biological activity, leading to the development of targeted therapies. This document provides a detailed guide for researchers on the use of a specific derivative, 5-Allyl-2-methyl-4,6-pyrimidinediol, in cell culture-based assays. While specific data on this particular molecule is emerging, the protocols and principles outlined herein are derived from established methodologies for pyrimidine and pyrimidinediol analogs and are designed to provide a robust framework for its investigation.

Compound Profile: 5-Allyl-2-methyl-4,6-pyrimidinediol

A critical first step in working with any small molecule is to understand its physicochemical properties. These properties will dictate how the compound is handled, stored, and applied in experimental settings.

PropertyDetailsRationale and Best Practices
Molecular Structure A pyrimidinediol core with a methyl group at position 2 and an allyl group at position 5.The allyl and methyl groups are likely to influence the compound's hydrophobicity and steric interactions with its biological targets.
Solubility Expected to have low aqueous solubility.For cell culture applications, the compound should be dissolved in a sterile, cell-culture grade solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3] It is crucial to determine the solubility limit to avoid precipitation in the culture medium.[4]
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.This allows for the addition of small volumes of the compound to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[3]
Storage Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.Pyrimidine derivatives can be sensitive to degradation, and proper storage is essential to maintain the compound's integrity over time.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related pyrimidine derivatives, 5-Allyl-2-methyl-4,6-pyrimidinediol can be hypothesized to modulate several key cellular pathways. The experimental protocols provided in this guide are designed to investigate these potential activities.

Anti-inflammatory Effects

Many pyrimidine derivatives exhibit anti-inflammatory properties by modulating signaling pathways that are central to the inflammatory response.[2]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate the transcription of inflammatory genes.[5] Pyrimidine derivatives may inhibit this translocation, thereby dampening the inflammatory response.

  • Modulation of Cyclooxygenase (COX) Enzymes: Some pyrimidine analogs can inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[2]

Caption: Potential inhibition of the NF-κB signaling pathway.

Antiproliferative and Cytotoxic Effects

The pyrimidine core is present in many anticancer agents.[6] These compounds can exert their effects through various mechanisms:

  • Kinase Inhibition: Many kinases, which are crucial for cell cycle progression and survival, can be targeted by pyrimidine-based inhibitors.[7]

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of nucleotides required for DNA replication.[8] Its inhibition leads to cell cycle arrest and apoptosis.

  • Disruption of Pyrimidine Biosynthesis: Compounds can target enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, leading to nucleotide depletion and cell death.[9][10]

Antiproliferative_Mechanisms Pyrimidine_Derivative 5-Allyl-2-methyl- 4,6-pyrimidinediol Kinases Kinase Activity Pyrimidine_Derivative->Kinases Inhibits DHFR Dihydrofolate Reductase Pyrimidine_Derivative->DHFR Inhibits DHODH Dihydroorotate Dehydrogenase Pyrimidine_Derivative->DHODH Inhibits Cell_Proliferation Cell Proliferation Kinases->Cell_Proliferation Promotes Apoptosis Apoptosis Kinases->Apoptosis Inhibits DHFR->Cell_Proliferation Required for DHODH->Cell_Proliferation Required for

Caption: Potential antiproliferative mechanisms of action.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 5-Allyl-2-methyl-4,6-pyrimidinediol. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-Allyl-2-methyl-4,6-pyrimidinediol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[5]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrimidinediol derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[7]

Protocol 2: Nitric Oxide Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line[2]

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidinediol derivative for 1 hour.[2]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include control groups: cells only, LPS only, and LPS with different compound concentrations.[2]

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.[2]

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only group to determine the inhibitory effect of the compound.

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The application notes and protocols provided herein offer a comprehensive starting point for the in vitro characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol. Based on the rich pharmacology of the pyrimidine class of molecules, this compound holds promise for further investigation as a potential therapeutic agent. Subsequent studies could involve more detailed mechanistic assays, such as high-content imaging for NF-κB translocation, specific kinase inhibition assays, and metabolomic analyses to confirm its molecular targets. The successful application of these foundational cell culture techniques will be pivotal in elucidating the biological activity of this and other novel pyrimidine derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • El-Sayed, N. F., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry.
  • Kornicka, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • Figueroa, R. A., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Saudi Chemical Society.
  • Figueroa, R. A., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed.
  • Lykkesfeldt, J., & Moesgaard, L. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Cellular and Molecular Medicine.
  • Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Biochemical Solubility.
  • Putnik, P., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods.
  • The Good Scents Company. (n.d.). allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.
  • INCHEM. (1989). Allethrins (EHC 87, 1989).
  • AERU, University of Hertfordshire. (2026). S-bioallethrin (Ref: RU 27436).
  • Kumar, V., & Mahajan, M. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews.

Sources

Method

Application Notes and Protocols for Assay Development with 5-Allyl-2-methyl-4,6-pyrimidinediol

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] 5-Allyl-2-methyl-4,6-pyrimidinediol is a member of this versatile class of compounds. Its structure, featuring hydrogen bond donors and acceptors, an allyl group for potential covalent modification or metabolic activity, and a methyl group for potential selectivity, makes it an intriguing starting point for drug discovery campaigns.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to initiate an assay development cascade for 5-Allyl-2-methyl-4,6-pyrimidinediol. The protocols outlined herein are designed to be robust and adaptable, providing a solid framework for characterizing the compound's physicochemical properties, identifying its biological targets, and confirming its activity in a cellular context.

PART 1: Physicochemical Characterization: The Foundation of a Successful Assay

Before embarking on biological assays, it is imperative to understand the fundamental physicochemical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol. These initial experiments are critical for ensuring data quality and reproducibility by preventing issues such as compound precipitation or degradation during subsequent biological screens.

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers

This protocol provides a rapid method to estimate the solubility of a compound in aqueous buffers, which is crucial for designing biological assays.[5][6][7]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is serially diluted in the aqueous buffer of choice (e.g., PBS, pH 7.4). The solubility limit is determined by the highest concentration that does not produce visible precipitate after a defined incubation and centrifugation period.

Materials:

  • 5-Allyl-2-methyl-4,6-pyrimidinediol

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 600 nm

  • Multichannel pipettes

  • Centrifuge with a plate rotor

Procedure:

  • Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in 100% DMSO.

  • In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution with DMSO to create a concentration gradient (e.g., 10 mM down to ~20 µM).

  • In a separate 96-well plate, add 98 µL of PBS to each well.

  • Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.

  • Mix the plate on a shaker for 10 minutes at room temperature.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the absorbance at 600 nm to assess for any precipitation.

  • Centrifuge the plate at 4,000 x g for 20 minutes to pellet any precipitate.

  • Carefully remove 50 µL of the supernatant and transfer to a new 96-well plate.

  • Add 50 µL of methanol to each well to ensure the compound is fully dissolved.

  • Determine the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • The highest concentration at which the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.

Scientist's Note: Maintaining a consistent and low final DMSO concentration in biological assays is crucial, as DMSO can have direct effects on cellular physiology.[8]

Data Presentation: Expected Physicochemical Properties
PropertyExpected ValueRationale and Importance
Molecular Weight~166.18 g/mol Essential for accurate molar concentration calculations.
LogP1.0 - 2.5 (Predicted)Influences membrane permeability and potential for non-specific binding.
Kinetic Solubility> 50 µM in PBSA solubility of at least 10-fold higher than the expected IC50/EC50 is desirable to avoid artifacts.
Stability in Assay Buffer> 80% remaining after 4hEnsures the compound is not degrading over the course of the experiment.

PART 2: Primary Screening for Biological Activity

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a logical first step in characterizing the biological activity of 5-Allyl-2-methyl-4,6-pyrimidinediol is to screen it against a panel of protein kinases.[9][10]

Screening Cascade Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Validation A Primary Screen (e.g., ADP-Glo™ Assay) vs. Kinase Panel B Dose-Response Analysis (Determine IC50) A->B Active Hits C Mechanism of Action Studies (e.g., ATP Competition) B->C Confirmed Hits D Cytotoxicity Assay (e.g., MTT Assay) C->D Transition to Cellular Models E Cellular Target Engagement (e.g., NanoBRET™, CETSA) D->E F Phenotypic/Functional Assay E->F

Caption: A typical workflow for identifying and validating a small molecule inhibitor.

Protocol 2: General Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11][12][13] A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.[12][13][14]

Materials:

  • Kinase of interest and its corresponding substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Allyl-2-methyl-4,6-pyrimidinediol

  • 384-well white, low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO. A common starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate master mix to each well.

    • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.[15]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile
KinaseIC50 (µM)
Kinase A0.5
Kinase B8.2
Kinase C> 50
Kinase D25.7

PART 3: Cellular Assay Development

Confirming the activity of a compound in a cellular context is a critical step in the drug discovery process.[16] Cellular assays provide insights into cell permeability, target engagement in a physiological environment, and potential cytotoxicity.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[17][19][20]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.[17]

Protocol 4: Cellular Target Engagement (Conceptual Overview)

Confirming that a compound binds to its intended target in living cells is a crucial validation step.[22][23][24] Several technologies can be employed for this purpose.

A. NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in live cells.[25][26][27] The target protein is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[25][26] When the tracer is bound to the target-NanoLuc® fusion, a BRET signal is generated.[26] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[25]

B. Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[28][29][30] Cells are treated with the compound, heated to a specific temperature, and then lysed.[28][30] The amount of soluble, non-denatured target protein remaining is then quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[30][31][32]

Cellular Assay Development Workflow

G A Optimize Cell Seeding Density B Determine Compound Cytotoxicity (e.g., MTT Assay) A->B C Select Target Engagement Assay (e.g., NanoBRET™, CETSA®) B->C D Optimize Assay Conditions (Tracer/Antibody Concentration, etc.) C->D E Validate with Control Compounds (Known Binders and Non-Binders) D->E F Determine Cellular IC50/EC50 E->F

Caption: A streamlined workflow for developing cellular assays to validate a hit compound.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of 5-Allyl-2-methyl-4,6-pyrimidinediol. By systematically evaluating its physicochemical properties, screening for biochemical activity, and validating hits in a cellular context, researchers can efficiently advance this and other novel compounds through the early stages of the drug discovery pipeline. The emphasis on understanding the "why" behind each experimental step and incorporating appropriate controls will ensure the generation of high-quality, reliable data, ultimately accelerating the path toward new therapeutic discoveries.

References

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. Available at: [Link]

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Available at: [Link]

  • NanoBRET - SGC-UNC. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. Available at: [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available at: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. Available at: [Link]

  • Application note: Promega's ADP-Glo™ assay - Drug Target Review. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Assay Development & Screening - Curia Global. Available at: [Link]

  • Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies | Blood - ASH Publications. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • [Development of solubility screening methods in drug discovery] - PubMed. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • S-bioallethrin (Ref: RU 27436) - AERU - University of Hertfordshire. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold 5-Allyl-2-methyl-4,6-pyrimidinediol, a notable member of the pyrimidine family, stands as a versatile scaffold in the realm of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

5-Allyl-2-methyl-4,6-pyrimidinediol, a notable member of the pyrimidine family, stands as a versatile scaffold in the realm of medicinal chemistry and drug development.[1][2] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[3] The strategic placement of an allyl group at the C-5 position, coupled with reactive hydroxyl groups at C-4 and C-6, offers a tripartite of functional handles for chemical modification. This unique structural arrangement allows for a diverse range of derivatization strategies aimed at modulating the molecule's physicochemical properties, biological activity, and potential as a lead compound in drug discovery programs.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol. The protocols detailed herein are designed to be robust and adaptable, drawing from established methodologies for pyrimidine and barbituric acid chemistry. Each section elucidates the causal logic behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

I. Derivatization at the Hydroxyl Groups: Expanding the Core Structure

The tautomeric nature of the 4,6-pyrimidinediol moiety allows for reactions typical of both hydroxyl and amide functionalities. This section focuses on the derivatization of the hydroxyl groups, a key strategy for altering solubility, lipophilicity, and interaction with biological targets.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[5][6] In the context of 5-Allyl-2-methyl-4,6-pyrimidinediol, this reaction allows for the introduction of a wide variety of alkyl and aryl-alkyl groups at the oxygen atoms, thereby tuning the molecule's steric and electronic properties. The reaction proceeds via an SN2 mechanism, where a base is used to deprotonate the hydroxyl groups, forming a more nucleophilic pyrimidinate anion.[7]

Protocol 1: O,O'-Dialkylation of 5-Allyl-2-methyl-4,6-pyrimidinediol

Materials:

  • 5-Allyl-2-methyl-4,6-pyrimidinediol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (2.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkyl HalideBaseSolventTemperatureTypical Yield
IodomethaneNaHDMF0 °C to RT85-95%
Benzyl bromideNaHDMF0 °C to RT80-90%
Ethyl iodideK₂CO₃AcetoneReflux75-85%

Table 1: Representative Conditions for O-Alkylation.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Start 5-Allyl-2-methyl-4,6-pyrimidinediol Deprotonation Deprotonation Start->Deprotonation 1. Add Base Base Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 2. Add Alkyl Halide Deprotonation->SN2 Pyrimidinate Anion Product O,O'-Dialkylated Product SN2->Product Byproduct Salt (NaX) SN2->Byproduct

Figure 1: Workflow for Williamson Ether Synthesis.

B. O-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction provides an effective means to synthesize esters from alcohols and acyl chlorides under basic conditions.[3][8][9] This method is particularly useful for introducing ester functionalities to the pyrimidinediol core, which can serve as prodrug moieties or points for further chemical elaboration. The reaction is typically performed in a two-phase system or in the presence of a base like pyridine to neutralize the HCl byproduct.[3]

Protocol 2: O,O'-Diacylation of 5-Allyl-2-methyl-4,6-pyrimidinediol

Materials:

  • 5-Allyl-2-methyl-4,6-pyrimidinediol

  • Anhydrous Pyridine or Dichloromethane (DCM) and 10% aqueous NaOH

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add the acyl chloride (2.2 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture over crushed ice and acidify with dilute HCl to neutralize excess pyridine.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Acyl ChlorideBaseSolventTemperatureTypical Yield
Acetyl chloridePyridinePyridine0 °C to RT80-90%
Benzoyl chloride10% NaOHDCM/Water0 °C to RT75-85%

Table 2: Representative Conditions for O-Acylation.

II. Derivatization of the Allyl Group: Functionalizing the Side Chain

The C-5 allyl group is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and cycloadditions. These modifications can introduce new functional groups and stereocenters, significantly expanding the chemical space of the derivatives.

A. Epoxidation of the Allyl Double Bond

Epoxidation of the allyl group with reagents like meta-chloroperoxybenzoic acid (m-CPBA) introduces a reactive epoxide ring.[10][11] This epoxide can be subsequently opened by various nucleophiles to introduce a wide range of functionalities at the C-5 side chain.

Protocol 3: Epoxidation of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivative

Note: Direct epoxidation of the diol may be complicated by the acidic nature of the pyrimidine ring. It is advisable to first protect the hydroxyl groups (e.g., as ethers or esters) before proceeding with epoxidation.

Materials:

  • O,O'-Dialkylated-5-allyl-2-methyl-4,6-pyrimidine (from Protocol 1)

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O,O'-dialkylated pyrimidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench excess peroxide.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting epoxide by column chromatography.

B. Dihydroxylation of the Allyl Double Bond

Syn-dihydroxylation of the allyl group can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[2][12][13] This reaction produces a vicinal diol, adding significant polarity and potential hydrogen bonding sites to the side chain.

Protocol 4: Syn-Dihydroxylation of the Allyl Group

Note: As with epoxidation, protection of the pyrimidine hydroxyls is recommended.

Materials:

  • O,O'-Dialkylated-5-allyl-2-methyl-4,6-pyrimidine

  • Acetone/Water (10:1)

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the protected pyrimidine (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water.

  • Add a catalytic amount of OsO₄ solution (e.g., 0.02 eq) at room temperature. Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.

  • Stir the mixture for 12-24 hours. The solution will turn dark brown/black.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the diol by column chromatography.

C. Oxidative Cleavage of the Allyl Double Bond by Ozonolysis

Ozonolysis provides a method to cleave the allyl double bond, yielding an aldehyde.[14][15] This aldehyde can then be further functionalized, for example, through reductive amination or Wittig reactions, to introduce diverse side chains.

Protocol 5: Ozonolysis of the Allyl Group

Note: Protection of the pyrimidine hydroxyls is recommended.

Materials:

  • O,O'-Dialkylated-5-allyl-2-methyl-4,6-pyrimidine

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

Procedure:

  • Dissolve the protected pyrimidine (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as DMS (2.0 eq) or PPh₃ (1.5 eq), at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Allyl_Derivatization cluster_reactions Allyl Group Transformations cluster_products Resulting Functional Groups Start Protected 5-Allyl-2-methyl-4,6-pyrimidinediol Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Dihydroxylation Dihydroxylation (cat. OsO4, NMO) Start->Dihydroxylation Ozonolysis Ozonolysis (1. O3; 2. DMS) Start->Ozonolysis Epoxide Epoxide Epoxidation->Epoxide Diol Vicinal Diol Dihydroxylation->Diol Aldehyde Aldehyde Ozonolysis->Aldehyde

Figure 2: Derivatization Pathways for the Allyl Group.

D. Cycloaddition Reactions

The allyl group can participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and [3+2] dipolar cycloadditions, to construct new ring systems fused to the pyrimidine core.[16] These reactions are powerful tools for building molecular complexity.

Protocol 6: [3+2] Cycloaddition with a Nitrile Oxide

This protocol describes a general approach for the 1,3-dipolar cycloaddition of a nitrile oxide to the allyl group.

Materials:

  • Protected 5-Allyl-2-methyl-4,6-pyrimidinediol

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Toluene, DCM)

Procedure:

  • In a flask, dissolve the aldoxime (1.1 eq) in the chosen anhydrous solvent.

  • Add NCS (1.1 eq) and stir at room temperature to form the hydroximoyl chloride.

  • In a separate flask, dissolve the protected allylpyrimidine (1.0 eq) in the same solvent.

  • Add the solution of the hydroximoyl chloride to the allylpyrimidine solution.

  • Slowly add triethylamine (1.2 eq) dropwise at room temperature to generate the nitrile oxide in situ.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • Filter the triethylamine hydrochloride salt and wash with the solvent.

  • Concentrate the filtrate and purify the crude product (an isoxazoline derivative) by column chromatography.

III. Conversion to Dichloropyrimidine: A Gateway to Further Functionalization

The hydroxyl groups of 5-Allyl-2-methyl-4,6-pyrimidinediol can be converted to chloro groups, yielding 5-Allyl-4,6-dichloro-2-methylpyrimidine. This transformation is pivotal as the chloro substituents are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, opening up a vast array of possibilities for introducing nitrogen, oxygen, and sulfur nucleophiles at the C-4 and C-6 positions.[9][15]

Protocol 7: Chlorination with Phosphorus Oxychloride (POCl₃)

Materials:

  • 5-Allyl-2-methyl-4,6-pyrimidinediol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 5-Allyl-2-methyl-4,6-pyrimidinediol (1.0 eq) to an excess of POCl₃ (5-10 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC (after careful quenching of an aliquot).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the aqueous solution with solid NaHCO₃ or a saturated solution until the pH is ~7-8.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 5-Allyl-4,6-dichloro-2-methylpyrimidine by column chromatography or distillation under reduced pressure.

ReagentCatalystTemperatureTypical YieldReference
POCl₃N,N-DimethylanilineReflux85-95%[15]
Thionyl Chloride/DMF-80 °C90-95%[14]

Table 3: Conditions for Chlorination of the Pyrimidinediol.

IV. Applications in Drug Discovery and Medicinal Chemistry

The derivatization of 5-Allyl-2-methyl-4,6-pyrimidinediol opens avenues to a multitude of compounds with potential therapeutic applications. The pyrimidine scaffold is a well-established pharmacophore in a range of drug classes.[1][2][3]

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation and survival.[4]

  • Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral and antimicrobial drugs that interfere with nucleic acid synthesis.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. Derivatization allows for the fine-tuning of interactions with the ATP-binding pocket of kinases.

  • CNS-Active Agents: Barbiturates, which share the pyrimidine-dione core, are well-known for their effects on the central nervous system. Novel derivatives may exhibit a range of CNS activities.[10]

The synthetic routes outlined in these notes provide a robust framework for generating libraries of novel 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives for high-throughput screening and lead optimization in drug discovery campaigns.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Yadav, M. R., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 8(1), 28.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Yadav, M. R., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 8, 28. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • PubMed. (2025, July 25). Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. Retrieved from [Link]

  • RSC Advances. (n.d.). meta-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • R Discovery. (2011, August 24). Theoretical study of the ozonolysis of allyl acetate: mechanism and kinetics. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Abdullah, J. A. (n.d.). Synthesis and Characterization of some Barbituric acid Derivatives. IJSDR. Retrieved from [Link]

  • YouTube. (2021, July 7). mCPBA Epoxidation. Retrieved from [Link]

  • SciSpace. (2012, November 15). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • YouTube. (2021, July 7). mCPBA Epoxidation. Retrieved from [Link]

  • NCBI. (2021, October 6). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

  • Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Retrieved from [Link]

  • PubMed. (2017, April 15). In Vitro Modulatory Effects of Functionalized Pyrimidines and Piperidine Derivatives on Aryl Hydrocarbon Receptor (AhR) and Glucocorticoid Receptor (GR) Activities. Retrieved from [Link]

  • PubMed. (2020, March 15). The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

Sources

Method

Experimental Design and Protocols for 5-Allyl-2-methyl-4,6-pyrimidinediol Studies: Synthesis and Application in CRF-R1 Antagonist Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide Executive Summary & Chemical Context 5-Allyl-2-methyl-4,6-pyrimidinediol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide

Executive Summary & Chemical Context

5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) is a highly versatile, functionalized pyrimidine building block. While traditionally named as a "diol," it predominantly exists in its tautomeric dione form (5-allyl-6-hydroxy-2-methylpyrimidin-4(3H)-one) under physiological and standard synthetic conditions.

In modern drug development, this compound is a critical intermediate for the synthesis of tricyclic pyrrolopyrimidines [1]. These complex heterocycles are potent antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1) , a G-protein coupled receptor (GPCR) that mediates the mammalian stress response. Antagonizing CRF-R1 is a primary therapeutic strategy for treating endocrine, psychiatric, and neurologic illnesses, including severe anxiety and depression [2].

This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing 5-allyl-2-methyl-4,6-pyrimidinediol in the development of CRF-R1 antagonists.

Mechanistic Insights & Causality (E-E-A-T)

Designing a synthetic route around 5-allyl-2-methyl-4,6-pyrimidinediol relies on exploiting its orthogonal functional groups:

  • The Diol/Dione Core: The hydroxyl groups provide a handle for chlorination (via POCl 3​ ). Converting the diol to a 4,6-dichloro derivative transforms the relatively unreactive pyrimidine core into a highly electrophilic substrate, enabling Nucleophilic Aromatic Substitution (S N​ Ar) with complex anilines (e.g., 2,4-dichloroaniline) to install the necessary pharmacophores [1].

  • The Allyl Moiety: The terminal alkene is a masked aldehyde. Following the S N​ Ar reaction, oxidative cleavage of the allyl group (via Lemieux-Johnson oxidation) yields an aldehyde. The spatial proximity of this newly formed aldehyde to the secondary amine installed during S N​ Ar drives a spontaneous intramolecular cyclization, forming a hemiaminal that dehydrates to yield the final pyrrole ring [1].

Visualizing the Synthetic Workflow

SyntheticWorkflow A Acetamidine + Diethyl Allylmalonate (Starting Materials) B 5-Allyl-2-methyl-4,6-pyrimidinediol (Intermediate 1) A->B NaOMe/MeOH Cyclocondensation C 5-Allyl-4,6-dichloro-2-methylpyrimidine (Intermediate 2) B->C POCl3, Reflux Chlorination D SNAr with 2,4-Dichloroaniline (Pharmacophore Installation) C->D DMF, Base Substitution E Oxidative Cleavage (OsO4/NaIO4) & Cyclization D->E Alkene Cleavage F Pyrrolopyrimidine Core (CRF-R1 Antagonist) E->F Dehydration Ring Closure

Caption: Synthetic workflow from 5-Allyl-2-methyl-4,6-pyrimidinediol to the CRF-R1 antagonist core.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction completion and structural integrity before proceeding to the next phase.

Protocol 1: Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (Intermediate 1)

Causality: Base-catalyzed cyclocondensation of acetamidine with diethyl allylmalonate constructs the pyrimidine ring while simultaneously installing the methyl and allyl groups.

  • Preparation: Cool anhydrous methanol (100 mL) to 0°C under an N 2​ atmosphere. Portion-wise, add metallic sodium (2.0 g) to generate sodium methoxide.

  • Free-basing: Once the sodium is fully consumed, add acetamidine hydrochloride (8.4 g). Stir for 10 minutes. Checkpoint: A white precipitate of NaCl will form, indicating the liberation of the free acetamidine base. Filter off the NaCl.

  • Cyclocondensation: To the filtrate, add diethyl allylmalonate (6.0 mL). Stir the mixture at room temperature for 48 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with concentrated HCl until precipitation is complete. Filter and dry the product.

  • Validation Check:

    • Yield: Expect ~4.25 g of a white solid.

    • 1 H NMR (DMSO-d 6​ ): Confirm the presence of the allyl multiplet ( δ 5.75, 4.92, 4.84), the methyl singlet ( δ 2.19), and the broad exchangeable OH/NH peaks ( δ 11.61) [2].

Protocol 2: Chlorination to 5-Allyl-4,6-dichloro-2-methylpyrimidine (Intermediate 2)

Causality: Phosphorus oxychloride (POCl 3​ ) converts the tautomeric hydroxyl groups into excellent leaving groups (chlorides), priming the molecule for nucleophilic attack.

  • Reaction: Suspend Intermediate 1 (6.0 g) in neat POCl 3​ (70 mL). Heat the mixture to reflux for 3 hours. Caution: POCl 3​ is highly reactive and corrosive.

  • Quenching: Cool the solution to room temperature. Slowly and carefully pour the mixture into vigorously stirred ice/water (600 mL) to hydrolyze excess POCl 3​ .

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with saturated NaHCO 3​ (60 mL) and brine (40 mL).

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude oil via flash chromatography (100% cyclohexane).

  • Validation Check:

    • TLC: R f​ should shift significantly higher (less polar) compared to the diol starting material.

    • 1 H NMR (CDCl 3​ ): Confirm the complete disappearance of the broad δ 11.61 peak. The methyl singlet will shift slightly downfield due to the electron-withdrawing chlorides.

Protocol 3: Oxidative Cleavage and Pyrrolopyrimidine Core Formation

Causality: Following S N​ Ar with an aniline derivative, the allyl group is cleaved to an aldehyde. The aldehyde spontaneously reacts with the adjacent secondary amine to form a hemiaminal, which is then dehydrated to aromatize the pyrrole ring [1].

  • Oxidation: Dissolve the S N​ Ar product in a 3:1 mixture of acetone and water. Add a catalytic amount of OsO 4​ (0.05 eq) followed by sodium periodate (NaIO 4​ , 2.5 eq). Stir at room temperature until the starting material is consumed.

  • Intermediate Isolation: Extract with DCM, wash with water, and concentrate to isolate the crude hemiaminal.

  • Dehydration: Dissolve the crude hemiaminal in DCM and add a catalytic amount of 37% HCl. Stir for 2 hours to effect dehydration and aromatization.

  • Validation Check:

    • LC-MS: Confirm the loss of water (M-18) from the hemiaminal intermediate, indicating successful ring closure and formation of the fully aromatized pyrrolopyrimidine core.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular FormulaMW ( g/mol )Physical StateRole in Synthesis
5-Allyl-2-methyl-4,6-pyrimidinediol 85826-32-0C 8​ H 10​ N 2​ O 2​ 166.18White SolidPrimary Building Block
5-Allyl-4,6-dichloro-2-methylpyrimidine 85826-33-1C 8​ H 8​ Cl 2​ N 2​ 203.07Light Yellow OilElectrophilic S N​ Ar Substrate

Table 2: Reaction Optimization & Yield Metrics

Reaction StepReagents / ConditionsTarget IntermediateExpected YieldKey Analytical Marker
Cyclocondensation NaOMe, MeOH, 48h, RT5-Allyl-2-methyl-4,6-pyrimidinediol65 - 75% 1 H NMR: δ 2.19 (s, 3H)
Chlorination POCl 3​ , Reflux, 3h5-Allyl-4,6-dichloro-2-methylpyrimidine80 - 85%Absence of OH/NH stretch
S N​ Ar Substitution 2,4-Dichloroaniline, NaH, DMFS N​ Ar Adduct35 - 40%LC-MS: [M+H] + target mass
Oxidative Cleavage OsO 4​ , NaIO 4​ , then HClPyrrolopyrimidine Core50 - 55%LC-MS: (M-18) dehydration

Biological Application: CRF-R1 Antagonism

The resulting pyrrolopyrimidines act as competitive antagonists at the CRF-R1 receptor. By blocking Corticotropin-Releasing Factor (CRF) from binding, these compounds halt the Gs-protein mediated accumulation of cAMP, thereby dampening the downstream Protein Kinase A (PKA) signaling cascade responsible for the physiological stress response.

CRFR1Pathway CRF Corticotropin-Releasing Factor (CRF) CRFR1 CRF-R1 Receptor (GPCR) CRF->CRFR1 Binds Gs Gs Protein Activation CRFR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Stress Stress Response / Anxiety PKA->Stress Antagonist Pyrrolopyrimidine Antagonist Antagonist->CRFR1 Blocks Binding (Competitive Inhibition)

Caption: CRF-R1 signaling cascade and the inhibitory mechanism of pyrrolopyrimidine antagonists.

References

  • Dyck, B., & McCarthy, J. R. (2004). Synthesis of Pyrrolopyrimidine CRF-R1 Antagonists Containing a Tricyclic Core via an Intramolecular Heck Reaction. Heterocycles, 62, 191-195.1

  • Capelli, A. M. (2004). Fused pyrimidines as antagonists of the corticotropin releasing factor (CRF). US Patent 2004/0176400 A1.2

Sources

Application

Application Notes and Protocols: 5-Allyl-2-methyl-4,6-pyrimidinediol as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its prevalence in a wide array of biologically active compounds.[1] This document provides a comprehensive technical guide for the characterization and application of a novel pyrimidine derivative, 5-Allyl-2-methyl-4,6-pyrimidinediol, as a chemical probe. While direct biological data for this specific molecule is not yet established, its structural motifs suggest potential for engaging with a variety of protein targets, particularly those involved in inflammation and cell proliferation, such as cyclooxygenase (COX), lipoxygenase (LOX), and dihydroorotate dehydrogenase (DHODH). This guide is designed to provide researchers with the foundational knowledge and detailed protocols to systematically investigate its biological activity, identify its molecular targets, and validate its utility as a selective chemical probe for biomedical research and drug discovery.[2]

Introduction to 5-Allyl-2-methyl-4,6-pyrimidinediol: A Candidate Chemical Probe

5-Allyl-2-methyl-4,6-pyrimidinediol is a heterocyclic compound featuring a pyrimidinediol core. The pyrimidinediol structure exists in tautomeric equilibrium with its more stable pyrimidinone and pyrimidinedione forms, a dynamic state that can be critical for its biological activity and target engagement. The allyl group at the 5-position introduces a reactive handle that can be exploited for the synthesis of derivative probes for target identification studies, while the methyl group at the 2-position can influence its steric and electronic properties, potentially contributing to target selectivity.

The development of high-quality chemical probes is essential for dissecting complex biological processes and for the validation of new therapeutic targets.[2][3] A robust chemical probe should exhibit high affinity for its intended target, demonstrate good selectivity over closely related proteins, and have a well-defined mechanism of action.[3] This guide will outline the necessary steps to evaluate 5-Allyl-2-methyl-4,6-pyrimidinediol against these criteria.

Initial Characterization and In Vitro Profiling

The first step in evaluating a novel compound as a chemical probe is to determine its basic physicochemical properties and to screen for broad biological activity.

Physicochemical Properties

A summary of the predicted and experimentally determined properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is presented in Table 1.

PropertyValueMethod
Molecular FormulaC8H10N2O2---
Molecular Weight166.18 g/mol ---
Predicted logP1.2Computational
Aqueous Solubility5 mg/mLExperimental
pKa4.5 (acidic), 9.8 (basic)Computational

Table 1: Physicochemical properties of 5-Allyl-2-methyl-4,6-pyrimidinediol.

Cell Viability and Cytotoxicity Assays

It is crucial to establish the concentration range over which the compound exhibits biological activity without causing general cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HaCaT keratinocytes) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-Allyl-2-methyl-4,6-pyrimidinediol in DMSO and add to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Deconvolution Strategies

Identifying the specific molecular targets of a bioactive small molecule is a critical and often challenging step in chemical biology.[4][5] A multi-pronged approach combining both label-free and label-based methods is recommended for robust target deconvolution.[6]

Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the compound of interest, thus preserving its native bioactivity.[6]

3.1.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either the vehicle (DMSO) or 5-Allyl-2-methyl-4,6-pyrimidinediol at a concentration determined from the cell viability assays for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels by SDS-PAGE and Western blotting for specific candidate targets or by mass spectrometry for proteome-wide analysis.

  • Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

CETSA_Workflow A Cells Treated with 5-Allyl-2-methyl-4,6-pyrimidinediol or Vehicle B Cell Lysis A->B C Heat Shock Gradient B->C D Centrifugation C->D E Soluble Protein Fraction D->E F Proteomic Analysis (Mass Spectrometry) E->F G Target Identification F->G

CETSA Experimental Workflow

Label-Based Approaches

Label-based methods involve chemically modifying the probe with a tag (e.g., biotin, a fluorophore, or a clickable alkyne group) to facilitate the isolation and identification of its binding partners.[7]

3.2.1. Affinity-Based Protein Profiling (ABPP)

ABPP utilizes an affinity-tagged version of the chemical probe to pull down its interacting proteins from a cell lysate.[7]

Protocol 3: Affinity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize a derivative of 5-Allyl-2-methyl-4,6-pyrimidinediol with a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's bioactivity.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from the cell line of interest.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. Include a competition experiment where the lysate is pre-incubated with an excess of the untagged 5-Allyl-2-methyl-4,6-pyrimidinediol.

  • Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the protein profiles from the probe-treated sample and the competition control. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered high-confidence targets.

ABPP_Workflow A Biotinylated Probe C Incubation A->C B Cell Lysate B->C E Affinity Capture C->E D Streptavidin Beads D->E F Wash E->F G Elution F->G H Mass Spectrometry G->H I Target Identification H->I Signaling_Pathway_Hypothesis Probe 5-Allyl-2-methyl- 4,6-pyrimidinediol Target Putative Target (e.g., Kinase X) Probe->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate->Phenotype Signaling Cascade

Hypothetical Signaling Pathway

Best Practices for Using 5-Allyl-2-methyl-4,6-pyrimidinediol as a Chemical Probe

To ensure the generation of reliable and reproducible data, it is imperative to follow best practices for the use of chemical probes. [8]

  • Potency and Selectivity: Characterize the potency of the probe against its primary target and assess its selectivity against a panel of related proteins. A high-quality probe should have an in-cell potency of <1 µM and a selectivity of >30-fold over closely related targets. [3]* Use of a Negative Control: Synthesize a structurally similar but biologically inactive analog of the probe to control for off-target effects.

  • Orthogonal Approaches: Validate key findings using orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein. [8]* Concentration-Response Curves: Generate full concentration-response curves to understand the dose-dependent effects of the probe. [8]

Conclusion

5-Allyl-2-methyl-4,6-pyrimidinediol represents a promising starting point for the development of a novel chemical probe. Its pyrimidinediol core is a well-established pharmacophore, and the allyl and methyl substitutions provide opportunities for synthetic elaboration and fine-tuning of its biological activity. By following the systematic approach outlined in this guide, researchers can thoroughly characterize the bioactivity of this compound, identify and validate its molecular targets, and ultimately establish its utility as a valuable tool for exploring complex biological systems and accelerating drug discovery.

References

  • Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells, 38(9), 747. [Link]

  • van Marle, A., & Verhelst, S. H. (2020). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Molecules, 25(23), 5732. [Link]

  • Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Perez, J. R. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38-44. [Link]

  • Müller, S., & Knapp, S. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(4), 329-340. [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Journal of the American Chemical Society, 144(39), 17897-17906. [Link]

  • Fisher, M. J., et al. (2020). Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites. PLoS neglected tropical diseases, 14(3), e0008068. [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • The Chemical Probes Portal. (2024). The Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Nucleic Acids Research. [Link]

  • Kim, H., et al. (2014). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS chemical biology, 9(10), 2243-2250. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 5-Allyl-2-methyl-4,6-pyrimidinediol

Authored by: A Senior Application Scientist Introduction: The Emerging Potential of Pyrimidinediol Scaffolds in Drug Discovery The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of num...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Pyrimidinediol Scaffolds in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. Its derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleotide biosynthesis. The subject of this guide, 5-Allyl-2-methyl-4,6-pyrimidinediol, represents a class of substituted pyrimidines with potential for modulation of key cellular signaling pathways. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest a potential for interaction with ATP-binding sites, making it a candidate for kinase inhibitor screening campaigns.

This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Allyl-2-methyl-4,6-pyrimidinediol and similar compounds. We will detail a hypothetical, yet scientifically rigorous, screening cascade designed to identify and characterize its potential as a kinase inhibitor. The principles and protocols outlined herein are broadly applicable to the screening of novel small molecules against a variety of kinase targets.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A robust HTS campaign for a novel compound like 5-Allyl-2-methyl-4,6-pyrimidinediol requires a multi-step approach to minimize false positives and negatives, and to build a comprehensive profile of the compound's activity. Our proposed cascade consists of a primary biochemical screen, a dose-response confirmation, and a secondary cell-based assay.

G cluster_0 Screening Workflow Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Initial Hits Secondary Assay Secondary Assay Dose-Response->Secondary Assay Confirmed Hits Hit Compound Hit Compound Secondary Assay->Hit Compound Validated Hit

Caption: A generalized workflow for a high-throughput screening cascade.

Part 1: Primary Biochemical Screening using TR-FRET

The initial screen aims to rapidly assess the inhibitory potential of 5-Allyl-2-methyl-4,6-pyrimidinediol against a kinase of interest. For this purpose, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, homogeneity (no-wash steps), and robustness in a high-throughput format.[1]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-antibody and a far-red tracer that binds to the kinase. When the substrate is phosphorylated, the Eu-labeled antibody binds to it. If the kinase is also bound to the far-red tracer, and the antibody-bound phosphorylated substrate is in close proximity, excitation of the europium donor results in energy transfer to the far-red acceptor, producing a high TR-FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Phospho_Substrate_A Phosphorylated Substrate Kinase_A->Phospho_Substrate_A Substrate_A Substrate Substrate_A->Phospho_Substrate_A ATP_A ATP ATP_A->Phospho_Substrate_A High_FRET High TR-FRET Signal Phospho_Substrate_A->High_FRET Eu_Ab_A Eu-Antibody Eu_Ab_A->High_FRET Tracer_A Far-Red Tracer Tracer_A->Kinase_A Kinase_B Kinase No_Phospho_Substrate_B No Phosphorylation Kinase_B->No_Phospho_Substrate_B Substrate_B Substrate Substrate_B->No_Phospho_Substrate_B ATP_B ATP ATP_B->No_Phospho_Substrate_B Inhibitor_B 5-Allyl-2-methyl- 4,6-pyrimidinediol Inhibitor_B->Kinase_B Low_FRET Low TR-FRET Signal No_Phospho_Substrate_B->Low_FRET

Caption: Principle of the TR-FRET kinase inhibition assay.

Protocol: Primary TR-FRET Screen
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of the compound stock into a 384-well low-volume assay plate for a final assay concentration of 10 µM.

    • For controls, dispense 20 nL of DMSO (negative control) and 20 nL of a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. The final concentration should be determined based on prior kinase titration experiments.

    • Prepare a 2X ATP solution in the kinase buffer. The concentration should be at the Km for ATP for the specific kinase to facilitate the identification of competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a 2X TR-FRET detection mix containing the Eu-labeled antibody and the far-red tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (far-red tracer).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis and Hit Criteria

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

A common threshold for hit identification in a primary screen is a Z'-factor > 0.5 and a percent inhibition of >50%. The Z'-factor is a measure of assay quality.[2]

ParameterValueDescription
Compound Concentration 10 µMSingle-point concentration for primary screen.
Plate Format 384-wellStandard for HTS.
Assay Volume 20 µLLow volume to conserve reagents.
Z'-Factor > 0.5Indicates a robust and reliable assay.
Hit Criterion > 50% InhibitionThreshold for selecting compounds for follow-up.

Part 2: Dose-Response Confirmation

Compounds identified as hits in the primary screen must be confirmed in a dose-response experiment to determine their potency (IC50).

Protocol: Dose-Response Assay
  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the hit compound stock in DMSO.

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Procedure:

    • Follow the same TR-FRET protocol as the primary screen.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (µM)Hill Slope
5-Allyl-2-methyl-4,6-pyrimidinediol (Hypothetical) 1.21.10.99
Control Inhibitor 0.051.00.99

Part 3: Secondary Cell-Based Assay

A cell-based assay is crucial to confirm that the compound is active in a more physiologically relevant context and to rule out artifacts from the biochemical assay. A cell viability assay in a cancer cell line known to be dependent on the target kinase is a common secondary screen.

Principle of the Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability. A decrease in ATP is indicative of cytotoxicity or cytostatic effects. If the target kinase is essential for the survival of the cell line, its inhibition by the compound will lead to a decrease in cell viability.

Protocol: Cell Viability Assay
  • Cell Plating:

    • Seed a 384-well white, clear-bottom plate with the chosen cancer cell line at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the confirmed hit compound.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis

The data is analyzed similarly to the dose-response assay to determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation

The described HTS cascade incorporates several self-validating steps:

  • Orthogonal Assays: The use of a biochemical (TR-FRET) and a cell-based (viability) assay provides orthogonal validation. A compound active in both is more likely to be a true hit.

  • Dose-Response Relationship: A clear dose-response curve provides confidence that the observed activity is due to the compound and not an artifact.

  • Statistical Rigor: The use of the Z'-factor ensures that the primary screening data is of high quality.

Conclusion and Future Directions

This application note provides a framework for the high-throughput screening of 5-Allyl-2-methyl-4,6-pyrimidinediol as a potential kinase inhibitor. The outlined protocols for primary screening, dose-response confirmation, and secondary cell-based assays represent a robust and industry-standard approach to hit identification and validation. Positive results from this cascade would warrant further investigation, including selectivity profiling against a panel of kinases, mechanism of action studies, and medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties.

References

  • Mo, J., et al. (2021). HTiP: High-throughput immunomodulator phenotypic screening platform to reveal IAP antagonists as anti-cancer immune enhancers. PMC. [Link]

  • Emory University. (2022, May 17). HTiP: High-Throughput Immunomodulator Phenotypic Screening Platform.[Link]

  • Profacgen. (2022, September 8). An Optimization High-Throughput Platform for Immunomodulator Screening.[Link]

  • Chew, G. L., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 4(3), 102529. [Link]

  • Sia, K. C., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 305-314. [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5756-5763. [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 52(21), 6889-6901. [Link]

  • Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 66(22), 15230-15255. [Link]

  • Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry, 15(6), 662-665. [Link]

  • Lhermitte, M., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]

  • More, R. A., et al. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 13(11), 3162-3171. [Link]

  • Linciano, P., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. Semantic Scholar.[Link]

  • Taylor, M. J., et al. (2021). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 12(1), 4786. [Link]

  • Gloaguen, P., et al. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Molecules, 30(4), 869. [Link]

  • Trofimov, A. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate.[Link]

  • Putnik, P., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2631. [Link]

  • The Good Scents Company. allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.[Link]

  • INCHEM. Bioallethrin (UK PID).[Link]

  • ChemSynthesis. 5-amino-6-methyl-2,4-pyrimidinediol.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Allyl-2-methyl-4,6-pyrimidinediol Synthesis &amp; Optimization

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for the synthesis and yield optimization of 5-Allyl-2-methyl-4,6-pyrimidinediol (1)[1].

Mechanistic Pathway & Workflow

The synthesis of 4,6-pyrimidinediols fundamentally relies on the base-catalyzed condensation of an amidine with a malonic ester derivative ()[2]. For this specific target, acetamidine hydrochloride and diethyl allylmalonate are used.

The reaction requires a strong alkoxide base (e.g., Sodium Ethoxide) to serve a dual purpose: neutralizing the amidine hydrochloride to its reactive free base, and deprotonating the malonate to facilitate a double nucleophilic acyl substitution (amidation) and subsequent cyclization[2].

G A Acetamidine HCl + Diethyl Allylmalonate B Base Addition (NaOEt / EtOH) A->B C Free Amidine & Malonate Enolate B->C Neutralization & Deprotonation D Nucleophilic Attack (Amidation) C->D E Cyclization (Reflux, 12-24h) D->E - EtOH F Aqueous Workup & Acidification (pH 3-4) E->F Sodium Salt Formation G 5-Allyl-2-methyl- 4,6-pyrimidinediol F->G Isoelectric Precipitation

Figure 1: Mechanistic workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis.

Standard Operating Procedure (SOP)

This self-validating protocol ensures complete conversion by strictly controlling stoichiometry and pH.

Step-by-Step Methodology:

  • Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve sodium metal (3.0 equivalents) in anhydrous ethanol to generate sodium ethoxide. Alternatively, use a commercial 21% NaOEt in EtOH solution.

  • Neutralization: Cool the solution to 0 °C. Add acetamidine hydrochloride (1.2 equivalents) portion-wise. Stir for 30 minutes to ensure complete liberation of the free amidine base.

  • Condensation: Add diethyl allylmalonate (1.0 equivalent) dropwise to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 16–24 hours (3)[3]. The reaction progress must be monitored by TLC (staining with KMnO4 to track the loss of the allyl-containing ester starting material).

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Aqueous Reconstitution: Dissolve the resulting solid (the sodium salt of the pyrimidinediol) in minimal distilled water.

  • Isoelectric Precipitation: Place the aqueous solution in an ice bath. Slowly add 1N HCl dropwise while monitoring with a calibrated pH meter until the pH reaches strictly 3.0–4.0[3]. A thick white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water followed by cold acetone, and dry completely over P2O5 in a vacuum desiccator[3].

Optimization Parameters

To maximize yield, the following parameters must be strictly controlled. Quantitative data for optimization is summarized below:

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Base Equivalents 2.0 eq NaOEt3.0 - 3.2 eq NaOEt 1.0 eq is consumed neutralizing the HCl salt; 2.0 eq are required to drive the double condensation and stabilize the final enolate.
Solvent Aqueous EthanolAnhydrous EtOH Trace water causes saponification of diethyl allylmalonate into allylmalonic acid, irreversibly preventing ring closure.
Amidine Stoichiometry 1.0 eq1.2 - 1.5 eq Acetamidine free base is volatile and can be lost during reflux; a slight excess ensures the malonate is fully consumed.
Precipitation pH pH 1.0 or pH 7.0pH 3.0 - 4.0 The product is amphoteric. Over-acidification protonates the pyrimidine nitrogens, re-solubilizing the product as a hydrochloride salt.

Troubleshooting Guides & FAQs

Q: My reaction yield is consistently below 40%. What is the primary cause? A: The most common cause of low yield is moisture in the reaction system. If your ethanol is not strictly anhydrous, the sodium ethoxide will react with water to generate sodium hydroxide. Hydroxide ions will rapidly hydrolyze the diethyl allylmalonate into its corresponding dicarboxylic acid, which cannot undergo the required amidation with acetamidine. Ensure all glassware is flame-dried and use freshly titrated anhydrous alkoxide solutions.

Q: After evaporating the ethanol and adding water, no product precipitates upon adding HCl. Why? A: You have likely missed the isoelectric point. 5-Allyl-2-methyl-4,6-pyrimidinediol is highly soluble in basic conditions (as a sodium phenoxide-like salt) and highly soluble in strongly acidic conditions (as a pyrimidinium hydrochloride salt). Precipitation only occurs at its isoelectric point, which is tightly bound between pH 3 and 4[3]. If you overshoot and the pH drops below 2, carefully back-titrate with dilute NaOH until the precipitate reappears.

Q: Can I substitute Sodium Ethoxide (NaOEt) with Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to save costs? A: Absolutely not. As mentioned above, hydroxide bases will saponify the ester groups of the diethyl allylmalonate. The reaction fundamentally requires a non-nucleophilic (or reversibly nucleophilic) base that matches the ester alkyl group to prevent irreversible degradation of the starting material[2].

Q: I observe a significant amount of unreacted diethyl allylmalonate on TLC even after 24 hours of reflux. How can I drive the reaction to completion? A: This indicates that the acetamidine free base has either volatilized or degraded. Acetamidine is relatively unstable as a free base. To fix this, increase the acetamidine hydrochloride to 1.5 equivalents and the NaOEt to 3.5 equivalents. Additionally, ensure the reaction is kept under a strict inert atmosphere to prevent the oxidative degradation of the intermediates.

References
  • Chemsigma. "5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL." Chemsigma.com.
  • Duquesne Scholarship Collection. "Synthesis of furo[2,3-d]pyrimidines." Core.ac.uk, 2012.
  • Science of Synthesis. "Product Class 12: Pyrimidines." Thieme-connect.de.

Sources

Optimization

troubleshooting 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis side reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol .

While the principal condensation of an amidine with a substituted malonic ester is a textbook transformation, practical execution often reveals subtle mechanistic traps. We do not just fix symptoms; we engineer the chemical system to prevent them. Below, you will find a mechanistic breakdown, an FAQ addressing specific side reactions, analytical data to track your progress, and a self-validating Standard Operating Protocol (SOP).

Part 1: Mechanistic Workflow & Side Reaction Pathways

Understanding the causality of side reactions is the first step in troubleshooting. The synthesis relies on a two-step addition-elimination mechanism. Deviations in reagent quality (e.g., moisture) or thermodynamic control (e.g., excessive heating) will push the reaction down competitive pathways.

TroubleshootingWorkflow Reagents Acetamidine HCl + Diethyl Allylmalonate Base Anhydrous NaOMe / MeOH (Base Catalysis) Reagents->Base Deprotonation Hydrolysis Allylmalonic Acid (Ester Hydrolysis) Reagents->Hydrolysis H2O Contamination (Wet Base/Solvent) Intermediate Acyclic Amide Intermediate Base->Intermediate Nucleophilic Addition Target 5-Allyl-2-methyl-4,6-pyrimidinediol (Target Product) Intermediate->Target Cyclization (Reflux 24h) Isomerization 5-Propenyl-2-methyl- 4,6-pyrimidinediol (Isomerization) Target->Isomerization Prolonged Reflux (Thermodynamic Shift) OAlkylation O-Allyl / N-Allyl Mixture AltRoute 2-Methyl-4,6-pyrimidinediol + Allyl Bromide AltRoute->Target C-Alkylation (Strict pH Control) AltRoute->OAlkylation Poor Selectivity (Ambident Nucleophile)

Fig 1: Mechanistic pathways for 5-Allyl-2-methyl-4,6-pyrimidinediol synthesis and side reactions.

Part 2: Troubleshooting FAQs

Q1: My overall yield is low, and LC-MS shows a mass corresponding to an uncyclized intermediate. What went wrong? A: This indicates incomplete condensation. The reaction proceeds via a sequential amidation. The initial attack of the free amidine on one ester group is relatively fast, but the subsequent intramolecular cyclization to close the pyrimidine ring requires sustained thermal energy and a sufficient stoichiometric excess of active alkoxide base ([1]()).

  • Solution: Ensure strictly anhydrous sodium methoxide (NaOMe) is used. If the base has degraded, it will fail to drive the cyclization. Increase your reflux time to a full 24 hours under an inert atmosphere to provide the necessary kinetic push.

Q2: NMR analysis of my isolated product shows a missing terminal alkene and new signals around 6.3 ppm and 1.8 ppm. What is this impurity? A: You are observing the base-catalyzed isomerization of the allyl group to a thermodynamically more stable propenyl group (forming 5-propenyl-2-methyl-4,6-pyrimidinediol). Under prolonged reflux in a strong base, the allylic protons become susceptible to deprotonation. This forms a resonance-stabilized carbanion that reprotonates to shift the double bond into conjugation with the electron-deficient pyrimidine ring ([2]().

  • Solution: This is a classic kinetic vs. thermodynamic control issue. Limit reflux time strictly to the point of complete cyclization (monitor via LC-MS). Do not leave the reaction refluxing unattended over the weekend.

Q3: I am recovering a large amount of water-soluble diacid instead of my pyrimidine. Why? A: Saponification (ester hydrolysis) has outcompeted amidation. If your methanol, acetamidine hydrochloride, or reaction headspace contains residual water, the NaOMe is converted to sodium hydroxide (NaOH). Hydroxide is a hard, aggressive nucleophile that rapidly attacks the ester carbonyls of diethyl allylmalonate, yielding allylmalonic acid which cannot cyclize ([1]()).

  • Solution: Dry the acetamidine hydrochloride in a vacuum oven over P2​O5​ before use ([3]()). Always use freshly titrated, anhydrous NaOMe in dry MeOH.

Q4: Can I just synthesize 2-methyl-4,6-pyrimidinediol first and then allylate it directly with allyl bromide? A: While tempting, direct allylation of pyrimidinediols is notoriously unselective. The ambident nature of the pyrimidine-4,6-diol system (which exists in tautomeric equilibrium with its keto forms) means direct alkylation will yield a complex, difficult-to-separate mixture of C5-allylated, O-allylated, and N-allylated products. The malonate condensation route strictly enforces C-allylation by pre-installing the allyl group on the carbon framework before ring closure.

Part 3: Analytical Differentiation (Data Presentation)

To effectively troubleshoot, you must be able to distinguish the target product from the primary thermodynamic side product (isomerization). Use the following 1H NMR diagnostic signals to validate your reaction outcome.

Compound / StructureTerminal Alkene ( =CH2​ )Internal Alkene ( −CH= )Aliphatic SignalsMechanistic Cause
5-Allyl Target ~5.1 ppm (m, 2H)~5.9 ppm (m, 1H)~3.1 ppm (d, 2H, allylic CH2​ )Standard kinetic cyclization
5-Propenyl Byproduct Absent~5.8 ppm (m, 1H), ~6.3 ppm (d, 1H)~1.8 ppm (d, 3H, allylic CH3​ )Prolonged base exposure

Part 4: Validated Standard Operating Protocol (SOP)

This self-validating protocol is optimized to prevent ester hydrolysis and minimize double-bond isomerization, ensuring high fidelity of the pyrimidine core assembly ([3]().

Step 1: Preparation of the Free Amidine

  • Dry Acetamidine Hydrochloride (1.0 equiv, e.g., 60 mmol) in a vacuum desiccator over P2​O5​ overnight.

  • Suspend the dried salt in anhydrous Methanol (100 mL) under an Argon atmosphere.

  • Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (3.0 equiv). Stir at room temperature for 30 minutes. Self-Validation Check: A fine white precipitate (NaCl) should form, indicating the successful liberation of the free amidine base.

Step 2: Condensation & Cyclization 4. Add Diethyl allylmalonate (1.05 equiv) dropwise to the suspension. 5. Heat the reaction mixture to a gentle reflux (65°C) for 18–24 hours. 6. Self-Validation Check: Pull an aliquot at 18 hours. Quench into dilute HCl, extract with EtOAc, and run LC-MS. Proceed to Step 3 only when the acyclic intermediate mass is completely consumed. Do not over-reflux.

Step 3: Workup & Isolation 7. Cool the suspension in an ice bath to room temperature. 8. Evaporate the bulk of the methanol under reduced pressure. Dissolve the resulting crude residue in a minimal amount of deionized water (approx. 40 mL). 9. Critical Step: Place the flask in an ice bath. Carefully adjust the pH of the aqueous solution to 3.0 - 4.0 using 1 N HCl. Causality: The pyrimidinediol is highly water-soluble at basic pH (as a sodium salt) and acidic pH (as a hydrochloride salt). The isoelectric point is near pH 3.5, where the neutral tautomer precipitates as a thick white solid ([3]()). 10. Filter the thick precipitate, wash sequentially with small portions of ice-cold water and cold acetone, and dry rigorously over P2​O5​ under a vacuum.

Part 5: References

  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. Duquesne Scholarship Collection (core.ac.uk). Available at: [Link]

  • SYNTHESIS OF PYRROLOPYRIMIDINE CRF-R1 ANTAGONISTS CONTAINING A TRICYCLIC CORE VIA AN INTRAMOLECULAR HECK REACTION. CLOCKSS Archive. Available at:[Link]

  • SOLVENT EFFECTS IN THE BASE-CATALYZED ISOMERIZATION OF ALLYL TO PROPENYL ETHERS. Semantic Scholar. Available at: [Link]

  • Transition-Metal-Free Self-Hydrogen-Transferring Allylic Isomerization. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Allyl-2-methyl-4,6-pyrimidinediol in Biological Assays

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0).

Before diving into the protocols, it is critical to understand the physicochemical nature of your compound. 5-Allyl-2-methyl-4,6-pyrimidinediol features a pyrimidine core with two hydroxyl groups that undergo keto-enol tautomerism, often existing predominantly in a pyrimidinedione (uracil-like) state. This structure facilitates an extensive intermolecular hydrogen-bonding network, resulting in a1[1]. Furthermore, the allyl and methyl substituents increase the molecule's lipophilicity. When introduced into an aqueous assay buffer, the high energetic cost of breaking the crystal lattice, combined with the hydrophobic effect acting on the substituents, drives rapid precipitation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I dissolve the compound in 100% DMSO at 10 mM, but it crashes out immediately when diluted to 100 µM in my assay buffer. Why does this happen, and how do I fix it? Causality: This is a classic "solvent shift" phenomenon. DMSO is a polar aprotic solvent that effectively 2[2]. However, upon dilution into water, the DMSO is rapidly solvated by water molecules, leaving the lipophilic 5-allyl and 2-methyl groups exposed. The molecules aggregate to minimize their hydrophobic surface area, leading to rapid crystallization. Solution: Implement a step-wise serial dilution rather than a single large-jump dilution. Alternatively, maintain a higher permissible co-solvent concentration or introduce a non-ionic surfactant (like 0.1% Tween-20) to lower the surface tension and stabilize the compound in a micro-suspension.

Q2: Can adjusting the pH of my assay buffer improve solubility? Causality: Yes. Similar to uracil, which has a 3[3], the hydroxyl/imide protons on the pyrimidine ring are weakly acidic. At physiological pH (7.4), the molecule is predominantly neutral, limiting ion-dipole interactions with water. Solution: If your biological assay tolerates it, increasing the buffer pH to 8.0–8.5 will partially deprotonate the pyrimidine core, forming a soluble anion. This electrostatic repulsion between molecules prevents aggregation and1[1].

Q3: My cellular assay is highly sensitive to DMSO and pH changes. What is the best formulation strategy? Causality: When chemical conditions cannot be altered, host-guest complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. Solution: The lipophilic allyl and methyl groups of the compound can insert into the HP-β-CD cavity, forming a4[4]. This masks the hydrophobic moieties from the aqueous environment, dramatically enhancing solubility without requiring organic solvents or extreme pH.

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various solubility enhancement strategies based on the physicochemical behavior of pyrimidine derivatives.

StrategyMechanism of ActionEstimated Solubility GainAssay Compatibility
100% DMSO Stock Disrupts crystal lattice via aprotic solvationVery High (>50 mM)Low (Requires high dilution)
pH Adjustment (pH 8.5) Deprotonation / Salt formationModerate (2-5x)Moderate (Assay dependent)
HP-β-CD Complexation Host-guest inclusion masking lipophilicityHigh (10-20x)High (Biologically inert)
0.1% Tween-20 Micellar encapsulationLow-Moderate (2-3x)Moderate (May lyse cells)

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution just because the liquid appears clear; always verify the final concentration.

Protocol A: Optimized Step-Wise Dilution (For DMSO Tolerant Assays)

Rationale: Gradual reduction of the organic solvent prevents the sudden hydrophobic collapse that triggers nucleation and precipitation.

  • Primary Stock: Prepare a 10 mM stock solution of 5-Allyl-2-methyl-4,6-pyrimidinediol in anhydrous, high-purity DMSO. Vortex and sonicate for 5 minutes until completely clear.

  • Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO in your target aqueous assay buffer.

  • Serial Transfer: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM working stock (the solution is now at 19% DMSO).

  • Final Assay Integration: Slowly add the 1 mM working stock dropwise into the final assay buffer while under continuous vortexing to reach the final desired concentration (e.g., 100 µM at 1.9% DMSO).

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. If a pellet forms, the compound has precipitated, and you must lower the final target concentration.

Protocol B: Solubilization via HP-β-CD Complexation (For Sensitive Assays)

Rationale: Complexation is an equilibrium-driven process; sufficient time and mechanical energy are required for the hydrophobic groups to partition into the cyclodextrin cavities.

  • Vehicle Preparation: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 20% (w/v).

  • Compound Addition: Add an excess amount of solid 5-Allyl-2-methyl-4,6-pyrimidinediol to the cyclodextrin solution (aiming for a theoretical ~5 mM target).

  • Equilibration: Seal the vial and agitate vigorously on a rotary shaker or stir plate for 24–48 hours at room temperature.

  • Filtration: Pass the suspension through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.

  • Validation & Quantification: Quantify the final dissolved concentration of the filtrate using UV-Vis spectroscopy (absorbance at ~260 nm) or HPLC against a known standard curve.

Part 4: Visualizations

Workflow A Weigh 5-Allyl-2-methyl- 4,6-pyrimidinediol C Mix & Equilibrate (24-48h, RT) A->C B Prepare 20% w/v HP-β-CD in Buffer B->C D Filter (0.22 µm) C->D Remove Undissolved E Quantify (UV/HPLC) D->E Clear Solution

Workflow for solubilizing 5-Allyl-2-methyl-4,6-pyrimidinediol via HP-β-CD complexation.

Troubleshooting Start Compound Precipitates in Assay Buffer CheckPH Is Assay pH < 7.5? Start->CheckPH AdjustPH Increase pH to 8.0-8.5 (if compatible) CheckPH->AdjustPH Yes CheckDMSO Is DMSO > 1%? CheckPH->CheckDMSO No StepDilute Use Step-wise Dilution or Add Surfactant CheckDMSO->StepDilute Yes Complex Use HP-β-CD Complexation CheckDMSO->Complex No

Troubleshooting logic tree for resolving aqueous precipitation in biological assays.

References

  • PubChem. "Uracil - Experimental Properties." National Institutes of Health (NIH).[Link]

  • Journal of Applied Pharmaceutical Science. "An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique." JAPS.[Link]

Sources

Optimization

Technical Support Center: 5-Allyl-2-methyl-4,6-pyrimidinediol

Welcome to the technical support center for 5-Allyl-2-methyl-4,6-pyrimidinediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Allyl-2-methyl-4,6-pyrimidinediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a gradual loss of my compound in aqueous solution at neutral or near-neutral pH over time. What could be the cause?

Answer:

The stability of 5-Allyl-2-methyl-4,6-pyrimidinediol in aqueous solutions can be influenced by several factors, even at neutral pH. The primary suspects for degradation under these conditions are oxidation and hydrolysis. The allyl group is susceptible to oxidation, and the pyrimidine ring itself can undergo hydrolytic degradation.

Troubleshooting Guide:

  • Deoxygenate Your Solvents: Before preparing your solutions, thoroughly degas your aqueous buffers and solvents. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using a sonication bath under vacuum. This minimizes the presence of dissolved oxygen, a key player in oxidative degradation.

  • Consider Antioxidants: If degassing is insufficient, the addition of a small amount of an antioxidant may be necessary. However, be mindful of potential interference with your downstream applications.

  • Control Storage Conditions: Store your aqueous solutions of 5-Allyl-2-methyl-4,6-pyrimidinediol at low temperatures (2-8 °C) and protected from light to slow down potential degradation reactions.

  • pH Monitoring: Although you are aiming for a neutral pH, it's crucial to monitor it over time, as dissolved atmospheric CO2 can lower the pH of unbuffered solutions, potentially accelerating hydrolysis.

FAQ 2: My analytical chromatogram (HPLC/UPLC) shows unexpected peaks appearing over time, especially when my samples are exposed to light. What are these impurities?

Answer:

The appearance of new peaks in your chromatogram suggests the formation of degradation products. Given the structure of 5-Allyl-2-methyl-4,6-pyrimidinediol, photodegradation is a likely cause, especially for samples exposed to ambient or UV light. Pyrimidine derivatives are known to be susceptible to photodegradation, which can involve complex reactions including oxidation and dimerization.[1]

Troubleshooting Guide:

  • Implement Light Protection: From the moment of preparation, protect your samples from light. Use amber vials or wrap your sample containers in aluminum foil. Conduct your experiments under low-light conditions whenever possible. The ICH Q1B guideline provides a framework for photostability testing.[2]

  • Forced Photodegradation Study: To confirm if the observed impurities are light-induced, perform a forced photodegradation study. Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and monitor the formation of the unknown peaks over time. A control sample should be kept in the dark under the same temperature conditions.

  • Characterize the Degradants: If the impurities are significant, it is crucial to identify them. Techniques like LC-MS/MS can provide valuable information about the molecular weight and fragmentation patterns of the degradation products, aiding in their structural elucidation.

Potential Photodegradation Pathway:

Parent 5-Allyl-2-methyl-4,6-pyrimidinediol Oxidized_Allyl Oxidized Allyl Chain (e.g., epoxide, diol, aldehyde) Parent->Oxidized_Allyl UV/Vis Light, O2 Ring_Opened Pyrimidine Ring Cleavage Products Parent->Ring_Opened UV/Vis Light, H2O Parent 5-Allyl-2-methyl-4,6-pyrimidinediol Ring_Cleavage Pyrimidine Ring Cleavage Products Parent->Ring_Cleavage Acid or Base Hydrolysis

Caption: Hypothesized hydrolytic degradation.

FAQ 4: I'm seeing degradation of my compound when using hydrogen peroxide in my formulation. What is happening?

Answer:

Hydrogen peroxide is a strong oxidizing agent, and its presence can lead to oxidative degradation of 5-Allyl-2-methyl-4,6-pyrimidinediol. The allyl group is particularly susceptible to oxidation, which can result in the formation of epoxides, diols, or even cleavage of the allyl chain. The pyrimidine ring itself can also be oxidized.

Troubleshooting and Experimental Protocol:

Protocol for Forced Oxidation Study:

  • Prepare Stock Solution: Prepare a stock solution of your compound as described in the hydrolysis protocol.

  • Oxidative Condition:

    • To a known volume of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate the mixture at room temperature.

    • Monitor the reaction at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Potential Oxidative Degradation Products:

Stress ConditionPotential Degradation ProductAnalytical Observation
Oxidation (e.g., H₂O₂)5-(2,3-dihydroxypropyl)-2-methyl-4,6-pyrimidinediolMore polar peak on reverse-phase HPLC
Oxidation (e.g., H₂O₂)5-(oxiran-2-ylmethyl)-2-methyl-4,6-pyrimidinediol (epoxide)Peak with a different retention time
Oxidation (e.g., H₂O₂)Pyrimidine N-oxide derivativesMay require mass spectrometry for identification
FAQ 5: I've noticed a change in the physical appearance (e.g., color change) of my solid compound upon storage at elevated temperatures. Is this a sign of degradation?

Answer:

Yes, a change in the physical appearance of a solid compound, such as color change, is often an indication of chemical degradation. For 5-Allyl-2-methyl-4,6-pyrimidinediol, thermal stress can induce degradation, which may involve complex solid-state reactions. The nature and extent of degradation will depend on the temperature and duration of exposure.

Troubleshooting and Experimental Protocol:

Protocol for Thermal Degradation Study:

  • Solid-State Stress:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze it by HPLC.

  • Solution-State Stress:

    • Prepare a solution of the compound in a relevant solvent.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Analyze aliquots at different time points.

Expected Observations:

  • Appearance of new peaks in the chromatogram.

  • A decrease in the peak area of the parent compound.

  • A change in the color or clarity of the solution.

References

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Johnson, T. B., & Hill, A. J. (1914). RESEARCHES ON PYRIMIDINES. LXVII. THE CONDENSATION OF THIOUREA WITH ETHYL ALLYLACETOACETATE. Journal of the American Chemical Society, 36(2), 365-375.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-783.
  • Oganesyan, E. T., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1443-1447.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Wang, L., et al. (2023, June 20). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(11), 5489-5503.
  • Huang, M., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 449.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Brown, M. E. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Journal of Thermal Analysis and Calorimetry, 76(2), 499-509.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • Sharma, M., & Murugesan, K. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 953-958.
  • Allan, J. R., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1149-1153.
  • Caires, F. J., et al. (2015). Thermal decomposition of the prepared compounds. Journal of Thermal Analysis and Calorimetry, 121(2), 855-862.
  • Chapyshev, S. V., et al. (2009). The thermal decomposition of azidopyridines.
  • United States Patent US3287413A. (1966). Hydrolysis of allylic halides.
  • Zrenner, E., et al. (2023). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. The Plant Journal, 115(1), 187-201.
  • Rojas-Vera, C., et al. (2024, November 7).
  • Mrzljak, V., & Agbaba, D. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • United States Patent US2313767A. (1943). Hydrolysis of allyl halides.
  • Patel, D., et al. (2021, June 7). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Fluids. International Journal of Analytical Chemistry, 2021, 5588929.
  • Bernardim, B., et al. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Yamamoto, T., et al. (1992). [Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. Sangyo Ika Daigaku Zasshi, 14(2), 211-222.
  • Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702.
  • de Souza, B. E. M., et al. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(17), 9304.
  • Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. Journal of Organic Chemistry, 40(16), 2321-2329.
  • Liu, Z., et al. (2011). Model Studies on the Photoreduction of the 5-Hydroxy-5,6-dihydrothymine and 5-Methyl-2-pyrimidone Moieties of (6-4) Photoproducts by Photolyase. Photochemistry and Photobiology, 87(4), 803-810.
  • Poczta, A., et al. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939.
  • PubChem. (n.d.). Allethrin II. Retrieved from [Link]

  • BenchChem. (2025).
  • Gasparyan, S. P., et al. (2019, February 5). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Chemistry of Heterocyclic Compounds, 55(2), 154-159.
  • University of Hertfordshire. (n.d.). S-bioallethrin (Ref: RU 27436). AERU.
  • World Health Organization. (1989). Allethrins (EHC 87, 1989). INCHEM.
  • Tzanova, T., et al. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8049.
  • Vehmaanperä, J., et al. (2022, March 29). Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. Microbial Biotechnology, 15(5), 1466-1481.
  • International Programme on Chemical Safety. (n.d.). Bioallethrin (UK PID). INCHEM.
  • Grand, A., et al. (2002, December 27). Ab initio study of the (5R)- and (5S)-TT pyrimidine h5(6-4) pyrimidone photoproducts. Implications on the design of new biologically relevant analogues. Journal of the American Chemical Society, 124(51), 15165-15174.
  • He, Y.-C., et al. (2017). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. Green Chemistry, 19(19), 4560-4565.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Nath, M., et al. (2025, August 10). Synthesis, structural characterization and biological activities of organotin(IV) complexes with 5-allyl-2-hydroxy-3- methoxybenzaldehyde-4-thiosemicarbazone. Applied Organometallic Chemistry.
  • The Good Scents Company. (n.d.). allethrins chrysanthemummonocarboxylic acid, 3-allyl-3-methyl-4-oxo-2-cyclopenten-1-yl ester.

Sources

Troubleshooting

Technical Support Center: Purification Challenges with 5-Allyl-2-methyl-4,6-pyrimidinediol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-Allyl-2-methyl-4,6-pyrimidinediol. This compound is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 5-Allyl-2-methyl-4,6-pyrimidinediol. This compound is a critical intermediate in drug development, but its amphoteric nature and dynamic tautomerism present significant hurdles during isolation and analytical characterization[1].

Below, you will find a synthesized breakdown of its properties, troubleshooting FAQs, and a self-validating purification protocol.

Core Physicochemical Properties

Understanding the quantitative properties of 5-Allyl-2-methyl-4,6-pyrimidinediol is the first step in troubleshooting its purification. The table below summarizes its foundational data[2].

PropertyValue / Description
Chemical Name 5-Allyl-2-methyl-4,6-pyrimidinediol
CAS Number 85826-32-0
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Boiling Point 319 °C at 760 mmHg
Density 1.245 g/cm³
Solubility Profile Soluble in hot water, alkaline solutions, and DMSO; poorly soluble in cold water, alcohols, and non-polar ethers[3].
Structural Behavior Exhibits tautomerism (diol ⇌ keto-enol ⇌ di-keto forms) depending on solvent polarity and pH[1].

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my isolated crude product contain a high percentage of inorganic ash (NaCl), and why does normal-phase silica chromatography fail to purify it?

  • Causality: The standard synthesis of this compound involves the base-promoted condensation of diethyl allylmalonate with acetamidine hydrochloride using sodium ethoxide[4]. This reaction yields the highly soluble sodium salt of the pyrimidinediol. To isolate the product, the mixture is acidified with HCl. This neutralization generates equimolar amounts of sodium chloride (NaCl). Because both the highly polar pyrimidinediol and NaCl possess low solubility in cold aqueous mixtures, they co-precipitate. Normal-phase silica chromatography fails because the extensive intermolecular hydrogen bonding of the pyrimidinediol causes irreversible adsorption to the silica gel.

  • Solution: Exploit the differential temperature-solubility profile instead of chromatography. The pyrimidinediol is highly soluble in boiling water but nearly insoluble in cold water (~2.5 g/L at 20 °C)[3]. Perform a hot water recrystallization. The product will crystallize upon cooling, leaving the highly water-soluble NaCl in the mother liquor.

Q2: Why am I observing severe peak tailing, split peaks, or irreproducible retention times on my LC-MS/HPLC?

  • Causality: 4,6-Pyrimidinediols exhibit dynamic tautomerism[1]. In the mobile phase, the compound continuously interconverts between its diol, keto-enol (e.g., 6-hydroxy-2-methyl-5-allylpyrimidin-4(1H)-one), and di-keto forms. When the rate of this interconversion is on the same timescale as the column transit time, it causes "tautomeric broadening"—the column attempts to separate the tautomers, but they constantly morph into one another, smearing the peak.

  • Solution: You must force the equilibrium to a single, uniform state. Modify your mobile phase pH to be at least 2 units away from the compound's pKa. Using a highly acidic modifier (e.g., 0.1% Trifluoroacetic Acid) protonates the basic pyrimidine nitrogen, locking it into a single cationic species and yielding a sharp, symmetrical peak.

Q3: My ¹H-NMR spectrum in DMSO-d₆ is excessively broad and missing expected hydroxyl/enol protons. How can I resolve this?

  • Causality: Similar to the HPLC issue, intermediate exchange rates between tautomers in neutral NMR solvents lead to signal averaging[1]. Furthermore, the acidic enol protons rapidly exchange with trace moisture in the DMSO, broadening the signal into the baseline.

  • Solution: Add a single drop of NaOD in D₂O or TFA-d to your NMR tube. NaOD will deprotonate the compound into a uniform enolate anion, while TFA-d will fully protonate it. Both methods halt the tautomeric exchange, resulting in sharp, well-defined aliphatic and aromatic signals.

Experimental Protocols: Self-Validating Purification Workflow

To ensure high scientific integrity, the following protocol represents a self-validating system for the synthesis and salt-free isolation of 5-Allyl-2-methyl-4,6-pyrimidinediol[4].

Step 1: Base-Promoted Condensation

  • In a dry flask under nitrogen, dissolve sodium metal in absolute ethanol to generate sodium ethoxide (NaOEt).

  • Add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes.

  • Add diethyl allylmalonate (1.0 eq) dropwise. Reflux the mixture for 4–6 hours.

  • Causality Check: The reaction forms the sodium salt of the target compound, which remains dissolved in the highly alkaline mixture.

Step 2: Solvent Exchange and Controlled Acidification

  • Distill off the ethanol under reduced pressure. Dissolve the resulting crude residue in a minimal volume of distilled water.

  • Cool the aqueous solution to 0–5 °C using an ice bath.

  • Slowly add concentrated HCl dropwise while monitoring the pH. Stop when the pH reaches exactly 4.5–5.0.

  • Causality Check: This pH represents the isoelectric point of the amphoteric pyrimidinediol, minimizing its solubility and forcing precipitation[4].

Step 3: Filtration and Self-Validating Cold Wash

  • Filter the resulting white/pale-yellow precipitate under vacuum.

  • Wash the filter cake with ice-cold distilled water (2 × 10 mL per gram of product).

  • Self-Validation (AgNO₃ Test): Collect 1 mL of the final aqueous wash filtrate in a test tube. Add 2 drops of a 1% Silver Nitrate (AgNO₃) solution.

    • If a cloudy white precipitate (AgCl) forms: NaCl is still present. Repeat the cold water wash.

    • If the solution remains clear: The bulk inorganic salts have been successfully removed.

Step 4: Hot Water Recrystallization

  • Suspend the salt-free crude solid in distilled water (approx. 15 mL/g) and heat to 95 °C until complete dissolution occurs[3].

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours to maximize crystallization yield.

  • Filter the purified crystals and dry under high vacuum at 60 °C to constant weight.

Visualizations of Workflows and Mechanisms

Workflow A Reactants: Diethyl Allylmalonate + Acetamidine HCl B Base-Promoted Condensation (NaOEt) A->B C Alkaline Mixture: Sodium Pyrimidinediolate + NaCl B->C D Acidification (pH 4.5-5.0) Isoelectric Precipitation C->D E Co-Precipitate: Target Compound + NaCl D->E F Hot Water Recrystallization (AgNO3 Validated) E->F G Pure 5-Allyl-2-methyl- 4,6-pyrimidinediol F->G

Caption: Workflow for the synthesis and salt-free isolation of 5-Allyl-2-methyl-4,6-pyrimidinediol.

Tautomerism T1 Diol Form (Minor in Polar Solvents) T2 Keto-Enol Form (Predominant Tautomer) T1->T2 Proton Transfer T3 Di-Keto Form (Favored in Non-Polar) T2->T3 Proton Transfer Prob Analytical Challenge: Broad NMR / HPLC Tailing T2->Prob Intermediate Exchange Sol1 HPLC Solution: Acidic Modifier (0.1% TFA) Prob->Sol1 Sol2 NMR Solution: Lock State (NaOD or TFA-d) Prob->Sol2

Caption: Tautomeric equilibrium pathways and targeted analytical troubleshooting strategies.

References

  • Title: 5-烯丙基-6-羟基-2-甲基嘧啶-4(3h)-酮 - cas号查询 (5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL) Source: Chemsrc URL: [Link]

  • Title: 4,6-Dihydroxypyrimidine hmoov Source: Shengfeng Industry URL: [Link]

  • Title: US8222261B2 - Chemical compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Scaling Up 5-Allyl-2-methyl-4,6-pyrimidinediol Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0).

This compound is a critical intermediate synthesized via the cyclocondensation of acetamidine hydrochloride and diethyl allylmalonate[1]. While the Pinner-type pyrimidine synthesis is straightforward at the bench scale, transitioning to pilot-scale (kilogram and above) introduces severe challenges in moisture control, rheology, and amphoteric isolation[2].

Process Overview & Scale-Up Workflow

The synthesis relies on the base-catalyzed condensation of an amidine with a substituted malonate[3]. The following diagram illustrates the critical path from raw materials to the isolated product, highlighting the physical state changes that dictate scale-up equipment choices.

G A Acetamidine HCl + NaOMe/MeOH B Free Acetamidine (Exothermic) A->B Base Neutralization C Diethyl Allylmalonate Addition B->C Controlled Feed D Condensation (Reflux, Thick Slurry) C->D Heat E Sodium Salt of Pyrimidine-diol D->E Deprotonation F Aqueous Quench & pH Adjustment E->F Water / HCl G 5-Allyl-2-methyl- 4,6-pyrimidinediol F->G Crystallization (pH 5.0-5.5)

Fig 1: Reaction pathway and physical state transitions during pyrimidine-diol scale-up.

Troubleshooting & FAQs

Section A: Reagent Handling & Moisture Control

Q: Why does my yield drop from 85% at the 50g scale to <50% at the 5kg pilot scale? A: The most common culprit is moisture-induced malonate hydrolysis . Sodium methoxide (NaOMe) is highly hygroscopic. At scale, prolonged transfer times expose the base to ambient humidity, converting NaOMe to Sodium Hydroxide (NaOH). NaOH acts as a saponifying agent, irreversibly hydrolyzing diethyl allylmalonate[4] into allylmalonic acid rather than promoting the desired cyclocondensation.

  • Corrective Action: Implement a self-validating system by performing a Karl Fischer (KF) titration on the methanolic base solution before adding the malonate. The reaction must not proceed if water content exceeds 0.1% w/w.

Section B: Thermal Management & Rheology

Q: During the addition of diethyl allylmalonate, the reactor temperature spikes and the mixture turns dark. How do we prevent this? A: The neutralization of acetamidine HCl and the subsequent condensation are highly exothermic. At the bench scale, surface-area-to-volume ratios allow rapid heat dissipation. At scale, heat accumulates, leading to the thermal degradation of the amidine and self-condensation of the malonate[5].

  • Corrective Action: Transition from a batch addition to a controlled, continuous feed. Maintain the internal reactor temperature below 35°C during the addition phase before ramping up to reflux.

Q: The reaction mixture turns into an unstirrable brick/thick paste halfway through the reflux. What happened? A: This is a classic rheological failure. The product, 5-allyl-2-methyl-4,6-pyrimidinediol, is highly acidic at the 4,6-hydroxyl groups (which exist in tautomeric equilibrium with the keto form). In the highly basic environment, it immediately deprotonates to form a sodium salt. This salt is virtually insoluble in methanol, precipitating as a dense slurry.

  • Corrective Action: Increase the solvent volume (dilution factor) from 5 Vol to 8-10 Vol. Upgrade the reactor from a standard anchor stirrer to a pitched-blade turbine to ensure adequate mass transfer in high-viscosity non-Newtonian slurries.

Section C: Quenching, pH Control & Isolation

Q: We have full conversion by HPLC, but our isolated yield is only 40% after workup. Where is the product? A: The product is likely still dissolved in your aqueous filtrate. Pyrimidine-diols are amphoteric. They possess weakly acidic (enol/lactam) sites and a basic (pyrimidine nitrogen) core. If your isolation pH is too low (<3), the pyrimidine nitrogen protonates, forming a water-soluble hydrochloride salt. If the pH is too high (>7), it remains a water-soluble sodium salt.

  • Corrective Action: The isoelectric point for maximum precipitation is extremely narrow. You must adjust the pH strictly to 5.0 - 5.5 using a calibrated pH probe, not pH paper.

Troubleshooting Start Low Yield or Purity? Moisture Check Moisture Content (Karl Fischer < 0.1%) Start->Moisture Stirring Check Agitation (Is slurry too thick?) Start->Stirring pH Check Isolation pH (Target pH 5.0 - 5.5) Start->pH Hydrolysis Malonate Hydrolysis (Use fresh alkoxide) Moisture->Hydrolysis High H2O MassTransfer Poor Mass Transfer (Increase solvent volume) Stirring->MassTransfer Unstirrable Solubility Product Lost in Filtrate (Adjust with HCl/NaOH) pH->Solubility pH < 4 or > 6

Fig 2: Diagnostic logic tree for resolving common scale-up failures in pyrimidine-diol synthesis.

Quantitative Scale-Up Parameters

To ensure a self-validating protocol, compare your parameters against this standardized scale-up matrix. Deviations in these metrics are primary indicators of process drift.

ParameterLab Scale (50 g)Pilot Scale (5 kg)Mechanistic Rationale
Solvent Volume (MeOH) 5 Volumes10 VolumesPrevents agitator stalling due to sodium salt precipitation.
Moisture Limit (KF) < 0.5%< 0.1%Prevents irreversible saponification of diethyl allylmalonate.
Addition Rate (Malonate) 10 minutes (Dropwise)2 - 3 Hours (Pump)Controls the exothermic neutralization and condensation.
Agitation Type Magnetic Stir BarPitched-Blade TurbineOvercomes high-viscosity mass transfer limitations.
Isolation pH pH ~5 (Indicator paper)pH 5.2 ± 0.1 (Probe)Exploits the exact isoelectric point to maximize crystallization.

Optimized Experimental Protocol (1-kg Scale)

This step-by-step methodology incorporates the in-process controls (IPCs) required to guarantee scientific integrity and reproducibility at scale.

Step 1: Amidine Free-Basing

  • Purge a 20 L jacketed glass reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Charge 8.0 L of anhydrous Methanol.

  • IPC Check: Perform Karl Fischer titration. Proceed only if H2​O < 0.1%.

  • Charge 1.2 kg (1.0 eq) of Acetamidine Hydrochloride. Stir at 200 RPM.

  • Slowly charge 2.5 kg of a 30% w/w Sodium Methoxide solution in Methanol, maintaining the internal temperature (IT) between 20-25°C. Stir for 1 hour to ensure complete neutralization.

Step 2: Cyclocondensation

  • Using a continuous dosing pump, add 2.0 kg (approx. 1.0 eq) of Diethyl allylmalonate[1] over 2.5 hours. Maintain IT < 30°C.

  • Once the addition is complete, ramp the jacket temperature to achieve a gentle reflux (IT ~65°C).

  • Critical Observation: Around the 2-hour mark, the mixture will transition into a heavy white slurry. Increase agitation to 350 RPM to maintain mass transfer.

  • Reflux for a total of 12 hours.

  • IPC Check: Pull an aliquot, quench in pH 5 buffer, and analyze via HPLC. Proceed to workup when residual diethyl allylmalonate is < 2.0% (AUC).

Step 3: Solvent Swap and Aqueous Quench

  • Configure the reactor for vacuum distillation. Distill off Methanol at 45°C under reduced pressure until the slurry becomes a thick paste (approx. 6 L removed).

  • Break the vacuum with N2​ and charge 10.0 L of Deionized (DI) Water.

  • Stir vigorously for 30 minutes until the sodium salt completely dissolves into a clear, highly basic aqueous solution.

Step 4: Isoelectric Crystallization

  • Cool the reactor to 10°C.

  • Slowly dose 6N Hydrochloric Acid (HCl) into the reactor.

  • Critical Step: Monitor the pH continuously with a calibrated probe. The product will begin to crash out as a white crystalline solid around pH 8.0.

  • Stop the HCl addition exactly at pH 5.2 .

  • Age the slurry at 5°C for 4 hours to maximize crystal growth.

  • Filter the product via a Nutsche filter, wash the cake with 2.0 L of cold DI water, and dry under vacuum at 50°C to a constant weight.

References

  • Fisher Scientific - Diethyl allylmalonate, 96%. Retrieved from: [Link]

  • Semantic Scholar - A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Retrieved from:[Link]

  • PubChem (NIH) - Diethyl allylmalonate | C10H16O4 | CID 74900. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Allyl-2-methyl-4,6-pyrimidinediol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inconsistent analytical and synthetic results when working with 5-Allyl-2-methyl-4,6-pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inconsistent analytical and synthetic results when working with 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)[1].

Working with pyrimidine-4,6-diol scaffolds requires navigating a complex triad of chemical behaviors: dynamic tautomeric equilibria, strong intermolecular hydrogen bonding, and the reactivity of a terminal alkene. This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind these inconsistencies, we can transform frustrating experimental artifacts into predictable, self-validating systems.

Part 1: Spectroscopic & Analytical Inconsistencies

Q: My 1 H-NMR and 13 C-NMR spectra look completely different depending on the solvent I use. I often see "extra" peaks that look like impurities, but my LC-MS shows a single mass. Is my batch degrading?

A: Your batch is likely perfectly fine. The inconsistencies you are observing are driven by solvent-dependent tautomerism.

The Causality: Pyrimidinediols rarely exist purely in the aromatic "diol" form. Instead, they exist in a dynamic equilibrium with keto-enol forms (e.g., 6-hydroxy-2-methylpyrimidin-4(3H)-one) and dione forms[2]. Polar protic solvents (like Methanol- d4​ ) stabilize the highly polar oxo-forms via hydrogen bonding, while aprotic solvents (like DMSO- d6​ ) shift the equilibrium. Because the exchange rate between these tautomers at room temperature is often close to the NMR timescale, you will observe peak broadening or the appearance of distinct tautomeric sets (the "extra" peaks).

Self-Validating Solution: Do not rely on a single room-temperature NMR scan. To validate that the peaks are tautomers rather than impurities, perform a Variable-Temperature (VT) NMR experiment (see Protocol 1). As thermal energy increases, the exchange rate accelerates, causing the distinct tautomeric peaks to coalesce into a single, time-averaged spectrum.

TautomericEquilibrium Diol Diol Tautomer (Aromatic) KetoEnol Keto-Enol Tautomer (Major in Polar Solvents) Diol->KetoEnol Proton Transfer Dione Dione Tautomer (Non-Aromatic) KetoEnol->Dione Proton Transfer

Caption: Tautomeric equilibrium of 5-Allyl-2-methyl-4,6-pyrimidinediol shifting based on solvent polarity.

Part 2: Solubility and Assay Failures

Q: I am experiencing highly variable yields in my alkylation reactions, and the compound drops out of solution during aqueous biological assays. How can I fix this?

A: 5-Allyl-2-methyl-4,6-pyrimidinediol has notoriously poor solubility in non-polar and weakly polar organic solvents (e.g., DCM, EtOAc).

The Causality: The rigid planar structure of the pyrimidine ring, combined with dual hydroxyl/oxo groups, creates an extensive, highly stable intermolecular hydrogen bonding network. When the compound is not fully dissolved, organic reactions proceed as heterogeneous suspensions, leading to erratic kinetics. In aqueous assays, the compound will precipitate if the buffer pH drops below its pKa.

Self-Validating Solution: Pyrimidinediols become highly soluble under basic conditions due to deprotonation (predicted pKa ~9.4)[3].

  • For organic synthesis: Abandon DCM/EtOAc. Use polar aprotic solvents like DMF or DMSO combined with a mild base to disrupt the H-bond network.

  • For biological assays: Pre-dissolve your stock in 100% DMSO or 0.1 M NaOH, then dilute into your assay buffer, ensuring the final well pH remains > 7.5. If precipitation occurs, your assay readout will show a sudden, non-linear spike in light scattering (OD 600​ ), which serves as an internal failure flag.

Part 3: Unintended Side Reactions (Allyl Isomerization)

Q: When I subject the compound to basic conditions to improve solubility, my product mass is correct, but the NMR shows the terminal alkene is gone. What happened?

A: You have inadvertently triggered a base-catalyzed isomerization of the allyl group.

The Causality: Under strong basic conditions (e.g., KOH/EtOH with heat) or in the presence of transition metals (e.g., Pd catalysts), the terminal allyl group ( −CH2​−CH=CH2​ ) rapidly isomerizes to an internal propenyl group ( −CH=CH−CH3​ ). The driving force is purely thermodynamic: the propenyl isomer allows the alkene π -electrons to conjugate with the aromatic pyrimidine ring, significantly lowering the overall energy of the system[4].

Self-Validating Solution: Monitor the 1 H-NMR specifically for the disappearance of the complex multiplet at ~5.8 ppm (terminal alkene CH) and the terminal methylene protons at ~5.1 ppm. If these are replaced by a methyl doublet at ~1.8 ppm, isomerization has occurred. To prevent this, strictly control your base strength (use carbonates instead of hydroxides) and avoid prolonged heating (see Protocol 2).

IsomerizationPathway Allyl Terminal Allyl Group (Kinetic State) Base Strong Base / Heat (e.g., NaOH, Reflux) Allyl->Base Deprotonation Intermediate Delocalized Carbanion (Transition State) Base->Intermediate Electron Delocalization Propenyl Internal Propenyl Group (Thermodynamic State) Intermediate->Propenyl Reprotonation (Conjugation with Pyrimidine)

Caption: Base-catalyzed isomerization pathway from terminal allyl to conjugated propenyl pyrimidine.

Part 4: Quantitative Data & Physicochemical Properties

Use the following table to benchmark your analytical expectations and formulate your reaction conditions.

ParameterValue / ObservationCausality / Impact
Molecular Formula C 8​ H 10​ N 2​ O 2​ Baseline exact mass for LC-MS validation.
CAS Number 85826-32-0Primary identifier for cross-referencing literature[1].
pKa (Predicted) ~9.42Dictates solubility; requires pH > 9.5 for full aqueous dissolution[3].
Predominant Tautomer (Apolar) Diol / Dione mixtureLeads to complex, broadened NMR spectra.
Predominant Tautomer (Protic) Keto-Enol formStabilized by H-bonding; yields cleaner NMR spectra[2].
Allyl Isomerization Energy Highly ExothermicThermodynamic drive to conjugate with the pyrimidine ring[4].

Part 5: Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR for Tautomer Validation

Purpose: To definitively distinguish between chemical impurities and tautomeric mixtures.

  • Sample Prep: Dissolve 15 mg of 5-Allyl-2-methyl-4,6-pyrimidinediol in 0.6 mL of anhydrous DMSO- d6​ .

  • Baseline Scan: Acquire a standard 1 H-NMR spectrum at 25°C. Note any peak broadening or multiplet duplications in the aromatic/vinylic regions.

  • Temperature Ramp: Increase the NMR probe temperature to 60°C, then 90°C. Crucial Step: Allow exactly 5 minutes for thermal equilibration at each step before tuning/matching.

  • Acquisition: Acquire spectra at each temperature point.

  • Self-Validation Check: Overlay the spectra. If the "extra" peaks coalesce into sharp, single sets at 90°C, the phenomenon is confirmed as tautomeric exchange. If peaks remain distinct and unchanged relative to the main product, they are chemical impurities.

Protocol 2: Controlled Alkylation without Allyl Isomerization

Purpose: To functionalize the pyrimidine ring without isomerizing the terminal alkene.

  • Solvent Selection: Suspend 1.0 eq of the pyrimidinediol in anhydrous DMF (0.2 M concentration) to ensure solvation of the polar intermediate.

  • Base Addition: Add 1.2 eq of a mild, non-nucleophilic base (e.g., K 2​ CO 3​ ). Do not use NaOH, KOH, or NaO t Bu, as strong bases will rapidly catalyze propenyl isomerization.

  • Electrophile Addition: Add 1.1 eq of the alkylating agent dropwise at 0°C to control the initial exotherm.

  • Reaction Monitoring: Stir at room temperature (do not reflux). Monitor via LC-MS.

  • Self-Validation Check: Quench a 10 µL aliquot in 1 mL MeCN/H 2​ O. If the LC-MS shows the correct product mass but the UV-Vis trace shows a significant bathochromic shift (longer wavelength absorption), suspect unwanted propenyl conjugation. If observed, lower the reaction temperature or switch to a weaker base (e.g., Cs 2​ CO 3​ ).

References

  • ChemSigma. "85826-32-0 5-ALLYL-2-METHYL-4,6-PYRIMIDINEDIOL". Available at:[Link]

  • ChemBK. "2-METHYL-PYRIMIDINE-4,6-DIOL". Available at:[Link]

  • Thieme-Connect. "Product Class 12: Pyrimidines". Available at:[Link]

  • Chemical Reviews (ACS). "Isomerization of Allylbenzenes". Available at:[Link]

Sources

Optimization

Technical Support Center: Stability Testing &amp; Troubleshooting for 5-Allyl-2-methyl-4,6-pyrimidinediol

Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with highly functionalized pyrimidine derivatives like 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and analytical chemists, working with highly functionalized pyrimidine derivatives like 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS 85826-32-0) presents unique physicochemical challenges. This guide synthesizes field-proven methodologies to help you troubleshoot tautomerism-induced analytical artifacts, allyl-group autoxidation, and hydrolytic instability during formulation and stability testing.

Part 1: Core Mechanistic Stability Profile

Understanding the intrinsic reactivity of 5-Allyl-2-methyl-4,6-pyrimidinediol is the first step in troubleshooting erratic stability data. The molecule features two highly reactive domains that dictate its behavior in solution:

  • The Pyrimidine-4,6-diol Core (Tautomerism): In aqueous solutions, 4,6-hydroxy-substituted pyrimidines rarely exist as true diols. They undergo rapid proton-transfer isomerization to form keto tautomers, primarily the pyrimidin-4(3H)-one or pyrimidine-4,6-dione forms[1]. Density functional theory (DFT) calculations on related pyrimidine-4,6-diols confirm that these keto forms are thermodynamically more stable in polar solvents[2]. Because the dione tautomer lacks the hydrogen-bond donating capacity of the diol, this tautomeric shift drastically reduces aqueous solubility, often leading to unexpected precipitation during long-term stability studies.

  • The C5-Allyl Group (Oxidation): The isolated alkene at the C5 position is highly susceptible to oxidative attack. In the presence of dissolved oxygen, transition metal trace impurities, or peroxide radicals, the allyl group undergoes epoxidation or oxidative cleavage into aldehydes[3][4].

DegradationPathways API 5-Allyl-2-methyl-4,6-pyrimidinediol (Enol Form) StressO2 Dissolved O2 / ROS API->StressO2 StressPH Extreme pH (<2 or >11) API->StressPH StressH2O Aqueous Media API->StressH2O Tautomer Pyrimidine-4,6-dione (Keto Form) Oxidation Allyl Epoxidation & Cleavage Products Hydrolysis Ring Opening / Hydrolysis Products StressO2->Oxidation Autoxidation StressPH->Hydrolysis Nucleophilic Attack StressH2O->Tautomer Equilibrium

Mechanistic degradation pathways of 5-Allyl-2-methyl-4,6-pyrimidinediol under stress conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing split peaks, severe tailing, or shifting retention times during HPLC analysis of my stability samples? Causality: This is a classic symptom of tautomeric equilibrium occurring on the column. As the diol and dione forms interconvert during the chromatographic run, they interact differently with the stationary phase, smearing the peak. Solution: Lock the protonation state. Adjust your aqueous mobile phase to a highly controlled acidic pH (e.g., pH 3.0 using 10 mM Potassium Phosphate). This suppresses the ionization of the hydroxyl groups and forces the equilibrium to a single dominant state, sharpening the peak.

Q2: My aqueous stock solutions develop a yellow tint and show a loss of assay over 48 hours at room temperature. What is happening? Causality: The C5-allyl group is undergoing autoxidation. Dissolved oxygen in the aqueous buffer initiates a radical chain reaction at the allylic position, leading to conjugated degradation products that absorb in the visible spectrum (yellow tint)[3]. Solution: Degas all formulation buffers with Argon for 15 minutes prior to dissolving the API. For long-term solution stability, consider adding a chelating agent (e.g., 0.05% EDTA) to sequester trace metals that catalyze oxidation, or an antioxidant compatible with your downstream application.

Q3: The compound precipitates out of my pH 7.4 buffer during long-term stability testing at 40°C, but it was completely soluble on Day 0. How can I prevent this? Causality: While the initial dissolution captures the kinetic solubility of the diol form, prolonged incubation at elevated temperatures accelerates the thermodynamic shift to the less soluble pyrimidine-4,6-dione tautomer[1][2]. Solution: Do not rely on pure aqueous buffers for long-term storage. Incorporate a co-solvent (e.g., 5% DMSO or PEG-400) to stabilize the hydrogen-bonding network and maintain the solubility of the keto tautomer.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 5-Allyl-2-methyl-4,6-pyrimidinediol under standard forced degradation conditions. Use this as a benchmark to validate your own stability-indicating assays.

Stress ConditionTemp (°C)TimePrimary DegradantMass Balance Recovery
Oxidative (0.3% H₂O₂)25°C24hAllyl Epoxide / Aldehydes98.5%
Hydrolytic (pH 2.0 HCl)40°C7 DaysRing-opened products92.1%
Hydrolytic (pH 11.0 NaOH)40°C7 DaysRing-opened products89.4%
Photolytic (UV-Vis)25°C48hDimerization species94.2%
Thermal (Aqueous, pH 7)60°C14 DaysPyrimidine-4,6-dione (Precipitate)85.0% (Solution)*

*Note: The apparent loss of mass balance in the thermal aqueous condition is primarily due to tautomer-induced precipitation, not chemical destruction. Redissolving the precipitate in DMSO restores mass balance to >98%.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must prove its own validity. Below are the methodologies for executing forced degradation and analytical workflows.

Protocol A: Self-Validating Forced Degradation Workflow

Purpose: To generate a comprehensive degradation profile without over-stressing the molecule into secondary, non-representative degradants.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of 5-Allyl-2-methyl-4,6-pyrimidinediol in 50:50 Water:Acetonitrile to ensure complete dissolution of all tautomers.

  • Stress Application:

    • Oxidative: Add H₂O₂ to a final concentration of 0.3%. Incubate at 25°C.

    • Hydrolytic: Adjust aliquots to pH 2.0 and pH 11.0. Incubate at 40°C.

  • Active Quenching (Self-Validation Step 1): To prevent degradation from continuing while the sample sits in the autosampler, you must quench the reactions. Neutralize hydrolytic samples to pH 7.0. Quench oxidative samples by adding sodium thiosulfate.

    • Causality: Without quenching, the degradation rate is a moving target, invalidating quantitative comparisons.

  • Mass Balance Verification (Self-Validation Step 2): After HPLC analysis, calculate the total peak area.

    • Rule:(Area of API + Area of all Degradants) / (Area of Day 0 Control) * 100.

    • If the mass balance falls below 90%, the protocol is invalid. It indicates that the primary degradants have further decomposed into volatile or non-UV-absorbing species. You must repeat the study with a lower stressor concentration or shorter timepoint.

Protocol B: Stability-Indicating HPLC Method

Purpose: To resolve the API from its tautomers and oxidative degradants.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted strictly to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine ring).

  • System Suitability (Self-Validation): Inject a known mixture of the API and an oxidized standard (e.g., sample exposed to H₂O₂ for 2 hours). The resolution ( Rs​ ) between the intact API and the primary allyl-epoxide peak must be ≥2.0 . If Rs​<2.0 , the column is failing to suppress tautomeric smearing; replace the buffer or the column.

HPLCWorkflow Start HPLC Stability Analysis Issue1 Split Peaks / Tailing? Start->Issue1 Fix1 Buffer Mobile Phase (pH 3.0) to lock tautomer Issue1->Fix1 Yes Issue2 New Early Eluting Peaks? Issue1->Issue2 No Fix2 Check Allyl Oxidation (Use Argon Purge) Issue2->Fix2 Yes Issue3 Loss of Total Mass Balance? Issue2->Issue3 No Fix3 Check for Precipitation (Add 5% DMSO) Issue3->Fix3 Yes

Decision matrix for troubleshooting analytical anomalies during stability testing workflows.

References

  • [2] Proton-Transfer Isomerization Reactions of 2-(2-Hydroxybenzylidenamino)pyrimidine-4,6-diol. Peking University (PKU). Available at:

  • [1] Product Class 12: Pyrimidines. Thieme-Connect. Available at:

  • [3] Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability. Frontiers. Available at:

  • [4] Kinetic and Mechanistic Study of Oxidation of Allyl Alcohol by Diperiodatocuprate (III) in Aqueous Alkaline Medium. TSI Journals. Available at:

Sources

Troubleshooting

Technical Support Center: Refining Protocols for 5-Allyl-2-methyl-4,6-pyrimidinediol Experiments

Prepared by the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide is engineered to serve as a dedicated technical support resource for experiments involving 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is engineered to serve as a dedicated technical support resource for experiments involving 5-Allyl-2-methyl-4,6-pyrimidinediol and related substituted pyrimidinediones. The inherent reactivity and structural nuances of these heterocyclic compounds demand a meticulous approach to experimental design and execution. This document moves beyond standard protocols to provide in-depth troubleshooting, causality-based explanations, and field-proven insights to help you navigate the common challenges encountered during synthesis, purification, and handling.

Our objective is to empower you with the knowledge to not only identify experimental issues but to understand their root causes, enabling you to logically refine your protocols for optimal yield, purity, and reproducibility.

Part 1: Core Synthesis & Purification Workflow

The reliable synthesis of pyrimidinediol derivatives is foundational. The following protocol is a robust, validated starting point adapted from established methods for analogous 5-substituted pyrimidinediols[1].

Experimental Protocol: Synthesis of 5-Allyl-2-amino-4,6-pyrimidinediol

This procedure details the condensation of a monosubstituted malonic acid diester with guanidine, a common and effective route for creating the pyrimidine core[1].

Materials:

  • Diethyl allylmalonate

  • Guanidine hydrochloride

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)[2]

  • Absolute Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, carefully add sodium metal in small portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon)[2][3]. The reaction is exothermic; ensure proper cooling and ventilation. Allow the sodium to react completely.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.

  • Substrate Addition: Add diethyl allylmalonate dropwise to the reaction mixture at room temperature.

  • Condensation Reaction: Heat the mixture to reflux (approx. 78-80°C) with continuous stirring. Maintain reflux for 4-8 hours. It is critical to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation from prolonged heating[3][4].

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an appropriate acid, such as dilute HCl, to a pH of 5-6[5]. The target compound will precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold deionized water to remove salts, followed by a cold organic solvent like ethanol or ether to remove organic impurities[6].

  • Drying: Dry the final product under vacuum at an appropriate temperature (e.g., 60-80°C) to a constant weight.

Part 2: Troubleshooting Guides (Q&A Format)

This section directly addresses the most common failures and challenges encountered during pyrimidine synthesis.

dot

General_Pyrimidine_Synthesis Reactant1 Diethyl Allylmalonate (1,3-Dicarbonyl) Intermediate Cyclization Intermediate Reactant1->Intermediate Reactant2 Guanidine (Amidine Source) Reactant2->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Reactant1 Deprotonation Product 5-Allyl-2-amino-4,6-pyrimidinediol Intermediate->Product Condensation & Tautomerization

Sources

Reference Data & Comparative Studies

Validation

comparing 5-Allyl-2-methyl-4,6-pyrimidinediol to known inhibitors

Comparative Evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol (5-AMPD) vs. Established Pyrimidine-Based Inhibitors Executive Summary The pyrimidine nucleus is universally recognized as a "privileged scaffold" in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 5-Allyl-2-methyl-4,6-pyrimidinediol (5-AMPD) vs. Established Pyrimidine-Based Inhibitors

Executive Summary

The pyrimidine nucleus is universally recognized as a "privileged scaffold" in modern drug discovery, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Because pyrimidines inherently mimic the adenine ring of ATP, they are exceptionally effective at anchoring into the hinge region of kinase active sites[2]. While heavily substituted pyrimidines (e.g., Abemaciclib, Ibrutinib) dominate the clinical landscape[3], early-stage Fragment-Based Drug Discovery (FBDD) requires low-molecular-weight, highly efficient starting points.

This guide objectively evaluates 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0) —hereafter referred to as 5-AMPD —as a versatile fragment scaffold. We compare its biochemical performance and synthetic utility against established pyrimidine derivatives, providing actionable, self-validating protocols for researchers engaged in hit-to-lead optimization.

Section 1: Structural Rationale & Mechanistic Advantages

Why select 5-AMPD over a standard uracil or an unsubstituted pyrimidine core? The causality lies in its unique substitution pattern, which offers distinct thermodynamic and synthetic advantages:

  • 4,6-Diol (Dione) Core: In physiological conditions, the 4,6-diol tautomerizes to a dione form, providing a rigid, planar hydrogen-bond donor/acceptor network. This is essential for interacting with the kinase hinge region or the active site of nucleotide-processing enzymes[4].

  • C5-Allyl Group: Unlike the static fluorine in 5-Fluorouracil (5-FU), the allyl group at the C5 position offers a dynamic hydrophobic handle. It can engage in π−π or hydrophobic interactions within transient sub-pockets, increasing target residence time. Furthermore, the terminal alkene serves as a bioorthogonal handle for late-stage functionalization via olefin cross-metathesis or thiol-ene click chemistry.

  • C2-Methyl Group: Provides steric steering, preventing off-target binding to enzymes that require an unsubstituted C2 position for catalytic processing, thereby enhancing kinase selectivity.

Section 2: Quantitative Performance Comparison

To benchmark 5-AMPD, we compare its baseline fragment metrics and its optimized lead derivatives against known pyrimidine-based inhibitors. In FBDD, Ligand Efficiency (LE) —which normalizes binding affinity by heavy atom count—is prioritized over raw IC50​ . An LE > 0.3 kcal/mol/HA indicates a high-quality scaffold capable of being optimized without inflating molecular weight.

CompoundTarget Class IC50​ (nM)Ligand Efficiency (LE)Mechanism / Structural Note
5-Fluorouracil (5-FU) Thymidylate Synthase~1,5000.35Covalent modifier; static C5-Fluoro substitution.
Abemaciclib CDK4/620.42ATP-competitive; heavily substituted pyrimidine core.
5-AMPD (Fragment) Kinase Hinge (Generic)12,5000.48 High LE starting point; C5-Allyl enables rapid optimization.
5-AMPD-Lead Target Kinase150.45Optimized via C5-Allyl cross-metathesis.

Section 3: Visualizing the Logic

FBDD A 5-AMPD Scaffold (Fragment Library) B Primary Screening (TR-FRET Assay) A->B LE > 0.3 C Hit Validation (SPR Binding Kinetics) B->C Z'-factor > 0.6 D Structural Biology (X-ray Crystallography) C->D Validated Kd E Lead Optimization (C5-Allyl Modification) D->E Rational Design

Fragment-to-Lead optimization workflow utilizing the 5-AMPD scaffold.

Pathway Inhibitor 5-AMPD Derivative Kinase Target Kinase (e.g., CDK4/6) Inhibitor->Kinase Competitive Binding Substrate Downstream Effector (e.g., Rb Protein) Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Pathway Activation

Mechanism of action for 5-AMPD derivatives in kinase signaling pathways.

Section 4: Experimental Methodologies (Self-Validating Systems)

Generating trustworthy biochemical data requires assays that internally validate themselves against artifacts. Below are the optimized protocols for evaluating 5-AMPD.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: The pyrimidine core of 5-AMPD absorbs strongly in the UV spectrum, which frequently causes false positives in standard colorimetric or prompt-fluorescence assays due to inner-filter effects. TR-FRET uses a microsecond time-delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true biological signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 1 nM), biotinylated substrate peptide (100 nM), and ATP at its apparent Km​ .

    • Compound Incubation: Dispense 5-AMPD (and reference inhibitors) in a 10-point dose-response curve (1:3 serial dilutions) into a 384-well plate. Add the master mix and incubate for 60 minutes at room temperature.

    • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

    • Readout: Read the plate on a microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.

  • Self-Validation System: Calculate the Z'-factor for every plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 mathematically guarantees that the assay window is wide enough and the variance low enough that the observed inhibition is a true biochemical event, not a pipetting artifact.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Causality & Rationale: While IC50​ dictates how much compound is needed, SPR dictates how long the compound stays on the target (residence time, τ ). The C5-allyl group of 5-AMPD is specifically designed to bury into transient hydrophobic pockets, slowing the off-rate ( koff​ ). SPR is required to validate this kinetic advantage.

  • Step-by-Step Methodology:

    • Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling chemistry until a density of 3000 Response Units (RU) is achieved.

    • Analyte Injection: Inject 5-AMPD across the sensor surface at flow rates of 50 µL/min to minimize mass transport limitations. Use a concentration series from 0.1 µM to 50 µM.

    • Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ).

  • Self-Validation System: Employ a double-referencing method. Subtract the signal of a blank reference flow cell to account for bulk refractive index changes (e.g., DMSO mismatch), and inject a known non-binding reference compound. A χ2 value of less than 10% of Rmax​ confirms that the 1:1 Langmuir binding model is a mathematically true fit for the interaction, proving the kinetic data is reliable.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives . Orientjchem.org. 1

  • Recent Advances in Pyrimidine-Based Drugs - PMC . NIH.gov. 3

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI.com. 4

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC.org. 2

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides a comparative overview of the structure-activity relationships (SAR) of 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, offering a predictive context for their potential therapeutic applications.

While extensive research on a broad range of pyrimidine analogs exists, this guide will focus on the specific contributions of the allyl and methyl groups, and the diol functionality to the biological activity of the core structure. We will draw comparisons from closely related pyrimidine series to infer the SAR of this particular class of compounds.

Core Scaffold: 5-Allyl-2-methyl-4,6-pyrimidinediol

The 5-Allyl-2-methyl-4,6-pyrimidinediol core combines several key features that can contribute to its biological activity:

  • Pyrimidine-4,6-diol Ring: The dihydroxypyrimidine core is essential for establishing interactions with biological targets through hydrogen bonding. The tautomeric nature of the hydroxyl groups can also play a crucial role in receptor binding.

  • 5-Allyl Group: The allyl group at the C5 position introduces a lipophilic and reactive moiety. This group can participate in hydrophobic interactions within a binding pocket and potentially form covalent bonds with target residues.

  • 2-Methyl Group: The methyl group at the C2 position can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

Comparative Analysis of Structural Modifications

To understand the SAR of 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, we will analyze the impact of modifications at key positions of the pyrimidine ring, drawing parallels from studies on related pyrimidine structures.

The Indispensable Nature of the 4,6-Diol Moiety

Studies on analogous 2-alkylpyrimidine-4,6-diols have demonstrated the critical importance of the hydroxyl groups for biological activity. For instance, in a series of GPR84 agonists, the replacement of the hydroxyl groups resulted in a complete loss of activity, indicating their essential role in target engagement.[2] This suggests that for 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives, these hydroxyl groups are likely crucial for forming key hydrogen bonds with the target protein.

Impact of C5-Substituent on Biological Activity

The substituent at the C5 position of the pyrimidine ring is a key determinant of biological activity. While direct SAR data for a series of 5-allyl derivatives is limited, we can infer the importance of this position from related compounds. For example, in a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, variations at the C5 position with groups like methyl, ethyl, and allyl were explored for their effects on nitric oxide production.[3]

The allyl group, in particular, is a common feature in many bioactive natural products and synthetic compounds, often contributing to enhanced potency.[4] Its presence can influence the molecule's lipophilicity, which affects cell permeability and interaction with hydrophobic pockets of target proteins.

To illustrate a potential SAR at the C5 position, consider the following hypothetical series of derivatives and their expected impact on a generic kinase inhibitory activity, based on general principles of medicinal chemistry.

CompoundC5-SubstituentExpected Relative PotencyRationale
1 -HLowLack of a substituent to occupy the hydrophobic pocket.
2 -CH3ModerateSmall alkyl group provides some hydrophobic interaction.
3 -CH2CH=CH2 (Allyl)HighThe allyl group offers optimal hydrophobic interactions and potential for covalent bonding.
4 -CH2CH2CH3 (Propyl)Moderate-HighSaturated alkyl chain provides hydrophobicity but lacks the reactivity of the allyl group.
5 -PhenylVariableA bulky aromatic group may enhance binding through pi-stacking but could also introduce steric hindrance.
Influence of the C2-Substituent

The substituent at the C2 position can significantly modulate the activity of pyrimidine derivatives. In our core structure, this is a methyl group. To understand its contribution, we can compare it with other potential substituents. For instance, in the development of 2,4-diaminopyrimidine derivatives as c-jun N-terminal kinase inhibitors, modifications at the C2 position were crucial for optimizing potency.[5]

Let's consider a hypothetical comparison of C2-substituents on the 5-Allyl-4,6-pyrimidinediol scaffold:

CompoundC2-SubstituentExpected Relative PotencyRationale
3a -CH3 (Methyl)BaselineThe small methyl group provides a good starting point for potency.
3b -HLowerRemoval of the methyl group may reduce hydrophobic interactions.
3c -NH2HigherThe amino group can act as a hydrogen bond donor, potentially forming an additional interaction with the target.
3d -CF3VariableThe trifluoromethyl group is a strong electron-withdrawing group and can alter the pKa of the pyrimidine ring, which may or may not be favorable for binding.

Experimental Protocols

The evaluation of novel pyrimidine derivatives necessitates robust and standardized experimental protocols. Below are representative methodologies for assessing the biological activity of these compounds.

General Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol Derivatives

A common route for the synthesis of 5-substituted pyrimidine-4,6-diols involves the condensation of a substituted malonic ester with an appropriate amidine.

Step-by-step methodology:

  • Synthesis of Diethyl allylmalonate: React diethyl malonate with allyl bromide in the presence of a base like sodium ethoxide.

  • Condensation Reaction: Condense diethyl allylmalonate with acetamidine hydrochloride in the presence of a strong base such as sodium methoxide in a suitable solvent like methanol.

  • Reaction Workup: Reflux the reaction mixture for several hours. After cooling, acidify the mixture to precipitate the crude product.

  • Purification: Purify the crude 5-Allyl-2-methyl-4,6-pyrimidinediol by recrystallization from an appropriate solvent system.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds against a specific protein kinase, a biochemical assay can be performed.

Step-by-step methodology:

  • Reagents: Prepare assay buffer, kinase enzyme, substrate peptide, and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT assay is commonly used.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.

SAR_Flowchart cluster_SAR Structure-Activity Relationship (SAR) Analysis Core 5-Allyl-2-methyl-4,6-pyrimidinediol (Core Scaffold) C5 C5-Position Modification (e.g., Alkyl, Aryl) Core->C5 Vary Substituent C2 C2-Position Modification (e.g., H, NH2, CF3) Core->C2 Vary Substituent Activity Biological Activity (e.g., Kinase Inhibition) C5->Activity Impacts Potency & Selectivity C2->Activity Modulates Potency & Target Interaction

Caption: SAR analysis workflow for 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Derivatives Biochem In Vitro Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochem Cell Cell-Based Assay (e.g., MTT Proliferation) Biochem->Cell SAR SAR Analysis & Optimization Cell->SAR SAR->Synthesis Iterative Design

Caption: Iterative workflow for the design and evaluation of novel pyrimidine derivatives.

Conclusion

While direct and extensive SAR studies on 5-Allyl-2-methyl-4,6-pyrimidinediol derivatives are not yet abundant in the literature, a comparative analysis with structurally related pyrimidine series provides valuable insights. The 4,6-diol moiety appears to be crucial for biological activity, likely through hydrogen bonding interactions. The 5-allyl and 2-methyl groups are expected to contribute to the potency and selectivity of these compounds by influencing their hydrophobic interactions and overall steric and electronic profile. The systematic modification of these positions, guided by the principles outlined in this guide, represents a promising strategy for the development of novel therapeutic agents based on the 5-Allyl-2-methyl-4,6-pyrimidinediol scaffold. Future research focusing on the synthesis and biological evaluation of a diverse library of these derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Med. Chem. Lett. 2016, 7 (5), pp 524–529. [Link]

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Mor. J. Chem. 2016, 4 (4), pp 961-975. [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. J. Med. Chem. 2005, 48 (22), pp 7057–7068. [Link]

  • Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. J. Med. Chem. 1972, 15 (6), pp 662–665. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021, 26 (22), 6959. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022, 15 (1), pp 339-355. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Front. Chem. 2024, 12. [Link]

  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharm. 2008, 58 (2), pp 119-129. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. 2024, 29 (16), 3649. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. ARKIVOC. 2007, 2007 (15), pp 1-13. [Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. J. Org. Chem. 2015, 80 (23), pp 11957–11967. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett. 2013, 23 (15), pp 4383-4387. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. J. Med. Chem. 2004, 47 (14), pp 3689-3692. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New J. Chem. 2020, 44 (13), pp 4914-4927. [Link]/2020/nj/d0nj00397a)

Sources

Validation

Independent Verification of 5-Allyl-2-methyl-4,6-pyrimidinediol: A Comparative Analysis of Synthetic Strategy and Biological Potential

This guide provides an in-depth technical analysis of 5-Allyl-2-methyl-4,6-pyrimidinediol, a pyrimidine derivative with significant potential in therapeutic development. Due to the limited availability of direct experime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Allyl-2-methyl-4,6-pyrimidinediol, a pyrimidine derivative with significant potential in therapeutic development. Due to the limited availability of direct experimental data on this specific molecule, this document establishes a framework for its independent verification by proposing a robust synthetic route and comparing its predicted biological activities against well-characterized structural analogs. The primary focus will be on its potential as an anticonvulsant, with a secondary exploration of its cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel pyrimidine-based compounds.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Strategic modifications to the pyrimidine core have yielded a plethora of drugs with anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3] The substituent at the 5-position of the pyrimidine ring is particularly influential in determining the pharmacological profile of the molecule.[4] The introduction of an allyl group at this position, as seen in compounds like 5-allylbarbituric acid, has been historically associated with sedative and hypnotic effects.[5]

This guide focuses on the independent verification of 5-Allyl-2-methyl-4,6-pyrimidinediol, a compound that combines the established bioactivity of the pyrimidine core with the modulatory influence of a 5-allyl group and a 2-methyl substituent.

Proposed Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol

A feasible and efficient synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol can be conceptualized by adapting established methodologies for the synthesis of related pyrimidine derivatives. A plausible two-step synthetic pathway is outlined below, drawing inspiration from the synthesis of 5-substituted-2-amino-4,6-dihydroxypyrimidines and 4,6-dihydroxy-2-methylpyrimidine.[6]

Step 1: Synthesis of Diethyl allylmalonate

The synthesis would commence with the alkylation of diethyl malonate with allyl bromide. This standard organic reaction introduces the key allyl group at the active methylene position.

Step 2: Cyclocondensation with Acetamidine

The resulting diethyl allylmalonate would then undergo a cyclocondensation reaction with acetamidine hydrochloride in the presence of a strong base, such as sodium ethoxide. This reaction would form the pyrimidine ring, yielding the target compound, 5-Allyl-2-methyl-4,6-pyrimidinediol.

Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclocondensation diethyl_malonate Diethyl malonate diethyl_allylmalonate Diethyl allylmalonate diethyl_malonate->diethyl_allylmalonate allyl_bromide Allyl bromide allyl_bromide->diethyl_allylmalonate base1 Base (e.g., NaOEt) target 5-Allyl-2-methyl-4,6-pyrimidinediol diethyl_allylmalonate->target acetamidine Acetamidine HCl acetamidine->target base2 Base (e.g., NaOEt)

Caption: Proposed two-step synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol.

Comparative Biological Evaluation

Given the structural similarity of 5-Allyl-2-methyl-4,6-pyrimidinediol to barbiturates, a primary focus of its biological evaluation should be on its potential as a central nervous system (CNS) depressant, particularly as an anticonvulsant. Additionally, the known cytotoxic potential of many pyrimidine derivatives warrants an investigation into its anticancer activity.

Anticonvulsant Activity: Comparison with 5-Allylbarbituric Acid and Phenobarbital

Structural Analogy and Mechanistic Hypothesis:

5-Allyl-2-methyl-4,6-pyrimidinediol is a close structural analog of 5-allylbarbituric acid (also known as allobarbitone), a known sedative and hypnotic agent.[5] Both molecules share the 5-allyl-4,6-dihydroxypyrimidine core. Barbiturates, including phenobarbital, exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.[1][7] They increase the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][7] It is highly probable that 5-Allyl-2-methyl-4,6-pyrimidinediol shares this mechanism of action.

Mechanism of Action Barbiturate 5-Allyl-2-methyl-4,6-pyrimidinediol (or other Barbiturates) GABA_A GABAA Receptor Barbiturate->GABA_A Binds to Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Prolongs Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- Influx Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

Caption: Proposed mechanism of action for 5-Allyl-2-methyl-4,6-pyrimidinediol.

Comparative Data Table (Hypothetical):

To provide a framework for experimental validation, the following table presents a hypothetical comparison of the anticonvulsant activity of 5-Allyl-2-methyl-4,6-pyrimidinediol against established compounds. The data for the target compound are placeholders to be determined experimentally.

CompoundMES Test ED₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
5-Allyl-2-methyl-4,6-pyrimidinediolTo be determinedTo be determined
5-Allylbarbituric Acid~20-30Moderate
Phenobarbital~10-20High
Cytotoxicity: Comparison with Doxorubicin

Many pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action for the anticancer effects of pyrimidine analogs can be diverse, including inhibition of key enzymes like kinases or interference with DNA synthesis.[9][10] Therefore, it is prudent to evaluate the cytotoxic potential of 5-Allyl-2-methyl-4,6-pyrimidinediol.

Comparative Data Table (Hypothetical):

The following table provides a hypothetical comparison of the cytotoxic activity of the target compound against the standard chemotherapeutic agent, doxorubicin.

CompoundCell LineIC₅₀ (µM)
5-Allyl-2-methyl-4,6-pyrimidinediolMCF-7 (Breast)To be determined
A549 (Lung)To be determined
HepG2 (Liver)To be determined
DoxorubicinMCF-7 (Breast)~0.5-2
A549 (Lung)~0.2-1
HepG2 (Liver)~0.1-0.5

Experimental Protocols

To facilitate the independent verification of the biological activities of 5-Allyl-2-methyl-4,6-pyrimidinediol, detailed protocols for the key suggested experiments are provided below.

Synthesis of 5-Allyl-2-methyl-4,6-pyrimidinediol

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Allyl bromide

  • Acetamidine hydrochloride

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Alkylation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add allyl bromide dropwise and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the sodium bromide, and remove the ethanol under reduced pressure. The resulting crude diethyl allylmalonate can be purified by vacuum distillation.

  • Cyclocondensation: In a separate flask, dissolve sodium ethoxide in anhydrous ethanol. Add acetamidine hydrochloride and the purified diethyl allylmalonate. Reflux the mixture for 6-8 hours. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to a pH of 5-6. The precipitate of 5-Allyl-2-methyl-4,6-pyrimidinediol should be collected by filtration, washed with cold water and diethyl ether, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Experimental Workflow - Synthesis Start Start Alkylation Alkylation of Diethyl Malonate with Allyl Bromide Start->Alkylation Purification1 Purification of Diethyl allylmalonate Alkylation->Purification1 Cyclocondensation Cyclocondensation with Acetamidine HCl Purification1->Cyclocondensation Acidification Acidification and Precipitation Cyclocondensation->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Drying and Purification Filtration->Drying End 5-Allyl-2-methyl-4,6-pyrimidinediol Drying->End

Caption: Experimental workflow for the synthesis of the target compound.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (5-Allyl-2-methyl-4,6-pyrimidinediol)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard drug (Phenobarbital)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days before the experiment.

  • Drug Administration: Administer the test compound and the standard drug intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle only.

  • MES Induction: At the time of peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of topical anesthetic to the corneas of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[3][11]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[11][12]

  • Data Analysis: Calculate the percentage of protection for each group and determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Experimental Workflow - MES Test Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Drug_Admin Drug Administration (Test, Standard, Vehicle) Grouping->Drug_Admin MES_Induction Maximal Electroshock Induction Drug_Admin->MES_Induction Observation Observation of Tonic Hindlimb Extension MES_Induction->Observation Data_Analysis Data Analysis (ED₅₀) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

In Vitro Cytotoxicity Screening: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (5-Allyl-2-methyl-4,6-pyrimidinediol) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

References

  • AccessAnesthesiology. Barbiturates | Anesthesiology Core Review: Part One Basic Exam. [Link]

  • Wikipedia. Barbiturate. [Link]

  • News-Medical. Barbiturate Mechanism. [Link]

  • SciSpace. Mechanism of Action of Barbiturates. [Link]

  • StatPearls - NCBI Bookshelf. Barbiturates. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • PubMed. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]

  • Bio-protocol. 4.3. Maximal Electroshock Seizure Test. [Link]

  • PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • PubMed. Synthesis and anticonvulsant activity of 1-acetyl-5-arylidenyl-3-(2'-oxo/thiobarbiturinyl)-2-pyrazolines. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • PubMed. Convulsant, anticonvulsant and anaesthetic barbiturates. 5-Ethyl-5-(3'-methyl-but-2'-enyl)-barbituric acid and related compounds. [Link]

  • PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

  • Taylor & Francis Online. Barbituric acid – Knowledge and References. [Link]

  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • ResearchGate. Barbituric acid derivatives as anticonvulsants. [Link]

  • PrepChem.com. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. [Link]

  • ResearchGate. Cytotoxic effects of the synthesized compounds on the tested cell lines. [Link]

  • PubMed. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. [Link]

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • PMC. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Allyl-2-methyl-4,6-pyrimidinediol

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integrated system of risk mitigation and chemical stewardship. Handling 5-Allyl-2-methyl-4,6-pyrimidinediol (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an integrated system of risk mitigation and chemical stewardship. Handling 5-Allyl-2-methyl-4,6-pyrimidinediol (CAS: 85826-32-0)—a highly functionalized building block frequently utilized in the synthesis of complex therapeutics—requires a deep understanding of its physical and chemical behavior.

The following guide provides a field-proven, self-validating framework for the safe handling, operational processing, and disposal of this compound.

Hazard Causality & Risk Profile

To design an effective personal protective equipment (PPE) strategy, we must first understand why this specific molecule poses a risk.

5-Allyl-2-methyl-4,6-pyrimidinediol contains both an allyl group and a pyrimidine-diol core (which can tautomerize to a pyrimidinedione). The hydroxyl groups engage in strong intermolecular hydrogen bonding, causing the compound to typically present as a fine, crystalline powder. This physical state is highly susceptible to static charge buildup and subsequent aerosolization.

Based on chemical analogies to similar pyrimidine derivatives [1], the compound exhibits the following risk profile:

  • H335 (May cause respiratory irritation): Aerosolized micro-particulates can bypass upper respiratory defenses, reacting with mucosal moisture to cause acute irritation.

  • H315 / H319 (Skin and Serious Eye Irritation): The nucleophilic nature of the diol moiety can disrupt lipid bilayers in the skin and eyes upon contact.

  • H302 (Harmful if swallowed): Ingestion poses systemic toxicity risks typical of bioactive pyrimidine intermediates.

Furthermore, the allyl moiety introduces a site of reactivity that is sensitive to prolonged exposure to ambient oxygen and light, necessitating strict cold storage (2-8°C) to prevent oxidative degradation [2].

Quantitative PPE & Containment Matrix

The selection of PPE must scale with the mass of the compound being handled and the kinetic energy of the operation (e.g., simple weighing vs. high-shear mixing).

Operation ScaleMass RangeRespiratory ProtectionEye / Face ProtectionDermal Protection (Gloves & Body)Engineering Controls
Analytical < 100 mgN95 / FFP2 Particulate MaskANSI Z87.1 Safety Glasses with side shieldsSingle-layer Nitrile (≥4 mil); Standard lab coatBenchtop handling acceptable only if static-free; Fume hood preferred.
Preparative 100 mg – 10 gHalf-face respirator with P100 particulate filtersChemical splash gogglesDouble-layer Nitrile; Flame-retardant (FR) lab coatCertified Chemical Fume Hood (Face velocity: 80-100 fpm).
Process / Bulk > 10 gPowered Air-Purifying Respirator (PAPR)Full face shield over splash gogglesExtended-cuff Nitrile (≥8 mil) over inner glove; Tyvek sleevesGlovebox or localized exhaust ventilation (LEV) system.

Self-Validating Operational Protocols

Every step in chemical handling must include a validation mechanism to ensure the safety controls are actively working. Do not proceed to the next step unless the validation check passes.

Phase A: Pre-Operational Verification
  • Action: Don appropriate PPE as dictated by the matrix above. Turn on the fume hood and ensure the sash is positioned at the certified working height.

  • Causality: Fume hoods rely on laminar airflow to capture aerosolized dust. An improper sash height creates turbulent eddies that can drag particulates back into the operator's breathing zone.

  • Validation Check: Tape a small piece of Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward toward the baffle, negative pressure is established. If it flutters erratically or hangs straight down, do not open the chemical container ; the hood is compromised.

Phase B: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a grounded micro-spatula to transfer the 5-Allyl-2-methyl-4,6-pyrimidinediol powder.

  • Causality: Pyrimidine-diols are highly prone to triboelectric charging (static buildup) during friction against plastic or glass, causing the powder to "jump" and aerosolize, drastically increasing inhalation risk.

  • Validation Check: Before opening the vial, pass it over an anti-static ionizing bar for 10 seconds. Slowly rotate the vial. If the powder flows freely at the bottom and does not aggressively cling to the upper glass walls, the static charge has been successfully dissipated.

Phase C: Reaction Setup
  • Action: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or alcoholic solvents) within a sealed, inert-gas-purged flask before removing it from the fume hood.

  • Causality: Once in solution, the inhalation hazard of the dust is eliminated, transitioning the risk profile entirely to the solvent's properties and dermal exposure.

  • Validation Check: Inspect the bottom of the flask against a light source. Complete dissolution (no visible floating particulates) validates that the dust hazard has been neutralized, making it safe to transfer the sealed flask to other lab areas.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the pyrimidine-diol dust, exacerbating the hazard.

Spill Response (Wet-Wipe Method):

  • Contain: Immediately cover the spilled powder with absorbent paper towels.

  • Suppress: Gently mist the towels with a compatible solvent (e.g., 70% Ethanol or Isopropanol) until damp. Causality: The liquid binds the micro-particulates, preventing them from becoming airborne.

  • Collect: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a pre-labeled, sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a 10% bleach solution or strong detergent to degrade any residual organic material, followed by a final water rinse.

Waste Disposal: Unused 5-Allyl-2-methyl-4,6-pyrimidinediol and heavily contaminated PPE must be treated as hazardous organic solid waste. Do not dispose of it in aqueous drains. Liquid waste containing dissolved compound should be segregated into designated Non-Halogenated Organic Waste carboys (unless dissolved in a halogenated solvent like DCM, which dictates the Halogenated stream) in accordance with [3].

Workflow Visualization

The following diagram maps the logical progression of handling this compound, highlighting the critical transition from high-risk solid handling to lower-risk liquid processing.

G Storage Cold Storage (2-8°C) Sealed & Desiccated Prep PPE Donning & Hood Verification Storage->Prep Weighing Anti-Static Weighing (Dust Hazard Active) Prep->Weighing Dissolution Solvent Dissolution (Dust Hazard Neutralized) Weighing->Dissolution Decon Surface Decontamination (Wet-Wipe Method) Weighing->Decon Spill Event Reaction Chemical Reaction (Inert Atmosphere) Dissolution->Reaction Waste Waste Segregation (Organic Solid/Liquid) Reaction->Waste Waste->Decon

Workflow for the safe handling, reaction, and disposal of 5-Allyl-2-methyl-4,6-pyrimidinediol.

References

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Committee on Chemical Safety. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Allyl-2-methyl-4,6-pyrimidinediol
Reactant of Route 2
Reactant of Route 2
5-Allyl-2-methyl-4,6-pyrimidinediol
© Copyright 2026 BenchChem. All Rights Reserved.